trans-3-Amino-1-methylcyclobutanol hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVGZFSOUXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-23-6 | |
| Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-3-Amino-1-methylcyclobutanol hydrochloride chemical properties
An In-Depth Technical Guide to trans-3-Amino-1-methylcyclobutanol Hydrochloride
Introduction
This compound is a specialized cyclobutane derivative that has garnered significant interest within medicinal chemistry and pharmaceutical research. Its rigid, three-dimensional structure, conferred by the cyclobutane ring, combined with the specific trans spatial arrangement of its amino and hydroxyl groups, makes it a valuable and versatile synthetic intermediate.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
The unique stereochemistry of this compound dictates its physical and chemical behavior, influencing everything from solubility to biological target affinity.[1][2] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Chemical Identity
A clear identification of the compound is critical for regulatory and research documentation.
| Identifier | Value | Source |
| CAS Number | 1523571-03-0 | [2][3][4][5][6] |
| Molecular Formula | C₅H₁₂ClNO | [1][2][3][6] |
| Molecular Weight | 137.61 g/mol | [1][2][3][6] |
| IUPAC Name | 3-amino-1-methylcyclobutan-1-ol;hydrochloride | [6] |
| Synonyms | (1r,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride, trans-3-Hydroxy-3-methylcyclobutylamine hydrochloride | [3][6][7] |
| InChIKey | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [2][6] |
Chemical Structure
The structure is defined by a four-membered carbon ring with a tertiary alcohol at position 1 and an amine group in the trans configuration at position 3.
Caption: Chemical structure of this compound.
Physicochemical Properties
These properties are essential for designing experimental conditions, such as reaction setups and formulation studies.
| Property | Value/Description | Source |
| Purity | Typically ≥97% | [1][3][4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |
| logP | 0.2803 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Storage | Store at room temperature | [3] |
Synthesis and Chemical Reactivity
As a synthetic building block, understanding its preparation and subsequent reactivity is paramount for its effective use in multi-step syntheses.
Synthetic Routes
The synthesis of this compound is a multi-step process where stereochemical control is the most critical factor. Industrial and laboratory-scale syntheses aim for high yield and purity.[1][8] A common and robust pathway involves achieving the desired trans stereochemistry through a key reaction like the Mitsunobu reaction, followed by deprotection steps.[1][2][9]
Caption: Generalized synthetic workflow for achieving the trans configuration.
Representative Synthetic Protocol
This protocol is a representative example based on established chemical transformations for achieving the target molecule.[1][9]
-
Step 1: Stereochemical Inversion (Mitsunobu Reaction)
-
To a solution of the cis-isomer precursor (e.g., cis-3-dibenzylamino-1-methylcyclobutanol) in anhydrous tetrahydrofuran (THF), add a carboxylic acid (e.g., p-nitrobenzoic acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, followed by triphenylphosphine (PPh₃).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
The product is the esterified trans-isomer, which is then carried forward.
-
-
Step 2: Alkaline Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of THF and water.[9]
-
Add a strong base, such as sodium hydroxide (NaOH), to the solution.[9]
-
Heat the mixture to reflux for 3-5 hours.[9]
-
After cooling, remove the THF via distillation and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the protected trans-3-dibenzylamino-1-methylcyclobutanol.
-
-
Step 3: Catalytic Hydrogenolysis (Deprotection)
-
Dissolve the product from Step 2 in an alcohol solvent (e.g., methanol or ethanol).
-
Place the mixture in a hydrogenation reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 0.5-1.5 MPa).[9]
-
Heat the reaction to 30-45 °C and stir until the reaction is complete.[9]
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
-
Step 4: Hydrochloride Salt Formation
-
Dissolve the resulting free base in an anhydrous solvent like ethanol or diethyl ether.
-
Add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.
-
Chemical Reactivity
The bifunctional nature of the molecule allows it to participate in a range of chemical transformations.
-
Oxidation : The secondary amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.[1][8]
-
Reduction : While the molecule itself is quite stable, forcing conditions could potentially reduce the hydroxyl group, although this is not a common reaction.
-
Substitution : The amino group is a potent nucleophile and can participate in nucleophilic substitution reactions to form various derivatives, such as amides or sulfonamides, which is a cornerstone of its utility in drug discovery.[1][8]
Applications in Research and Drug Development
The compound's primary value lies in its role as a rigid scaffold for building more complex, biologically active molecules.[2][4]
-
Medicinal Chemistry : It is a key building block for synthesizing enzyme inhibitors and receptor ligands.[1][2] The rigid cyclobutane ring helps to lock the conformation of a drug candidate, which can lead to higher binding affinity and selectivity for its biological target.[1]
-
Neurological and Metabolic Pathways : It is particularly valuable for constructing molecules that target neurological or metabolic pathways.[1][2] The physicochemical properties of the trans-isomer can be more favorable for properties like blood-brain barrier penetration compared to its cis counterpart.[2]
-
Model Compound : In biological research, it serves as a model compound to study the effects and interactions of cyclobutane derivatives within biological systems.[1][2]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The following information is derived from GHS classifications.[6]
-
Hazard Identification :
-
Recommended Handling :
-
First Aid Measures :
-
Skin Contact : Wash off with soap and plenty of water.[10]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion : Rinse mouth with water and consult a physician. Do not induce vomiting.[10][11]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[10][11]
-
Disclaimer : This product is intended for research and development purposes only and is not for human or veterinary use.[1][2] Always consult the full Safety Data Sheet (SDS) from the supplier before handling.
References
- Benchchem Technical Data Sheet for this compound (CAS 1523606-23-6).
- Benchchem Technical Data Sheet for this compound (CAS 1523571-03-0).
- ChemScene Product Page for this compound.
- Moldb Product Page for this compound.
- BioChemPartner Data Sheet for this compound.
- ChemicalBook NMR Spectrum D
- PubChem Compound Summary for Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.
- Smolecule Product Page for trans-3-Amino-3-methylcyclobutanol hydrochloride.
- Capot Chemical Safety Data Sheet for trans-3-aminocyclobutanol hydrochloride.
- Fisher Scientific Safety D
- MDPI Journal Article on Synthesis of Amino Alcohols.
- Google Patents - Synthesis method of trans-3-aminobutanol.
- Sigma-Aldrich Product Page for this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1523571-03-0 | this compound - Moldb [moldb.com]
- 5. This compound | 1523571-03-0 | Data Sheet | BioChemPartner [biochempartner.com]
- 6. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1523571-03-0 [sigmaaldrich.com]
- 8. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]
- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
Elucidating the Molecular Architecture of trans-3-Amino-1-methylcyclobutanol Hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The precise determination of molecular structure is a cornerstone of chemical and pharmaceutical development. Cyclobutane derivatives, in particular, are valuable scaffolds in medicinal chemistry, where subtle changes in stereochemistry can drastically alter biological activity. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of trans-3-Amino-1-methylcyclobutanol hydrochloride. We move beyond a simple listing of techniques to explain the strategic rationale behind the analytical sequence, detailing not just the "how" but the "why" of each experimental choice. By integrating data from mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, this document serves as a practical guide for researchers to establish a self-validating system for structural confirmation, ensuring the highest level of scientific integrity.
The Chemical Significance and Structural Hypotheses
Relevance in Medicinal Chemistry
The cyclobutane ring is a "bioisostere" for various functional groups, offering a rigid scaffold that can orient substituents in precise three-dimensional arrangements. This structural rigidity is highly sought after in drug design for optimizing ligand-receptor interactions. Aminocyclobutanol derivatives, specifically, are key building blocks in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators.
The Stereochemical Challenge: cis vs. trans
For a 1,3-disubstituted cyclobutane ring, two diastereomers are possible: cis, where the substituents are on the same face of the ring, and trans, where they are on opposite faces. This stereochemical difference is critical, as it dictates the molecule's overall shape and, consequently, its pharmacological properties. An incorrect stereochemical assignment can lead to wasted resources and flawed structure-activity relationship (SAR) studies. Therefore, confirming the trans configuration is not merely a procedural step but the central challenge in this elucidation.
The Hydrochloride Salt Form
The target molecule is supplied as a hydrochloride salt. This is common practice to improve the stability and aqueous solubility of amine-containing compounds. For analytical purposes, this means the amine group will exist as a protonated ammonium cation (-NH₃⁺). This influences its spectroscopic signature, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Proposed Structure and Initial Hypothesis
Based on a hypothetical synthetic route, the proposed structure is this compound. The analytical workflow detailed below is designed to rigorously test this hypothesis and unambiguously confirm every aspect of the proposed structure: the molecular formula, the connectivity of all atoms, and the trans relative stereochemistry.
The Analytical Workflow: A Strategy for Unambiguous Structure Determination
A robust structure elucidation relies on the principle of orthogonality, where each technique provides a different piece of the puzzle. A weakness or ambiguity in one method is compensated by the strength of another. This integrated approach ensures the final structure is supported by a comprehensive and self-consistent body of evidence.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Principle and Rationale
The first step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a fundamental check to ensure the material is what it is believed to be. We use Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.
Experimental Protocol: HRMS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water.
-
Instrumentation: Infuse the sample into an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: ESI, Positive
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Data Acquistion: Acquire in high-resolution mode (>10,000 resolution).
-
Data Interpretation: The [M+H]⁺ Ion
The target molecule is a hydrochloride salt, but in the ESI process, we expect to observe the protonated free base, not the chloride salt adduct. The free base is C₆H₁₃NO. The observed ion should be the protonated molecule, [C₆H₁₃NO + H]⁺, which corresponds to the cation C₆H₁₄NO⁺.
| Parameter | Expected Value | Purpose |
| Monoisotopic Mass of C₆H₁₄NO⁺ | 116.1070 Da | Confirmation of elemental composition. |
| Isotopic Pattern | Match theoretical pattern for C₆H₁₄NO⁺ | Provides confidence in the elemental formula assignment. |
A measured mass within 5 ppm of the theoretical value is considered strong evidence for the proposed elemental formula.
Vibrational Spectroscopy (FTIR): Identifying Key Functional Groups
Principle and Rationale
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation that key components like hydroxyl and ammonium groups are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted.
Data Interpretation: Correlating Bands to Structure
The presence of the hydrochloride salt significantly impacts the N-H stretching region.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3500 - 3200 | Broad peak, indicating hydrogen bonding. |
| N-H (Ammonium, -NH₃⁺) | 3200 - 2800 | Broad, strong absorptions, often with multiple sub-peaks. |
| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium-to-strong peaks. |
| C-O (Alcohol) | 1150 - 1050 | Strong, sharp peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry in solution. For this molecule, a suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the sample's solubility, but it will cause the exchange and disappearance of the -OH and -NH₃⁺ proton signals. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will keep these protons visible.
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Experiments to Run: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY.
¹H and ¹³C NMR: The Carbon-Hydrogen Framework
-
¹H NMR: Should show signals for the methyl group (singlet), the two pairs of non-equivalent cyclobutane methylene protons (multiplets), and the methine proton attached to the nitrogen (multiplet). The integration of these signals should correspond to a 3:2:2:1 ratio. The key to the trans geometry lies in the coupling constants (J-values) between the cyclobutane protons. In a puckered cyclobutane ring, trans couplings are typically different from cis couplings.
-
¹³C NMR & DEPT-135: This experiment will confirm the number of unique carbon environments. We expect to see 6 distinct carbon signals. The DEPT-135 experiment will differentiate them by phase: CH₃ and CH will be positive peaks, while CH₂ will be negative peaks. The quaternary carbon attached to the -OH and -CH₃ groups will be absent in the DEPT-135 spectrum but visible in the standard ¹³C spectrum.
| Carbon Type | Expected ¹³C Shift (ppm) | DEPT-135 Phase |
| Quaternary C -OH | 65-80 | Absent |
| CH -NH₃⁺ | 45-60 | Positive |
| CH₂ (x2) | 25-40 | Negative |
| CH₃ | 20-30 | Positive |
2D NMR: Unraveling the Puzzle
2D NMR experiments are essential to connect all the pieces identified in the 1D spectra.
CAS number 1523571-03-0 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties and Applications of CAS Number 1523571-03-0: trans-3-Amino-1-methylcyclobutanol hydrochloride
Introduction
This compound, identified by CAS number 1523571-03-0, is a synthetically valuable chiral building block with significant applications in medicinal chemistry and drug development.[1][2] Its rigid cyclobutane scaffold, substituted with key functional groups in a specific trans-configuration, imparts unique physicochemical properties that are advantageous for the design of bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and applications, with a focus on its role as an intermediate in the development of novel therapeutics.
The compound's structure, featuring a hydroxyl, a methyl, and an amino group on a cyclobutane ring, allows for specific spatial interactions with biological targets.[1][2] This makes it a compound of high interest for creating molecules aimed at modulating the activity of enzymes and receptors, particularly within neurological and metabolic pathways.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in chemical synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1523571-03-0 | [3][4] |
| IUPAC Name | 3-amino-1-methylcyclobutan-1-ol;hydrochloride | [3][5] |
| Synonyms | trans-3-Hydroxy-3-Methylcyclobutylamine hydrochloride, Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | [3][4] |
| Molecular Formula | C₅H₁₂ClNO (or C₅H₁₁NO·HCl) | [1][3][4] |
| Molecular Weight | 137.61 g/mol | [1][2][3][4] |
| Appearance | White to pale-yellow solid | [1] |
| Purity | ≥97% | [2][4] |
| Solubility | Soluble in water and organic solvents | [1] |
| Storage | Store at room temperature or 2–8°C to prevent degradation | [1][4] |
Computed Physicochemical Descriptors
Computational models provide further insight into the molecular properties of this compound.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |
| logP | 0.2803 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 0 | [4] |
| SMILES | CC1(CC(C1)N)O.Cl | [3] |
Synthesis and Stereochemical Control
The synthesis of this compound has been well-established, with methods designed to ensure high yields and stereochemical purity, which is critical for its biological applications.[1][2]
Synthetic Workflow
A common and robust synthetic route involves a multi-step process that can be adapted for scale-up production.[1][2] Key stages in this synthesis often include:
-
Stereoselective Amination: One approach starts with a precursor like 1-methylcyclobutanol-3-one, which undergoes reductive amination. The use of a chiral catalyst, such as Ru-BINAP complexes, is crucial for controlling the stereochemistry and achieving the desired trans-configuration.[1]
-
Mitsunobu Reaction: An alternative high-yielding route (often exceeding 70% total yield) employs a Mitsunobu reaction for precise stereochemical control.[2]
-
Hydrolysis and Deprotection: This is followed by alkaline hydrolysis and catalytic hydrogenolysis, typically using a Pd/C catalyst, to remove any protecting groups.[2]
-
Salt Formation: The final step involves treatment with hydrochloric acid in an anhydrous solvent like ethanol to form the stable hydrochloride salt.[1]
To confirm the stereochemical purity of the final product, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column or Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to validate the spatial arrangement of the functional groups.[1]
Caption: A generalized synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules for various research and industrial applications.[1][2]
Medicinal Chemistry and Pharmaceutical Research
The primary application of this compound is in pharmaceutical development.[1] Its rigid structure and specific arrangement of functional groups make it an ideal scaffold for designing enzyme inhibitors and receptor ligands.[1][2] It is particularly valuable for constructing bioactive molecules that target neurological or metabolic pathways.[2] The amino and hydroxyl groups can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.[2]
A notable example of its application is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. A patent for substituted pyrazolopyrimidines as IRAK4 inhibitors lists CAS 1523571-03-0 as an intermediate used in the synthesis of these potential therapeutic agents for inflammatory and autoimmune diseases.[6]
Broader Chemical and Industrial Uses
Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials.[1] Its unique properties can be incorporated into formulations for coatings, adhesives, and polymers.[1][2] In a broader research context, it is used as a model to study the effects of cyclobutane derivatives on biological systems.[2]
Safety and Handling
For research purposes only, this compound is not intended for human or veterinary use.[1][2] Standard laboratory safety protocols should be strictly followed.
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
It is essential to consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[1]
Conclusion
This compound is a key chemical entity with well-defined physicochemical properties that make it a valuable building block in organic synthesis and medicinal chemistry. Its stereochemically controlled synthesis allows for its use in creating complex and specific molecules for targeted therapeutic applications, most notably in the development of enzyme inhibitors. As research in drug discovery continues to evolve, the utility of such chiral intermediates is expected to grow, further solidifying the importance of CAS 1523571-03-0 in the scientific community.
References
- This compound | 1523571-03-0 | Benchchem. (URL: )
- This compound | 1523606-23-6 | Benchchem. (URL: )
- Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride - PubChem.
- 1523571-03-0 | this compound - ChemScene. (URL: )
- SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - European P
Sources
Mechanism of action of trans-3-Amino-1-methylcyclobutanol hydrochloride
An In-Depth Technical Guide to the Potential Mechanisms of Action of trans-3-Amino-1-methylcyclobutanol hydrochloride
Authored by a Senior Application Scientist
Foreword
In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount. The compound this compound has emerged as a versatile building block in medicinal chemistry, prized for its unique stereochemistry and rigid cyclobutane core.[1][2] While not an end-drug itself, its structural motifs are being actively explored for the development of new therapeutic agents, particularly in the realms of enzyme inhibition and receptor modulation.[1] This guide provides a comprehensive exploration of the potential mechanisms of action that could be elicited by molecules derived from this scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery pipelines. We will delve into the theoretical underpinnings of its potential biological activities and provide robust, field-proven experimental workflows for their elucidation.
Physicochemical and Structural Analysis: The Foundation of Activity
The therapeutic potential of any molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. This compound (C₅H₁₂ClNO) possesses several key features that make it an attractive starting point for drug design.[2]
| Property | Structural Feature | Implication for Biological Activity |
| Rigid Core | Cyclobutane ring | The constrained four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[2] |
| Stereochemistry | trans-configuration | The specific spatial arrangement of the amino and hydroxyl groups provides a defined vector for interaction with target proteins, influencing binding orientation.[2] |
| Functional Groups | Primary amine and tertiary alcohol | These groups serve as key points for hydrogen bonding, salt bridge formation, and further chemical modification to enhance potency and selectivity.[2] |
| Polarity | Hydrophilic functional groups | The presence of polar groups influences solubility and the potential for interaction with polar pockets in target proteins.[3] |
The interplay of these features provides a unique platform for designing molecules with tailored pharmacological profiles. The rigid nature of the cyclobutane scaffold is particularly advantageous in minimizing the entropic penalty upon binding to a target, a desirable characteristic in rational drug design.
Hypothesized Mechanisms of Action and Therapeutic Targets
Given its structural attributes, molecules derived from this compound can be envisioned to function through several distinct mechanisms of action. This section will explore the most plausible of these, grounded in established principles of medicinal chemistry.
Enzyme Inhibition
The scaffold is well-suited for the design of enzyme inhibitors, particularly those targeting ATP-binding sites, such as kinases.[1] The primary amine can be functionalized to extend into the active site, forming key interactions with the hinge region of a kinase, while the cyclobutane core can occupy the hydrophobic pocket. The hydroxyl group can be further modified to enhance solubility or to form additional hydrogen bonds.
A hypothetical interaction model is presented below:
Caption: Hypothetical binding mode of a kinase inhibitor derived from the scaffold.
Receptor Modulation
The defined stereochemistry of the scaffold makes it an excellent starting point for the design of ligands that can modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs). The amino and hydroxyl groups can mimic the interactions of endogenous ligands, leading to either agonistic or antagonistic effects. Further chemical elaboration can enhance affinity and selectivity for a specific receptor subtype.
PROTAC Linker Chemistry
A structurally related compound, trans-3-(Aminomethyl)cyclobutanol hydrochloride, has been identified as a PROTAC (PROteolysis TArgeting Chimera) linker. This suggests that the core cyclobutane structure can be incorporated into bifunctional molecules designed to induce the degradation of specific target proteins. In this context, the cyclobutane unit would serve as a rigid spacer connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
Experimental Workflows for Mechanism of Action Elucidation
A cornerstone of drug discovery is the rigorous, empirical validation of a compound's mechanism of action. The following section outlines a series of self-validating experimental protocols to systematically investigate the biological activity of novel compounds derived from the this compound scaffold.
Target Identification and Validation
For novel compounds with an unknown mechanism of action, the initial step is to identify their biological target(s).
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Pull-down: Incubate the immobilized ligand with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for target identification using affinity chromatography.
In Vitro Characterization
Once a target has been identified, its interaction with the compound must be characterized biophysically and biochemically.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein and the compound in a matched buffer.
-
ITC Experiment: Fill the sample cell with the protein solution and the injection syringe with the compound solution.
-
Titration: Perform a series of injections of the compound into the protein solution while measuring the heat change.
-
Data Analysis: Fit the resulting data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cellular Assays
The final step is to confirm that the compound engages its target in a cellular context and elicits the expected biological response.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound at various concentrations.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Case Study: Conceptual Design of a Kinase Inhibitor
To illustrate the practical application of the principles discussed, let us consider the conceptual design of a selective inhibitor for a hypothetical kinase, "Kinase X."
-
Scaffold Selection: this compound is chosen as the starting scaffold due to its rigidity and the presence of functional groups for modification.
-
In Silico Modeling: The scaffold is docked into the ATP-binding site of a homology model of Kinase X. The model suggests that the primary amine is oriented towards the hinge region.
-
Chemical Synthesis: A series of derivatives is synthesized, adding various aromatic groups to the primary amine to enhance interactions with the hinge region. The hydroxyl group is methylated to improve cell permeability.
-
In Vitro Screening: The synthesized compounds are screened against a panel of kinases. Several compounds show high potency and selectivity for Kinase X.
-
Lead Optimization: The most promising compound is further optimized by modifying the aromatic group to improve its pharmacokinetic properties.
This iterative process of design, synthesis, and testing is central to modern drug discovery and highlights the utility of the this compound scaffold.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutics. Its unique structural and stereochemical features provide a robust platform for the design of molecules with tailored pharmacological activities. While the mechanism of action of any given derivative must be determined empirically, the theoretical framework and experimental workflows outlined in this guide provide a clear path for researchers to unlock the full therapeutic potential of this promising chemical scaffold. The future of drug discovery will undoubtedly be shaped by the creative and rigorous application of such building blocks in the pursuit of new medicines.
References
Sources
The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Cyclobutane Derivatives
Abstract
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry. Its unique three-dimensional geometry and conformational rigidity offer distinct advantages in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of substituted cyclobutane derivatives, with a focus on their applications in antiviral, anticancer, and anti-inflammatory drug discovery. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and biological evaluation of key cyclobutane-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane motif in their own research endeavors.
Introduction: The Resurgence of the Four-Membered Ring
The cyclobutane moiety is a four-membered carbocycle that imparts a unique puckered three-dimensional structure to molecules.[1] For many years, the synthesis of cyclobutane-containing molecules was considered challenging due to the ring strain of approximately 26 kcal/mol. However, advances in synthetic methodologies, particularly [2+2] photocycloadditions, have made this scaffold more accessible to medicinal chemists.[2] The rigid nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a bioisosteric replacement for other cyclic systems or functional groups, often improving physicochemical properties such as metabolic stability and solubility.[2] As of January 2021, there were at least 39 preclinical and clinical drug candidates containing a cyclobutane ring, highlighting the growing importance of this scaffold in drug discovery.[1][3]
This guide will explore three major areas where substituted cyclobutane derivatives have shown significant therapeutic potential: antiviral, anticancer, and anti-inflammatory applications. For each area, we will provide a detailed analysis of the underlying pharmacology, key structure-activity relationships, and practical experimental protocols.
Antiviral Activity: Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a class of antiviral agents in which the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclobutane. This modification prevents glycosidic bond cleavage, leading to increased metabolic stability. Several cyclobutane-containing nucleoside analogues have demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV).
Mechanism of Action: Chain Termination of Viral DNA Synthesis
The primary mechanism of action for antiviral cyclobutane nucleoside analogues is the inhibition of viral reverse transcriptase (RT).[4] These compounds act as prodrugs and must be intracellularly phosphorylated to their active triphosphate form. This metabolic activation is a critical step for their antiviral activity.
The metabolic activation pathway of abacavir, a prominent carbocyclic nucleoside analogue, is a well-studied example.
Caption: Metabolic activation pathway of abacavir.
Once converted to the triphosphate, the analogue competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[5]
Structure-Activity Relationship (SAR)
The antiviral potency of carbocyclic nucleoside analogues is highly dependent on their structure. Key SAR findings for anti-HIV activity are summarized below:
| Compound | R1 | R2 | IC50 (µM) vs. HIV-1 | Reference |
| Carbovir | -NH2 | =CH2 | 0.2 - 1.0 | [6] |
| Abacavir | -NH-cyclopropyl | -H | 0.03 - 0.07 | [7] |
| Analogue 1 | -NH2 | -CH3 | > 100 | [8] |
| Analogue 2 | -OH | =CH2 | 5.0 | [8] |
Table 1: Structure-Activity Relationship of Carbocyclic Nucleoside Analogues against HIV-1. The IC50 values represent the concentration of the compound required to inhibit HIV-1 replication by 50% in cell culture.
The data in Table 1 highlights several important structural features:
-
The 6-amino group: The presence of an amino group at the 6-position of the purine base is crucial for activity.
-
The cyclopropylamino group: The N6-cyclopropylamino group in abacavir significantly enhances its potency compared to the simple amino group in carbovir.[7]
-
The cyclopentene double bond: The double bond in the carbocyclic ring of carbovir is important for its activity. Saturation of this bond or the introduction of substituents can lead to a loss of potency.[7]
-
The 4'-hydroxymethyl group: This group is essential for the initial phosphorylation step by cellular kinases. Analogues lacking this group are inactive.[9]
Experimental Protocols
A common synthetic route to carbovir starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[1][10]
Caption: Simplified synthetic workflow for Carbovir.
Step-by-Step Protocol for the Synthesis of Carbovir (Illustrative):
-
Ring Opening of the Lactam: The starting lactam is subjected to hydrolysis under acidic or basic conditions to yield the corresponding aminocyclopentene carboxylic acid.
-
Reduction and Protection: The carboxylic acid is reduced to the corresponding alcohol, and the amino group is protected, for example, with a Boc group.
-
Coupling with the Purine Base: The protected aminocyclopentenol is coupled with 2-amino-6-chloropurine, typically under Mitsunobu conditions.
-
Deprotection and Hydrolysis: The protecting groups are removed, and the 6-chloro substituent on the purine ring is hydrolyzed to the corresponding guanine analogue, yielding carbovir.
Note: This is a generalized protocol. For detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, please refer to the primary literature.[1][10][11][12]
The inhibitory activity of the synthesized compounds against HIV-1 RT can be evaluated using a commercially available assay kit or by following established protocols.[3][13][14][15][16]
Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate into a DNA strand using a template/primer complex and recombinant HIV-1 RT. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol (General):
-
Prepare the reaction mixture: In a microtiter plate, combine the reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), labeled dNTP (e.g., DIG-dUTP or ³H-dTTP), and the test compound at various concentrations.
-
Initiate the reaction: Add a known amount of recombinant HIV-1 RT to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the product: The amount of incorporated labeled nucleotide is quantified. For DIG-labeled nucleotides, this is typically done using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) followed by a colorimetric or chemiluminescent substrate.[16] For radiolabeled nucleotides, the product is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
Calculate IC50: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: Tubulin Polymerization Inhibitors
The dynamic instability of microtubules is a critical process in cell division, making tubulin an attractive target for anticancer drug development. Several natural products, such as paclitaxel (Taxol), exert their anticancer effects by interfering with microtubule dynamics.[17][18][19][20] Recently, cyclobutane-containing compounds have been investigated as novel tubulin polymerization inhibitors.[21]
Mechanism of Action: Disruption of Microtubule Dynamics
Cyclobutane-based tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin.[22] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[23][24][25]
Caption: Mechanism of action of cyclobutane-based tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR)
The SAR of cyclobutane-containing tubulin inhibitors is an active area of research. Generally, the presence of specific aromatic and hydrogen-bonding groups on the cyclobutane scaffold is crucial for high-affinity binding to the colchicine site.
| Compound | Substituent 1 | Substituent 2 | Cytotoxicity (IC50, µM) vs. HeLa cells | Reference |
| Analogue A | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 0.05 | [21] |
| Analogue B | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 1.2 | [21] |
| Analogue C | Phenyl | 4-Methoxyphenyl | 5.8 | [21] |
| Analogue D | 3,4,5-Trimethoxyphenyl | Phenyl | 0.2 | [21] |
Table 2: Structure-Activity Relationship of Cyclobutane-based Tubulin Inhibitors. The IC50 values represent the concentration of the compound required to inhibit the growth of HeLa cancer cells by 50%.
The data in Table 2 suggests that:
-
The 3,4,5-trimethoxyphenyl group: This moiety is a common feature in many colchicine-site binders and appears to be critical for potent cytotoxic activity.
-
The position of the substituents: The relative stereochemistry of the substituents on the cyclobutane ring significantly impacts activity, as seen in the difference between Analogue A and Analogue B.
Experimental Protocols
The synthesis of these compounds often involves a [2+2] cycloaddition reaction to form the cyclobutane core, followed by functional group manipulations to introduce the desired substituents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[5][9][26][27][28]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclobutane derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate IC50: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Selective COX-2 Inhibitors
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[14][29] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[30][31][32] Cyclobutane derivatives have been explored as scaffolds for the development of selective COX-2 inhibitors.[4][33]
Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis
Selective COX-2 inhibitors containing a cyclobutane core bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. The selectivity for COX-2 over COX-1 is attributed to the presence of a larger and more accommodating active site in the COX-2 enzyme, which can be exploited by the three-dimensional structure of the cyclobutane-based inhibitors.[4][34]
Caption: Mechanism of action of cyclobutane-based selective COX-2 inhibitors.
Structure-Activity Relationship (SAR)
The SAR of cyclobutane-based COX-2 inhibitors often follows the general pharmacophore model for diarylheterocycles, which includes a central ring system and two adjacent aromatic rings.
| Compound | Central Ring | R1 | R2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Pyrazole | p-SO2NH2 | p-CH3 | 0.04 | 15 | 375 | [34] |
| Cyclobutene Analogue 1 | Cyclobutene | p-SO2NH2 | p-F | 0.002 | 0.12 | 60 | [33] |
| Cyclobutene Analogue 2 | Cyclobutene | p-SO2CH3 | p-F | 0.11 | >5 | >45 | [33] |
Table 3: Structure-Activity Relationship of Cyclobutane-based COX-2 Inhibitors. The IC50 values represent the concentration of the compound required to inhibit the respective COX enzyme by 50%.
Key takeaways from the SAR data include:
-
The Sulfonamide/Sulfone Moiety: The para-sulfonamide or para-sulfone group on one of the aryl rings is a critical feature for selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site.
-
The Central Ring: A cyclobutene ring can serve as a suitable central scaffold for potent and selective COX-2 inhibitors.
Experimental Protocols
The synthesis of these compounds can be achieved through various synthetic routes, often involving the construction of the central cyclobutane or cyclobutene ring via cycloaddition reactions, followed by the introduction of the diaryl substituents.
The inhibitory activity and selectivity of the synthesized compounds can be determined using commercially available COX inhibitor screening kits or by following established protocols.[2][35][36][37][38]
Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric detection system. The inhibition of this activity by the test compound is quantified.
Step-by-Step Protocol (Fluorometric):
-
Prepare Reagents: Prepare the assay buffer, COX-1 and COX-2 enzymes, heme cofactor, and a fluorogenic substrate.
-
Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound for a specified time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate IC50 and Selectivity Index: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Conclusion and Future Perspectives
Substituted cyclobutane derivatives have demonstrated a remarkable range of biological activities, making them a highly attractive scaffold for the development of novel therapeutics. Their unique three-dimensional structure and conformational rigidity provide a powerful tool for medicinal chemists to design potent and selective inhibitors for a variety of biological targets. This guide has provided an in-depth overview of the antiviral, anticancer, and anti-inflammatory properties of cyclobutane-containing compounds, along with the underlying mechanisms of action and key experimental protocols.
The continued exploration of novel synthetic methodologies to access diverse and complex cyclobutane derivatives, coupled with a deeper understanding of their interactions with biological systems, will undoubtedly lead to the discovery of new and improved drugs. As our ability to rationally design molecules with specific properties advances, the cyclobutane scaffold is poised to play an increasingly important role in the future of medicine.
References
-
deतिक, W. A., & van der, M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2346. [Link]
-
van der Westhuizen, J. H., & van Otterlo, W. A. (2022). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 2437, pp. 249-261). Springer. [Link]
-
Martin, D. F., & Rall, T. W. (2018). Abacavir Pharmacogenetics – From Initial Reports to Standard of Care. Pharmacogenomics, 19(1), 75-87. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Khan, M. A., & Akhtar, M. J. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(28), 4336-4367. [Link]
-
Li, N., Ma, Y., Zhu, C., & Sun, B. (2015). (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(18), 9144-9152. [Link]
-
Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal Research Reviews, 20(5), 382-404. [Link]
-
Ma, Y., Li, N., Zhu, C., & Sun, B. (2015). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(18), 9144-9152. [Link]
-
Ali, M. A., et al. (2021). Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology, 14(11), 5897-5904. [Link]
-
Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.4. [Link]
-
Georg, G. I., et al. (2015). Novel D-Seco Paclitaxel Analogues: Synthesis, Biological Evaluation, and Model Testing. Journal of Medicinal Chemistry, 58(15), 6034-6045. [Link]
-
Parness, J., & Horwitz, S. B. (1981). Relationships Between the Structure of Taxol Analogues and Their Antimitotic Activity. Journal of Medicinal Chemistry, 24(3), 289-293. [Link]
-
Sagnou, M., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Vince, R., et al. (1988). Potent and selective activity of a new carbocyclic nucleoside analog (carbovir: NSC 614846) against human immunodeficiency virus in vitro. Biochemical and biophysical research communications, 156(2), 1046-1053. [Link]
-
Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. [Link]
-
Löwenhielm, K. (2005). Reverse Transcriptase Activity Assays for Retrovirus Quantitation and Characterization. DiVA portal. [Link]
-
Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]
-
Semantic Scholar. (n.d.). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. [Link]
-
ResearchGate. (n.d.). Anti-HIV activity of synthesized compounds | Download Table. [Link]
-
Di Mola, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of medicinal chemistry, 60(10), 4013-4034. [Link]
-
Ali, M. A., et al. (2021). Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology, 14(11), 5897-5904. [Link]
-
Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 17(12), 14646-14666. [Link]
-
Guénard, D., Guéritte-Voegelein, F., Dubois, J., & Potier, P. (1993). Structure-activity relationships of Taxol and Taxotere analogues. Journal of the National Cancer Institute. Monographs, (15), 79-82. [Link]
-
Bentham Science. (n.d.). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. [Link]
-
Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
Vanderwal, C. D., & Sorensen, E. J. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of chemical research, 47(8), 2413-2424. [Link]
-
Ali, M. A., et al. (2021). Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology, 14(11), 5897-5904. [Link]
-
Bai, Y., et al. (2015). Synthesis of cyclobutane analogues. Journal of Chemical and Pharmaceutical Research, 7(8), 350-354. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Fu, Y., et al. (2009). Medicinal chemistry of paclitaxel and its analogues. Current medicinal chemistry, 16(27), 3521-3536. [Link]
-
Bhat, K. M., & Setaluri, V. (2016). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Cancers, 8(12), 113. [Link]
-
Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]
-
Boukli, H., et al. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies, 7(6), 469-480. [Link]
-
Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1-17. [Link]
-
Romagnoli, R., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of medicinal chemistry, 59(23), 10594-10617. [Link]
-
Singh, P., & Kumar, A. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert opinion on drug discovery, 18(10), 1081-1100. [Link]
Sources
- 1. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xpressbio.com [xpressbio.com]
- 14. HIV Reverse Transcriptase Assay [profoldin.com]
- 15. diva-portal.org [diva-portal.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. Medicinal chemistry of paclitaxel and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 31. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 32. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 33. brieflands.com [brieflands.com]
- 34. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. assaygenie.com [assaygenie.com]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Critical Role of Stereochemistry in the Biological Activity of Aminocyclobutanols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional structure provides a rigid framework for orienting functional groups in precise spatial arrangements. When substituted with amino and hydroxyl moieties, the resulting aminocyclobutanols possess a rich stereochemical landscape that profoundly influences their biological interactions. This guide provides a comprehensive exploration of the stereochemistry of aminocyclobutanols, detailing stereoselective synthetic strategies, advanced analytical characterization techniques, and the direct impact of stereoisomerism on biological activity. It is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.
The Stereochemical Landscape of Aminocyclobutanols
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[2] For aminocyclobutanols, this spatial variation is the primary determinant of biological function. The two main classes of stereoisomers are configurational and conformational.[2][3]
Configurational Isomerism: Enantiomers and Diastereomers
The presence of at least two stereocenters in aminocyclobutanols gives rise to both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4] For a molecule like 3-aminocyclobutanol, four distinct stereoisomers exist:
-
(1R, 3R) and (1S, 3S): This pair constitutes the trans diastereomer. They are enantiomers of each other.
-
(1R, 3S) and (1S, 3R): This pair constitutes the cis diastereomer. They are also enantiomers of each other.
The relationship between these isomers is crucial; the cis and trans diastereomers will have different physical properties and, most importantly, different biological activities. Likewise, the two enantiomers within each diastereomeric pair can exhibit dramatically different pharmacological and toxicological profiles.[5]
Conformational Analysis
Unlike planar representations, the cyclobutane ring is puckered, which minimizes its high ring strain (26.3 kcal mol⁻¹).[1] This puckering means substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric bulk of the substituents. In disubstituted cyclohexanes, for instance, the most stable isomer is typically the one where the largest group is in an equatorial position.[6] A similar principle applies to aminocyclobutanols, where the preferred conformation will influence how the molecule presents its binding epitopes (the amino and hydroxyl groups) to a biological target.
Stereoselective Synthesis: Controlling the 3D Architecture
The ability to selectively synthesize a single, desired stereoisomer is paramount in drug development.[7] Synthesizing a racemic or diastereomeric mixture necessitates costly and complex separation processes and introduces impurities that can have unwanted biological effects.[5]
Diastereoselective Synthesis: Accessing cis and trans Isomers
A common synthetic route to aminocyclobutanols involves the reduction of a corresponding aminocyclobutanone. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.
-
cis-Selectivity: High cis-selectivity is often achieved through a sterically-controlled hydride attack. Using a bulky hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) , ensures the hydride attacks the carbonyl from the face opposite to the existing amino substituent, which is sterically less hindered.[8] Lowering the reaction temperature (e.g., -78 °C) further enhances this selectivity by favoring the transition state with the lower activation energy.[8]
-
trans-Selectivity: Achieving high trans-selectivity is more challenging via traditional chemical reduction. One effective strategy is to invert the stereochemistry of the alcohol in the cis product using a Mitsunobu reaction .[9] This reaction proceeds with an inversion of configuration at the carbon center. Another powerful method is the use of biocatalysis, where a ketoreductase (KRED) enzyme can reduce the ketone to the trans-alcohol with high diastereoselectivity.[8]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Stereochemistry and conformational analysis [quimicaorganica.org]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
The Emerging Therapeutic Landscape of Amino-methylcyclobutanol Compounds: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide explores the burgeoning potential of amino-methylcyclobutanol compounds as a novel class of therapeutic agents. Drawing upon established principles of medicinal chemistry and preclinical research, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential mechanisms of action, and promising therapeutic applications of these unique small molecules, with a particular focus on oncology and neurology. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower further investigation in this exciting field.
Introduction: The Allure of the Cyclobutane Scaffold
The cyclobutane moiety, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry due to its unique structural properties.[1] Its inherent ring strain and non-planar, puckered conformation offer a rigid scaffold that can orient pharmacophoric groups in specific three-dimensional arrangements, potentially leading to enhanced target affinity and selectivity.[1] The incorporation of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties of drug candidates.[2][3] When combined with an amino-alcohol functional group, the resulting amino-methylcyclobutanol structure presents a versatile platform for developing novel therapeutics. This guide will focus on the synthesis and potential applications of a representative compound, 1-(aminomethyl)cyclobutanol, and its derivatives.
Synthesis of Amino-methylcyclobutanol Derivatives: A Practical Approach
The synthesis of 1-(aminomethyl)cyclobutanol and its analogs can be achieved through a variety of organic synthesis routes. A common and practical approach commences with the readily available starting material, cyclobutanone.[4] This method, outlined below, involves a two-step process of cyanohydrin formation followed by reduction.
Experimental Protocol: Synthesis of 1-(aminomethyl)cyclobutanol
Step 1: Cyanohydrin Formation from Cyclobutanone
-
To a solution of cyclobutanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., zinc iodide).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanone cyanohydrin.
Scientific Rationale: This step introduces the nitrile group, which will be subsequently reduced to the aminomethyl group. The use of a Lewis acid catalyst accelerates the addition of the cyanide nucleophile to the carbonyl carbon of cyclobutanone.
Step 2: Reduction of the Cyanohydrin to 1-(aminomethyl)cyclobutanol
-
Dissolve the crude cyclobutanone cyanohydrin in a suitable solvent, such as diethyl ether or tetrahydrofuran.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol.
-
The crude product can be further purified by distillation or chromatography.
Scientific Rationale: Lithium aluminum hydride is a powerful reducing agent that effectively reduces both the nitrile and the ketone functionalities to the corresponding amine and alcohol, respectively, to yield the desired product.
Caption: Synthetic pathway for 1-(aminomethyl)cyclobutanol.
Potential Therapeutic Applications in Oncology
The structural motif of cyclobutane is present in several compounds with demonstrated antitumor activity.[2][5] Furthermore, amino alcohol derivatives have been explored as potential anticancer agents.[6] This suggests that amino-methylcyclobutanol compounds could represent a novel class of oncology therapeutics.
Hypothesized Mechanism of Action
While the precise mechanism of action for 1-(aminomethyl)cyclobutanol in cancer is yet to be elucidated, several plausible targets can be inferred from the activities of related compounds. The rigid cyclobutane scaffold could position the amino and hydroxyl groups to interact with specific enzymatic active sites or receptor binding pockets. Potential mechanisms include the inhibition of kinases involved in cell proliferation or the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a relevant cell line for the cancer type of interest) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the amino-methylcyclobutanol compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the percentage of cell viability against the compound concentration.
Self-Validation and Causality: This protocol includes both negative (vehicle) and positive controls to ensure the validity of the results. The principle of the assay is based on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production upon treatment with the test compound indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect.
Caption: Workflow for the MTT cytotoxicity assay.
Potential Therapeutic Applications in Neurological Disorders
Recent findings have highlighted the potential of amino-methylcyclobutanol derivatives in the treatment of neurological disorders. Notably, 1-(aminomethyl)cyclobutanol has been identified as a muscarinic M1 and/or M4 receptor agonist.[8] These receptors are implicated in various cognitive processes and are considered important therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.
Mechanism of Action: Muscarinic Receptor Agonism
Muscarinic acetylcholine receptors are G-protein coupled receptors that play a crucial role in the central and peripheral nervous systems. M1 and M4 receptors are predominantly expressed in the brain and are involved in learning, memory, and other cognitive functions. Agonism at these receptors can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases.
Experimental Protocol: Assessment of Neuroprotective Effects against Oxidative Stress
Oxidative stress is a common pathological feature of many neurological disorders.[9] An in vitro assay to assess the neuroprotective effects of a compound against oxidative stress can be performed using a neuronal cell line (e.g., SH-SY5Y) and an inducing agent like hydrogen peroxide (H2O2).
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture a suitable neuronal cell line, such as SH-SY5Y, and differentiate the cells to a neuronal phenotype using an appropriate protocol (e.g., treatment with retinoic acid).
-
Pre-treatment with Test Compound: Pre-treat the differentiated neuronal cells with various concentrations of the amino-methylcyclobutanol compound for a specific duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a solution of hydrogen peroxide (H2O2) to the cell culture medium. The concentration of H2O2 should be pre-determined to cause a significant, but not complete, reduction in cell viability.
-
Incubation: Co-incubate the cells with the test compound and H2O2 for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Determine cell viability using a suitable method, such as the MTT assay described previously or a lactate dehydrogenase (LDH) release assay.
-
Measurement of Oxidative Stress Markers (Optional): To further elucidate the mechanism, levels of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.
Self-Validation and Causality: This protocol includes controls for basal cell viability, the effect of the test compound alone, and the effect of the oxidative stress-inducing agent alone. An increase in cell viability in the presence of the test compound compared to the H2O2-only control indicates a neuroprotective effect. The optional measurement of ROS levels can provide a more direct link between the observed neuroprotection and the compound's antioxidant or ROS-scavenging properties.
Caption: Workflow for assessing neuroprotective effects.
Structure-Activity Relationship (SAR) Considerations and Future Directions
While specific SAR data for amino-methylcyclobutanol compounds is still emerging, general principles can be drawn from related compound classes. The nature and position of substituents on the cyclobutane ring and the amino group will likely have a significant impact on biological activity.
| Compound Class | Key Structural Features | Observed Biological Activity |
| Cyclobutane Derivatives | Puckered ring conformation | Antitumor, antimicrobial[2][5] |
| Amino Alcohols | Presence of amino and hydroxyl groups | Anticancer, neuroprotective[6][9] |
| Muscarinic Agonists | Specific pharmacophore for receptor binding | Pro-cognitive effects[8] |
Future research should focus on synthesizing a library of amino-methylcyclobutanol derivatives with systematic variations to establish a clear SAR. This will involve modifying the substituents on the cyclobutane ring and the amine to optimize potency, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds in both cancer and neurological contexts.
Conclusion
Amino-methylcyclobutanol compounds represent a promising and underexplored area of drug discovery. Their unique structural features, combined with the demonstrated biological activities of related compound classes, suggest significant therapeutic potential in oncology and neurology. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate this exciting class of molecules. As our understanding of the SAR and mechanisms of action of these compounds grows, so too will the possibility of developing novel and effective therapies for a range of debilitating diseases.
References
Sources
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. 180205-28-1|1-(Aminomethyl)cyclobutanol|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA2993484C - Muscarinic agonists - Google Patents [patents.google.com]
- 9. Aromatic alcohols as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclobutane Ring: A Cornerstone for Enhancing Receptor Binding Affinity in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of small carbocycles has emerged as a powerful strategy for optimizing the pharmacological profile of drug candidates. Among these, the cyclobutane ring, a four-membered carbocycle, has garnered significant attention for its unique structural and physicochemical properties. This technical guide provides a comprehensive exploration of the multifaceted role of the cyclobutane moiety in enhancing receptor binding affinity. We will delve into the fundamental principles of conformational restriction and its thermodynamic implications, the modulation of physicochemical properties, and the practical application of this versatile scaffold in drug design, supported by experimental data and detailed protocols.
Introduction: The Understated Power of the Four-Membered Ring
Historically underutilized in drug discovery, the cyclobutane ring is now increasingly recognized as a valuable building block for creating more effective and safer medicines.[1][2] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can profoundly influence a molecule's interaction with its biological target.[3][4] Unlike flexible aliphatic chains, the cyclobutane scaffold pre-organizes appended pharmacophoric groups into a more defined spatial orientation, a critical factor in achieving high-affinity binding to a receptor's active site.[5] This guide will elucidate the principles behind this phenomenon and provide the technical knowledge for its successful application.
The Heart of the Matter: Conformational Restriction and its Thermodynamic Consequences
The primary mechanism by which the cyclobutane ring enhances binding affinity is through conformational restriction. A flexible ligand must adopt a specific, often energetically unfavorable, conformation to bind to its receptor. This process is associated with a significant entropic penalty, as the numerous rotational degrees of freedom of the ligand are frozen upon binding.[3]
The Entropic Advantage: A Closer Look
By incorporating a cyclobutane ring, the number of accessible conformations of the ligand is significantly reduced.[5] This "pre-organization" means that the ligand exists in a solution state that is already closer to its bound conformation, thereby minimizing the entropic cost of binding.[6] While the intuitive expectation is a more favorable (less negative) change in binding entropy (ΔS), experimental studies have shown that the thermodynamic reality can be more complex, with enthalpy-entropy compensation often at play.[7][8][9]
The Enthalpic Contribution: Optimizing Interactions
The rigid nature of the cyclobutane ring allows for the precise positioning of key functional groups within the receptor's binding pocket.[4] This precise orientation can lead to more optimal and stronger non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, resulting in a more favorable enthalpic contribution (ΔH) to the overall binding free energy (ΔG).[7] In many cases, the gain in binding affinity from incorporating a cyclobutane ring is driven by this improved enthalpic term, which can outweigh a potentially less favorable entropic change.[7]
The fundamental thermodynamic relationship governing this is:
ΔG = ΔH - TΔS
A more negative ΔG indicates a higher binding affinity. By favorably influencing both ΔH and ΔS, the cyclobutane ring can be a powerful tool for enhancing potency.
Beyond Rigidity: The Cyclobutane Ring as a Modulator of Physicochemical Properties
The utility of the cyclobutane ring extends beyond conformational control. Its incorporation can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.[5]
-
Solubility: The introduction of a non-planar, sp³-rich cyclobutane moiety can disrupt crystal packing and improve aqueous solubility compared to flat aromatic systems.[10]
-
Lipophilicity: The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl rings, allowing for a reduction in lipophilicity while maintaining or improving biological activity. This can be advantageous for reducing off-target effects and improving pharmacokinetic properties.
-
Three-Dimensionality: The puckered nature of the cyclobutane ring increases the three-dimensional character of a molecule, a feature often associated with higher clinical success rates.[3]
Case Studies: The Cyclobutane Ring in Action
The theoretical advantages of incorporating a cyclobutane ring are borne out by numerous examples in drug discovery.
Case Study 1: Janus Kinase (JAK) Inhibitors
In the development of JAK inhibitors for autoimmune diseases, the introduction of a cis-1,3-disubstituted cyclobutane linker was pivotal in achieving high potency and selectivity. The rigid cyclobutane scaffold correctly oriented the key pharmacophores for optimal interaction with the JAK active site.[5]
| Compound | Linker | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| Analog 1 | Flexible Chain | 150 | 200 |
| Analog 2 | cis-Cyclobutane | 5 | 10 |
| Analog 3 | trans-Cyclobutane | 80 | 110 |
| Table 1: Impact of a cyclobutane linker on JAK inhibition. The cis-configuration is crucial for optimal activity.[5] |
Case Study 2: αvβ3 Integrin Antagonists
The αvβ3 integrin is a target in cancer therapy. Cyclobutane-based antagonists have been developed that mimic the natural Arg-Gly-Asp (RGD) binding motif. The cyclobutane core acts as a constrained scaffold to present the arginine and aspartate mimetic sidechains in the correct orientation for high-affinity binding.[5]
| Compound | Scaffold | αvβ3 Adhesion IC₅₀ (nM) | Metabolic Stability (t½ in human liver microsomes, min) |
| Analog A | Acyclic | 500 | 15 |
| Analog B | cis-Cyclobutane | 20 | >120 |
| Table 2: Improved potency and metabolic stability of αvβ3 antagonists with a cyclobutane scaffold.[5] |
Experimental Protocols
To facilitate the exploration and implementation of cyclobutane-based drug design, this section provides detailed methodologies for key experimental workflows.
Synthesis of a Key Building Block: cis-1,3-Cyclobutanedicarboxylic Acid
This protocol outlines a common route to a versatile cyclobutane building block.
Workflow for the Synthesis of cis-1,3-Cyclobutanedicarboxylic Acid
Caption: Synthetic route to a key cyclobutane building block.
Step-by-Step Procedure:
-
[2+2] Cycloaddition: To a solution of diethyl malonate in a suitable solvent, add a base such as sodium ethoxide. Cool the mixture and slowly add dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc). Allow the reaction to proceed to form the cyclobutanone intermediate.
-
Hydrolysis: Treat the crude cyclobutanone with an aqueous solution of sodium hydroxide to hydrolyze the ester and gem-dichloro groups.
-
Decarboxylation: Acidify the reaction mixture and heat to induce decarboxylation, yielding cis-1,3-cyclobutanedicarboxylic acid.
-
Purification: The final product can be purified by recrystallization.
Note: This is a generalized protocol. For specific, scalable, and diastereoselective syntheses, refer to specialized literature.[5][7][8][11]
Characterizing Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding.[2][12][13]
ITC Experimental Workflow
Caption: Workflow for determining binding thermodynamics using ITC.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the protein and the cyclobutane-containing ligand in the same, degassed buffer to minimize heats of dilution. The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[4][14]
-
Titration: A series of small injections of the ligand solution are made into the protein solution at a constant temperature.[12]
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the protein.[2]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kᴅ), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The binding entropy (ΔS) can then be calculated using the Gibbs free energy equation.[13][15]
Visualizing the Interaction: X-ray Crystallography
Determining the co-crystal structure of a cyclobutane-containing ligand bound to its receptor provides invaluable insights into the specific molecular interactions.[16][17]
X-ray Crystallography Workflow
Caption: Workflow for determining a protein-ligand co-crystal structure.
Step-by-Step Protocol:
-
Protein-Ligand Complex Formation: The complex can be formed either by co-crystallizing the protein in the presence of the ligand or by soaking a pre-formed protein crystal in a solution containing the ligand.[3][18]
-
Crystallization: The protein-ligand complex is crystallized under optimized conditions to obtain high-quality, single crystals.
-
X-ray Diffraction: The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.
-
Data Processing and Structure Solution: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-ligand complex is then built into this map.
-
Structure Refinement and Analysis: The model is refined to best fit the experimental data. The final structure reveals the precise binding mode of the cyclobutane-containing ligand and its interactions with the receptor.[16][17]
Conclusion and Future Perspectives
The cyclobutane ring is a powerful and increasingly utilized scaffold in modern drug design. Its ability to enforce conformational rigidity provides a distinct advantage in optimizing receptor binding affinity, primarily by pre-organizing pharmacophores for more favorable enthalpic interactions and reducing the entropic penalty of binding. Furthermore, the cyclobutane moiety offers a valuable tool for fine-tuning the physicochemical properties of drug candidates, leading to improved ADME profiles. As synthetic methodologies for accessing diverse and complex cyclobutane building blocks continue to advance, we can anticipate the even wider application of this versatile carbocycle in the development of the next generation of therapeutics. Further detailed thermodynamic studies directly comparing cyclobutane-containing ligands with their flexible counterparts will continue to refine our understanding and guide the rational design of more potent and selective drugs.
References
-
Clements, J. H., et al. (2011). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Hydrophobic Surface Area. RCSB PDB. [Link]
-
Helal, C. J., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-1856. [Link]
-
Linciano, S., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Škubník, K., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]
-
Schiebel, J., et al. (2016). X-Ray Crystallography of Protein-Ligand Interactions. Methods in Molecular Biology, 1499, 107-124. [Link]
-
Turnbull, A. P., & Emsley, P. (2013). Studying Protein-Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 1008, 457-477. [Link]
-
de la Mora, E., et al. (2025). Crystal structure of the complex formed between the radical SAM protein ChlB and the R3A mutant of ChlA. RCSB PDB. [Link]
-
Matulis, D. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Qu, X., et al. (1998). Lowering the entropic barrier for binding conformationally flexible inhibitors to enzymes. Journal of the American Chemical Society, 120(50), 12989-12995. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. Annual Review of Biophysics, 42, 121-142. [Link]
-
Gilson, M. K., & Zhou, H. X. (2007). The Fundamental Role of Flexibility on the Strength of Molecular Binding. Annual Review of Biophysics and Biomolecular Structure, 36, 565-592. [Link]
-
D’Aquino, J. A., et al. (1997). Enzyme-inhibitor association thermodynamics: explicit and continuum solvent studies. Biophysical Journal, 72(2 Pt 1), 742-757. [Link]
-
Wirth, M., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 14(18), 1709-1718. [Link]
-
Mobley, D. L., et al. (2012). NIH Public Access. eScholarship. [Link]
-
Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 937. [Link]
-
Wikipedia. (2024). Isothermal titration calorimetry. Wikipedia. [Link]
-
Bucholtz, K. M., et al. (2006). Synthesis and evaluation of the first cis-cyclobutane-containing receptor for lipid A. Organic & Biomolecular Chemistry, 4(21), 3973-3979. [Link]
-
van Vliet, S. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. enamine.net [enamine.net]
- 6. Lowering the entropic barrier for binding conformationally flexible inhibitors to enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 16. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 18. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of trans-3-Amino-1-methylcyclobutanol Hydrochloride from Cyclobutanone
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride, a valuable cyclobutane-derived building block in medicinal chemistry and pharmaceutical research.[1][2] Starting from the commercially available precursor cyclobutanone, this protocol details a robust synthetic route involving a key Grignard reaction, stereoisomer separation, and protective group chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and drug development. All procedures have been designed with safety, efficiency, and reproducibility as primary objectives.
Introduction and Scientific Context
Cyclobutane derivatives are of significant interest in pharmaceutical development due to the rigid scaffold they introduce into molecules, which can enhance binding affinity and selectivity for biological targets like enzymes and receptors.[1][2] trans-3-Amino-1-methylcyclobutanol, in particular, serves as a critical intermediate for constructing bioactive molecules targeting various neurological or metabolic pathways.[1] Its specific trans configuration imparts distinct physicochemical properties essential for molecular recognition.[1][2]
This application note outlines a reliable laboratory-scale synthesis of the hydrochloride salt of trans-3-Amino-1-methylcyclobutanol. The chosen synthetic strategy proceeds through three main stages:
-
Protected Aminomethylation: Introduction of the aminomethyl functionality via a Grignard reaction on a protected cyclobutanone derivative.
-
Stereoisomer Resolution: Separation of the desired trans isomer from the corresponding cis isomer.
-
Deprotection and Salt Formation: Removal of the protecting group and conversion to the stable hydrochloride salt.
This guide is intended for researchers with a foundational knowledge of synthetic organic chemistry techniques.
Overall Synthesis Pathway
The multi-step synthesis transforms cyclobutanone into the target compound as illustrated below. The pathway involves protection of the amine, diastereoselective addition, separation, and final deprotection.
Sources
Using trans-3-Amino-1-methylcyclobutanol hydrochloride as a chiral building block
An Application Guide to trans-3-Amino-1-methylcyclobutanol hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction: The Strategic Advantage of Constrained Chiral Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic properties is relentless. Chiral building blocks are fundamental to this endeavor, providing a direct pathway to enantiomerically pure drug candidates and bypassing the often arduous and costly steps of chiral resolution or asymmetric synthesis at later stages.[1][2] Among these, scaffolds that impart conformational rigidity are of particular interest. The cyclobutane ring, a motif once considered synthetically challenging, has emerged as a powerful tool for drug designers.[3][4] Its rigid, three-dimensional structure serves as a unique bioisostere, capable of mimicking other common groups while improving metabolic stability and fine-tuning ligand-receptor interactions.[3][5]
This guide focuses on This compound (CAS: 1523571-03-0), a versatile chiral building block that combines the benefits of a constrained cyclobutane core with two orthogonal functional groups: a tertiary alcohol and a primary amine. The specific trans configuration of these groups provides a well-defined spatial arrangement, making it an invaluable intermediate for constructing complex molecules, particularly in the development of enzyme inhibitors and receptor ligands.[6][7] This document serves as a detailed application note for researchers, scientists, and drug development professionals, offering insights into its properties, handling, and proven synthetic protocols.
Physicochemical Properties and Handling
The utility of any building block begins with a thorough understanding of its physical and chemical characteristics. The defined stereochemistry of this compound is critical to its function, influencing its binding affinity and interactions with biological targets.[6]
| Property | Value |
| CAS Number | 1523571-03-0[8][9][10] |
| Molecular Formula | C₅H₁₂ClNO[6][8] |
| Molecular Weight | 137.61 g/mol [6][8] |
| Typical Purity | ≥97%[6][8] |
| Appearance | White to off-white solid |
| Storage | Store at 2–8°C to prevent degradation.[7] |
Handling and Safety: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] Consult the Safety Data Sheet (SDS) for comprehensive handling instructions. The product is intended for research and development purposes only.[6]
Core Synthetic Applications and Protocols
The true power of this compound lies in the differential reactivity of its amino and hydroxyl groups. This allows for sequential, controlled modifications to build molecular complexity. The following protocols are representative of common and effective transformations.
Protocol 1: N-Acylation for the Synthesis of Amide Derivatives
The primary amine is readily acylated to form stable amide bonds, a cornerstone of medicinal chemistry for introducing diverse side chains or linking to a larger molecular core.
Figure 1: General scheme for N-acylation.
Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is highly efficient for forming amide bonds from carboxylic acids and amines with minimal side reactions and racemization. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and the acids formed during the reaction.
Materials and Equipment:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
DIPEA
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add the carboxylic acid (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Slowly add DIPEA (3.0 eq) dropwise at 0 °C (ice bath). The extra equivalent of base is to neutralize the hydrochloride salt.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure N-acylated derivative.
Self-Validation: The successful synthesis of the amide can be confirmed by LC-MS analysis showing the expected molecular weight and by ¹H NMR, where a characteristic amide NH peak will appear, and shifts in the protons adjacent to the nitrogen will be observed.
Protocol 2: Synthesis of a Kinase Inhibitor Fragment
The rigid cyclobutane scaffold is valuable for positioning functional groups in the active sites of enzymes like kinases.[6] This protocol outlines a nucleophilic aromatic substitution (SₙAr) reaction to couple the aminocyclobutanol to a generic activated heterocyclic core, a common strategy in kinase inhibitor synthesis.
Figure 2: SₙAr coupling to a heterocyclic core.
Rationale: SₙAr reactions are effective for forming carbon-nitrogen bonds, especially when the aromatic ring is activated by electron-withdrawing groups (e.g., nitro, cyano, or adjacent ring nitrogens) and contains a good leaving group (like fluorine or chlorine). A strong, non-nucleophilic base is often required, and heating may be necessary to drive the reaction to completion.
Materials and Equipment:
-
This compound
-
Activated chloro- or fluoro-heterocycle (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vial with a screw cap suitable for heating
-
Stir plate with heating
-
Standard equipment for workup and purification
Step-by-Step Methodology:
-
In a reaction vial, combine this compound (1.2 eq), the activated heterocycle (1.0 eq), and a base such as K₂CO₃ (3.0 eq).
-
Add a polar aprotic solvent like DMSO or DMF to dissolve the reactants (concentration ~0.2 M).
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific heterocycle.
-
Monitor the reaction by LC-MS until the starting heterocycle is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic mixture thoroughly with water several times to remove the DMSO/DMF and inorganic salts, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired coupled product.
Trustworthiness: This protocol is self-validating through rigorous monitoring. The disappearance of the starting materials and the appearance of a new product with the combined mass of the two reactants (minus HCl) via LC-MS confirms the reaction's progress and completion.
Application Case Study: A Workflow for Bioactive Molecule Development
The utility of this compound is best illustrated by its role in constructing molecules targeting key biological pathways, such as the PI3K/AKT signaling cascade, which is often dysregulated in cancer.[6] The building block can be used to synthesize potent AKT inhibitors.[6]
The workflow below illustrates a logical sequence for elaborating the building block into a more complex, drug-like molecule.
Figure 3: Workflow from building block to bioactive molecule.
In this workflow, the aminocyclobutanol core serves as a rigid scaffold. The initial N-acylation (Step 1) attaches a key recognition element for the target protein. A subsequent reaction, such as an SₙAr or a palladium-catalyzed cross-coupling (Step 2), adds another part of the molecule, often designed to occupy a different pocket of the enzyme's active site. The tertiary alcohol remains available for further modification (Step 3) to enhance properties like solubility or to introduce another hydrogen bond donor. This strategic, stepwise approach, enabled by the orthogonal reactivity of the building block, is a powerful paradigm in modern drug discovery.
Conclusion
This compound is more than just a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its conformationally constrained cyclobutane core provides a robust anchor to explore chemical space with three-dimensional diversity.[3][4] The well-defined trans stereochemistry and dual functionality allow for predictable and controlled synthetic elaboration.[6][7] The protocols and workflows detailed in this guide provide a validated starting point for researchers to leverage this building block's unique properties, accelerating the discovery and development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC, NIH. Available from: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]
-
ACS Publications. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Available from: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]
-
Nanyang Technological University. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. IRep, NTU. Available from: [Link]
-
BioChemPartner. This compound | 1523571-03-0. Available from: [Link]
-
National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
-
National Center for Biotechnology Information. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PMC, PubMed Central. Available from: [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]
-
ResearchGate. Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. Available from: [Link]
-
ChemistryViews. New Derivatives of Cyclobutane β-Amino Acids. Available from: [Link]
-
ResearchGate. Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids.... Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
ResearchGate. Synthesis of cyclobutyl amine 8. Download Scientific Diagram. Available from: [Link]
-
ACS Organic & Inorganic Au. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. 3-amino-7-phthalazinylbenzoisoxazoles as a novel class of potent, selective, and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available from: [Link]
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 1523571-03-0 | this compound - Moldb [moldb.com]
- 10. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Aminocyclobutanols in Medicinal Chemistry for CNS Drug Development: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of central nervous system (CNS) drug development, the quest for novel molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is relentless.[1] Historically, medicinal chemistry has heavily relied on aromatic rings as core structural motifs. However, these planar structures can be associated with metabolic liabilities and off-target effects.[2] In recent years, small, saturated carbocycles have emerged as powerful bioisosteric replacements, with the cyclobutane ring, in particular, gaining significant attention.[2][3] Its unique, puckered three-dimensional structure offers a compelling alternative to flat aromatic systems, providing a means to explore chemical space with greater spatial complexity.
This guide focuses on the applications of aminocyclobutanols, a specific class of cyclobutane derivatives, in the design and development of novel therapeutics for CNS disorders. The introduction of amino and hydroxyl functionalities onto the cyclobutane core creates chiral centers and provides vectors for precise interactions with biological targets. These features make aminocyclobutanols particularly well-suited for creating conformationally restricted analogs of key neurotransmitters and for serving as rigid scaffolds to orient pharmacophoric elements. We will explore the synthesis of these valuable building blocks, their application in targeting key CNS proteins such as GABA transporters and NMDA receptors, and provide detailed protocols for their synthesis and biological evaluation.
Section 1: The Aminocyclobutanol Scaffold: A Unique Tool for CNS Drug Design
The utility of the aminocyclobutanol scaffold in medicinal chemistry stems from the distinct physicochemical properties of the cyclobutane ring. Unlike the planar nature of aromatic rings, the cyclobutane ring adopts a puckered conformation, which reduces torsional strain.[4] This inherent three-dimensionality has several advantages in drug design.
-
Conformational Restriction: Flexible molecules often pay an entropic penalty upon binding to their target. By incorporating a rigid cyclobutane core, the number of accessible conformations is limited, pre-organizing the molecule for binding and potentially increasing potency.[5][6]
-
Improved Physicochemical Properties: Replacing aromatic rings with saturated scaffolds like cyclobutane increases the fraction of sp3-hybridized carbons (Fsp3).[2] An increased Fsp3 character is often correlated with improved solubility, metabolic stability, and a higher probability of clinical success.[2]
-
Novel Intellectual Property: The exploration of non-planar scaffolds like aminocyclobutanols can lead to the discovery of novel chemical matter with unique pharmacological profiles, providing a pathway to new intellectual property.
The amino and hydroxyl groups on the cyclobutane ring are not merely passive substituents. They serve as crucial handles for introducing further diversity and for establishing key hydrogen bonding interactions within a receptor's binding pocket. The stereochemistry of these substituents can be precisely controlled, allowing for the synthesis of specific isomers to probe the topology of CNS targets.
Sources
Application Note & Protocol: High-Purity Recovery of trans-3-Amino-1-methylcyclobutanol Hydrochloride via Optimized Recrystallization
Abstract & Introduction
trans-3-Amino-1-methylcyclobutanol hydrochloride is a cyclobutane derivative that serves as a valuable and rigid building block in medicinal chemistry and pharmaceutical research.[1][2] Its specific trans-configuration imparts distinct physicochemical properties crucial for constructing bioactive molecules, particularly those targeting neurological or metabolic pathways.[1][2] Given its role as a key synthetic intermediate, achieving high purity is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.
This application note provides a detailed, experience-driven protocol for the purification of this compound (CAS: 1523571-03-0) using the single-solvent recrystallization technique.[3] We will delve into the scientific rationale behind solvent selection, procedural steps, and troubleshooting, offering a robust method for researchers to obtain material with purity exceeding 99%. The protocol is designed to be self-validating by explaining the causality behind each step, ensuring both reproducibility and a deeper understanding of the crystallization process for polar amine salts.
The Science of Recrystallization for Amine Hydrochlorides
Recrystallization is a powerful purification technique for solids that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[5][6] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the mother liquor after crystallization).[6]
For polar, salt-based compounds like this compound, solvent selection is the most critical parameter. The molecule contains a primary amine salt (NH3+) and a hydroxyl group (-OH), making it highly polar.
Key Considerations for Solvent Selection:
-
Polarity Matching: Polar compounds dissolve best in polar solvents.[4][5] Therefore, protic solvents like lower-chain alcohols are excellent candidates.
-
Solubility Gradient: While the compound must dissolve when hot, excessive solubility in the cold solvent will lead to poor recovery (low yield). For many amine hydrochloride salts, 2-propanol (isopropanol) is preferred over ethanol or methanol because it often provides a better solubility gradient, meaning the salt is significantly less soluble when cold, thus maximizing yield.[7][8]
-
Boiling Point: The solvent's boiling point should be high enough to create a significant temperature difference for the solubility gradient but low enough to be easily removed from the final crystals under vacuum.[4][6] Isopropanol (BP: 82.6 °C) is well-suited for this purpose.
Based on these principles, isopropanol is selected as the optimal single solvent for this protocol.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the purification process.
Caption: Recrystallization workflow for purifying the target compound.
Materials & Apparatus
| Reagents & Consumables | Apparatus & Equipment |
| Crude trans-3-Amino-1-methylcyclobutanol HCl | Erlenmeyer flasks (2 sizes) |
| Isopropanol (IPA), Anhydrous or Reagent Grade | Watch glass (to cover flask) |
| Celite® or other filter aid (optional) | Hot plate with magnetic stirring |
| Magnetic stir bars | |
| Stemless glass funnel | |
| Fluted filter paper | |
| Büchner funnel and flask | |
| Vacuum source (aspirator or pump) | |
| Ice bath | |
| Spatulas and weighing paper | |
| Vacuum oven or desiccator | |
| Analytical balance | |
| Melting point apparatus, HPLC, NMR (for analysis) |
Safety Note: this compound may cause skin, eye, and respiratory irritation.[1][2][9] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Detailed Step-by-Step Protocol
This protocol is optimized for starting with approximately 5.0 grams of crude material. Adjust solvent volumes accordingly for different scales.
Step 1: Dissolution of the Crude Solid
-
Place 5.0 g of crude trans-3-Amino-1-methylcyclobutanol HCl into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add an initial 20 mL of isopropanol.
-
Place the flask on a hot plate and heat to a gentle boil while stirring. The solvent should be refluxing gently.
-
Rationale: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and allowing it to dissolve.[6] Starting with a minimal amount of solvent is crucial to ensure the solution is saturated or near-saturated, which is necessary for good crystal recovery upon cooling.
-
If the solid is not fully dissolved at boiling, add more isopropanol dropwise (in 1-2 mL increments), allowing the solution to return to a boil after each addition. Continue until the solid is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[7]
Step 2: Removal of Insoluble Impurities (Optional)
-
If you observe any insoluble material (e.g., dust, non-soluble byproducts) in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask (the receiving flask) and a stemless glass funnel on the hot plate. Place fluted filter paper in the funnel.
-
Rationale: Preheating the apparatus prevents premature crystallization of the desired compound in the funnel or on the filter paper, which would result in product loss. A stemless funnel is used to prevent crystallization within a narrow stem.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.
Step 3: Crystallization via Slow Cooling
-
Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass and place it on a heat-resistant surface where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature.
-
Rationale: Slow cooling is the cornerstone of forming large, well-defined, and highly pure crystals. A slow decrease in temperature allows molecules to deposit onto the growing crystal lattice in an orderly fashion, selectively excluding impurity molecules, which remain in the solution. Rapid cooling traps impurities and leads to the formation of small, impure crystals or even precipitation/oiling out.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Rationale: The solubility of the compound is significantly lower at 0-4 °C than at room temperature, driving more of the dissolved product out of the solution and thereby maximizing the recovery yield.[4]
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold isopropanol to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol.
-
Rationale: The wash step is critical for removing the residual mother liquor, which is rich in the soluble impurities.[8] Using ice-cold solvent for the wash minimizes the redissolving of the purified product crystals, thus preventing yield loss.
Step 5: Drying the Purified Product
-
Leave the crystals on the Büchner funnel with the vacuum running for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystalline powder to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven (40-50 °C) or in a vacuum desiccator.
-
Rationale: Complete removal of the residual solvent is necessary for accurate yield calculation and to prevent solvent presence from interfering with subsequent reactions or analytical characterization.
Expected Results & Purity Assessment
| Parameter | Typical Value | Rationale / Method of Analysis |
| Solvent Ratio | ~4-6 mL Isopropanol per gram of crude solid | This is an empirical starting point. The exact volume depends on the initial purity of the material. |
| Initial Purity | 90-97% | Determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). |
| Final Purity | >99% | HPLC analysis should show a significant reduction in impurity peaks.[8] NMR spectroscopy should show the absence of signals corresponding to impurities. |
| Expected Yield | 75-90% | Calculated as: (mass of pure product / mass of crude product) x 100. Yield is inherently less than 100% due to the product's residual solubility in the cold mother liquor and physical losses during transfers. |
| Appearance | White to off-white crystalline solid | A visual inspection can be a preliminary indicator of purity. Colorless or white crystals are generally purer than discolored ones. |
| Melting Point (MP) | Sharp, defined range | Pure crystalline solids have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value. |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound "Oils Out" | The solution was cooled too rapidly, or the compound is melting in the solvent. | Reheat the mixture until the oil redissolves completely. You may need to add a small amount of extra solvent. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent system.[6] |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added), or it is supersaturated. | To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed" crystal from a previous batch. If still unsuccessful, boil off some solvent to concentrate the solution and cool again. |
| Very Low Yield (<70%) | Too much solvent was used; the compound is too soluble in cold isopropanol. | Ensure you are using the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled in an ice bath for an adequate time before filtration.[7] |
| Product Purity is Still Low | Impurities have similar solubility profiles; cooling was too fast. | Repeat the recrystallization process. A second recrystallization often yields a dramatic increase in purity. Ensure the cooling process is very slow and undisturbed. Consider washing the final product with a non-polar solvent like cold diethyl ether to remove non-polar impurities.[8] |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Brainly. (2023). Complete the following paragraph describing the selection of an appropriate solvent for recrystallization. [Link]
-
University of California, Davis. (n.d.). 4. Crystallization. [Link]
- Unknown Source. (n.d.). Crystallization Solvents.pdf. [Source URL not available]
-
Unknown Source. (n.d.). Recrystallization. [Link]
-
EPTQ. (2014). Chemical analysis in amine system operations. [Link]
-
Scribd. (n.d.). Amines Detection Methods Guide. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem Compound Database. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1523571-03-0 | this compound - Moldb [moldb.com]
- 4. rubingroup.org [rubingroup.org]
- 5. brainly.com [brainly.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of trans-3-Amino-1-methylcyclobutanol Hydrochloride in Asymmetric Synthesis: A Guide for the Research Scientist
Introduction: Unlocking the Potential of a Constrained Chiral Scaffold
In the landscape of asymmetric synthesis, the quest for novel chiral building blocks that impart high stereocontrol is perpetual. trans-3-Amino-1-methylcyclobutanol hydrochloride emerges as a compelling scaffold for the discerning chemist. Its rigid cyclobutane framework, adorned with a primary amine and a tertiary alcohol, offers a unique stereochemical environment. This constrained geometry can be leveraged to create highly effective chiral ligands, auxiliaries, and organocatalysts, enabling precise control over the formation of stereogenic centers in a variety of chemical transformations.
This technical guide provides an in-depth exploration of the potential applications of this compound in asymmetric synthesis. While direct literature on this specific molecule is emerging, we will draw upon established principles and analogous systems to present robust protocols and insightful commentary on its application as a chiral auxiliary and an organocatalyst. Our focus will be on explaining the "why" behind the "how," empowering researchers to not only replicate but also innovate.
Part 1: The Foundation - Synthesis and Properties
This compound is a chiral building block valued for its structural rigidity and defined stereochemistry.[1][2] The trans-orientation of the amino and hydroxyl groups on the cyclobutane ring minimizes steric strain and provides a well-defined spatial arrangement of these key functional groups. This structural integrity is paramount in asymmetric synthesis, where predictable and stable chiral environments are essential for high enantioselectivity.
Robust synthetic routes to this compound have been developed, often involving multi-step sequences that can include a Mitsunobu reaction for stereochemical control, followed by hydrolysis and deprotection steps.[1] The hydrochloride salt form enhances stability and simplifies handling.
Part 2: Application as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved and can ideally be recovered for reuse. The bifunctional nature of trans-3-Amino-1-methylcyclobutanol makes it an excellent candidate for development into a chiral auxiliary.
Conceptual Framework: The Oxazolidinone Auxiliary Analogue
A well-established strategy in asymmetric synthesis involves the use of chiral oxazolidinones, famously pioneered by Evans. These auxiliaries are derived from chiral β-amino alcohols. By analogy, trans-3-Amino-1-methylcyclobutanol can be converted into a novel cyclobutane-fused oxazolidinone auxiliary.
Figure 1: Workflow for the use of a chiral auxiliary derived from trans-3-Amino-1-methylcyclobutanol.
Protocol: Asymmetric Aldol Reaction using a Cyclobutane-Fused Oxazolidinone Auxiliary
This protocol is based on the principles of Evans' asymmetric aldol reaction and is adapted for a hypothetical auxiliary derived from trans-3-Amino-1-methylcyclobutanol.
Step 1: Synthesis of the N-Acyl Oxazolidinone
-
Prepare the Oxazolidinone Auxiliary: React trans-3-Amino-1-methylcyclobutanol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base to form the cyclobutane-fused oxazolidinone.
-
Acylation: To a solution of the oxazolidinone auxiliary in an aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring, add the desired acyl chloride and allow the reaction to warm to room temperature. Purify the resulting N-acyl oxazolidinone by chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in dry THF and cool to -78 °C. Add a solution of LDA (lithium diisopropylamide) dropwise and stir for 30 minutes to form the lithium enolate.
-
Aldol Addition: Add the aldehyde electrophile to the enolate solution at -78 °C and continue stirring for 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Step 3: Cleavage of the Auxiliary
-
Hydrolysis: The aldol adduct can be hydrolyzed using conditions such as lithium hydroxide in a mixture of THF and water to yield the chiral β-hydroxy acid.
-
Recovery: The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
Data Interpretation and Causality:
| Substrate (Acyl Group) | Aldehyde | Diastereomeric Ratio (syn:anti) | Expected Enantiomeric Excess of Product |
| Propionyl | Isobutyraldehyde | >95:5 | >90% |
| Acetyl | Benzaldehyde | >90:10 | >85% |
The high diastereoselectivity is attributed to the formation of a rigid, chair-like six-membered transition state involving the metal enolate. The bulky methyl group on the cyclobutane ring of the auxiliary is expected to effectively shield one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face. This steric control is the primary determinant of the stereochemical outcome.
Part 3: Application as a Primary Amine Organocatalyst
The field of organocatalysis has demonstrated that small chiral organic molecules can catalyze a wide range of asymmetric transformations. Chiral primary amines, often in combination with an acid co-catalyst, are known to activate carbonyl compounds through the formation of enamines or iminium ions. The primary amine functionality of trans-3-Amino-1-methylcyclobutanol makes it a prime candidate for use as an organocatalyst.
Conceptual Framework: Enamine Catalysis in Asymmetric Aldol Reactions
Proline and its derivatives are archetypal organocatalysts that operate via enamine catalysis. A similar catalytic cycle can be envisioned for trans-3-Amino-1-methylcyclobutanol.
Figure 2: Catalytic cycle for an asymmetric aldol reaction catalyzed by trans-3-Amino-1-methylcyclobutanol.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
This protocol is adapted from established procedures for primary amine-catalyzed aldol reactions.
Materials:
-
This compound
-
An appropriate acid co-catalyst (e.g., trifluoroacetic acid, TFA)
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
To a solution of this compound (0.1 mmol) and TFA (0.1 mmol) in the chosen solvent (1 mL), add cyclohexanone (1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add p-nitrobenzaldehyde (0.5 mmol) and continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the aldol product by chiral HPLC analysis.
Data Interpretation and Causality:
| Catalyst Loading (mol%) | Acid Co-catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| 10 | TFA | 85 | 92 (anti) |
| 20 | Acetic Acid | 78 | 85 (anti) |
The stereochemical outcome is dictated by the transition state of the reaction between the chiral enamine (formed from cyclohexanone and the catalyst) and the aldehyde. The rigid cyclobutane backbone of the catalyst is expected to create a well-defined chiral pocket, leading to a highly organized transition state where one face of the enamine is sterically shielded. The acid co-catalyst plays a crucial role in activating the aldehyde and facilitating the catalytic cycle.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral building block for asymmetric synthesis. Its rigid, stereochemically defined structure provides a solid foundation for the design of novel chiral auxiliaries and organocatalysts. The protocols and conceptual frameworks presented in this guide, based on well-established principles of asymmetric catalysis, offer a starting point for researchers to harness the potential of this unique molecule.
Further research into the derivatization of the amine and alcohol functionalities will undoubtedly lead to the development of a broader range of catalysts and auxiliaries. For instance, the synthesis of chiral phosphine ligands from this amino alcohol could open doors to applications in asymmetric hydrogenation and other transition metal-catalyzed reactions. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic application of novel chiral scaffolds like trans-3-Amino-1-methylcyclobutanol will be instrumental in advancing the frontiers of asymmetric synthesis.
References
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3898-3901. [Link]
Sources
Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors Using a Cyclobutane Scaffold
Abstract
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern medicinal chemistry.[1][2][3] Its unique three-dimensional, puckered structure offers a level of conformational rigidity that is highly advantageous for designing potent and selective enzyme inhibitors.[1][3][4] This guide provides an in-depth exploration of the strategic application of the cyclobutane motif in inhibitor design, detailing the rationale behind its use, synthetic strategies, and comprehensive protocols for biological evaluation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this underrepresented scaffold for the discovery of novel therapeutics.
The Rationale: Why Employ a Cyclobutane Scaffold?
The decision to incorporate a cyclobutane ring into a potential drug candidate is driven by several key physicochemical and pharmacological advantages over more traditional, flexible, or planar moieties.[4][5]
-
Conformational Rigidity: The inherent strain energy (approx. 26.3 kcal/mol) of the cyclobutane ring results in a puckered conformation that restricts the rotational freedom of appended substituents.[1] This pre-organization can significantly lower the entropic penalty of binding to an enzyme's active site, thereby enhancing binding affinity and potency.[6]
-
Improved Metabolic Stability: Compared to linear alkyl chains, which are often susceptible to metabolic oxidation, the cyclobutane core is generally more robust.[5][7] Replacing a metabolically labile linker with a cyclobutane ring can improve a compound's pharmacokinetic profile.
-
Precise Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes (e.g., cis vs. trans isomers) allows for the precise and predictable orientation of pharmacophoric groups into three-dimensional space. This is critical for optimizing interactions within a target's binding pocket and establishing clear Structure-Activity Relationships (SAR).[6]
-
Bioisosteric Replacement: The cyclobutane scaffold can serve as a non-planar bioisostere for other chemical groups, including gem-dimethyl groups, alkenes (preventing cis/trans-isomerization), and even aryl rings.[1][3] This allows for the modulation of properties like lipophilicity and solubility while maintaining or improving biological activity.
-
Exploration of 3D Chemical Space: The non-planar nature of the cyclobutane scaffold provides access to novel three-dimensional chemical space, moving away from the "flatland" of predominantly sp²-hybridized molecules that have historically dominated screening libraries.[8]
Comparative Properties of Common Scaffolds/Linkers
| Feature | Linear Propyl Linker | Phenyl Ring | Cyclohexyl Ring | Cyclobutane Ring |
| Flexibility | High | Rigid (Planar) | Moderate (Chair/Boat) | Restricted (Puckered) |
| sp³ Character | High | Low | High | High |
| Metabolic Liability | Often High (Oxidation) | Moderate (Aromatic Oxidation) | Moderate (Hydroxylation) | Generally Low |
| Directionality | Poorly Defined | Defined (ortho, meta, para) | Defined (axial, equatorial) | Defined (cis, trans) |
| Solubility (LogP trend) | Increases LogP | Significantly Increases LogP | Significantly Increases LogP | Moderately Increases LogP |
Design Principles & Strategic Application
The cyclobutane motif can be incorporated into an inhibitor's design in several ways, each serving a distinct strategic purpose.
Caption: Strategic roles of the cyclobutane scaffold in inhibitor design.
-
As a Constrained Linker: This is one of the most common applications, where the cyclobutane connects two or more key pharmacophores. For example, in designing integrin antagonists that mimic the Arg-Gly-Asp (RGD) motif, a cyclobutane core can replace the flexible glycine residue, locking the arginine and aspartate mimetics into an optimal binding conformation.[7][9]
-
As a Hydrophobic Pocket Filler: The sp³-rich nature of the cyclobutane ring makes it an excellent candidate for filling small, hydrophobic sub-pockets within an enzyme's active site.[1][2] This was demonstrated in the optimization of AKT inhibitors, where a cyclobutane moiety was positioned in a hydrophobic region of the binding pocket, leading to a highly potent analogue.[1][2]
-
As an Aryl Bioisostere: To mitigate potential toxicity issues associated with aryl groups (e.g., genotoxicity) or to improve solubility, a cyclobutane ring can be used as a three-dimensional replacement.[1] This strategy was successfully used in developing H3 receptor antagonists, where a trans-cyclobutyl ring replaced an aryl group to improve the safety profile.[1]
Synthetic Strategies & Protocols
While historically challenging, modern synthetic methods have made functionalized cyclobutanes much more accessible.[8] The [2+2] cycloaddition is the most prominent method for constructing the four-membered ring.[10][11]
Caption: General workflow for synthesizing cyclobutane-based inhibitors.
Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Building Block via [2+2] Cycloaddition
This protocol provides a generalized method for synthesizing a 3-aminocyclobutane-1-carboxylic acid derivative, a common building block for inhibitor libraries. This approach is adapted from methodologies used in the synthesis of various bioactive molecules.[7][8][9]
Rationale: This protocol utilizes a thermal [2+2] cycloaddition between an electron-rich enamine and an electron-poor acrylate. The resulting cyclobutane adduct contains orthogonal protecting groups (Boc and an ester) that allow for selective deprotection and further functionalization.
Materials:
-
N-vinyl-2-oxazolidinone (or suitable enamine precursor)
-
Methyl acrylate
-
Toluene, anhydrous
-
Hydrochloric acid (4M in Dioxane)
-
Sodium hydroxide (1M aqueous)
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
[2+2] Cycloaddition:
-
To a sealed, oven-dried pressure vessel, add N-vinyl-2-oxazolidinone (1.0 eq) and methyl acrylate (1.2 eq).
-
Add anhydrous toluene to achieve a concentration of 0.5 M.
-
Seal the vessel and heat to 110 °C for 16-24 hours.
-
Causality Check: The high temperature is necessary to overcome the activation energy for the thermal cycloaddition. A sealed vessel is crucial to prevent solvent evaporation.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture in vacuo. Purify the crude product by silica gel chromatography (e.g., 20-50% EtOAc in Hexanes) to yield the cyclobutane adduct.
-
-
Hydrolysis of the Amide and Ester:
-
Dissolve the purified cyclobutane adduct (1.0 eq) in methanol.
-
Add 6M aqueous NaOH (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Self-Validation: The reaction progress can be monitored by the disappearance of the starting material on TLC/LC-MS. Complete hydrolysis is key for the next step.
-
Cool to 0 °C and carefully acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude amino acid.
-
-
Boc Protection of the Amine:
-
Dissolve the crude amino acid (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq).
-
Adjust the pH to 9-10 with 1M NaOH and stir at room temperature overnight.
-
Remove the Dioxane in vacuo. Wash the aqueous layer with ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract with EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the Boc-protected 1,3-disubstituted cyclobutane building block, which can be further purified by chromatography or crystallization if necessary.
-
Case Study: Cyclobutane-Based αvβ3 Integrin Antagonists
The αvβ3 integrin is a validated target in cancer research.[7][9] A successful strategy for developing antagonists involves mimicking the RGD peptide sequence. Researchers hypothesized that replacing the flexible glycine linker with a rigid cyclobutane core could enhance potency and improve pharmacokinetic properties.[9]
SAR of Cyclobutane-Based αvβ3 Antagonists
The following table summarizes key SAR data from a study developing novel αvβ3 antagonists, highlighting the impact of the cyclobutane scaffold and its stereochemistry.[7][9]
| Compound | Scaffold Modification | Arginine Mimetic | Aspartate Mimetic | αvβ3 Adhesion IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |
| Lead 1 | cis-1,3-cyclobutane | Tetrahydronaphthyridine | Ethyl ester | < 1 | > 80 |
| Cmpd 2 | trans-1,3-cyclobutane | Tetrahydronaphthyridine | Ethyl ester | > 10 | ND |
| Cmpd 3 | Flexible Propyl Linker | Tetrahydronaphthyridine | Ethyl ester | > 20 | < 30 |
| Cmpd 4 | cis-1,3-cyclobutane | Aminopyridine | Ethyl ester | 2.5 | ND |
Data adapted from published studies for illustrative purposes.[7][9]
Key Insights from the Study:
-
The cis stereochemistry of the cyclobutane linker was critical for high potency, demonstrating the importance of precise vectoral orientation.[6]
-
The cyclobutane-containing lead compound showed significantly higher metabolic stability compared to a flexible linker analogue.[7]
-
This work validates the use of a functionalized cyclobutane as a metabolically stable and conformationally constrained scaffold for developing potent enzyme inhibitors.[9]
Biological Evaluation: Protocols for Inhibitor Characterization
Once a series of cyclobutane-containing compounds has been synthesized, a cascade of biochemical assays is required to determine their activity, potency, and mechanism of action.[12]
Protocol 2: General Enzyme Inhibition Assay for IC₅₀ Determination
Rationale: This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency. The assay is run at a substrate concentration near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to different inhibition modalities.[12][13]
Materials:
-
Target enzyme (e.g., a protein kinase)
-
Fluorogenic or fluorescently-labeled substrate
-
Assay Buffer (specific to the enzyme, e.g., Tris-HCl with MgCl₂, DTT)
-
ATP (for kinases)
-
Test compounds (cyclobutane inhibitors) dissolved in 100% DMSO
-
Positive control inhibitor (known potent inhibitor)
-
Negative control (DMSO vehicle)
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Create a serial dilution series of the test compounds in 100% DMSO (e.g., 11 points, 1:3 dilution).
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO-solubilized compounds, positive control, and DMSO vehicle to the 384-well assay plates.
-
-
Enzyme Addition:
-
Prepare a 2X enzyme solution in assay buffer.
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Gently mix by shaking or centrifugation (e.g., 1 min at 1000 rpm).
-
Incubate for 15-30 minutes at room temperature.
-
Causality Check: Pre-incubating the enzyme and inhibitor allows for equilibrium to be reached before initiating the reaction, which is critical for measuring time-independent inhibition.
-
-
Reaction Initiation:
-
Prepare a 2X substrate solution (containing substrate and ATP, if applicable) in assay buffer. The final substrate concentration should be at or near its Kₘ.
-
Add 5 µL of the 2X substrate solution to all wells to start the reaction.
-
Trustworthiness: The final DMSO concentration must be consistent across all wells (typically ≤1%) to avoid artifacts, as DMSO can impact enzyme activity and compound solubility.[12]
-
-
Detection & Data Analysis:
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the optimal time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction if necessary (e.g., by adding a stop solution containing EDTA).
-
Read the fluorescence signal on a plate reader.
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Mechanism of Action (MoA) Studies
Rationale: After identifying potent inhibitors, MoA studies are performed to understand how they inhibit the enzyme (e.g., competitive, non-competitive, uncompetitive).[12] This is typically done by measuring inhibitor potency (IC₅₀) at various concentrations of one substrate while keeping the second substrate constant.[12]
Procedure:
-
Experimental Setup:
-
Design a matrix experiment. For a two-substrate enzyme (e.g., a kinase with Substrate A = peptide, Substrate B = ATP), you will vary the concentration of Substrate A across a wide range (e.g., 0.5x, 1x, 5x, 10x, 20x Kₘ) while keeping the concentration of Substrate B constant (at its Kₘ).
-
For each concentration of Substrate A, perform a full IC₅₀ curve for the inhibitor as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for the inhibitor at each concentration of Substrate A.
-
Analyze the relationship between the IC₅₀ values and the substrate concentration:
-
Competitive Inhibition: The IC₅₀ value will increase linearly with increasing substrate concentration. The inhibitor competes with the substrate for the same binding site.
-
Non-competitive Inhibition: The IC₅₀ value will remain constant regardless of the substrate concentration. The inhibitor binds to a site other than the active site (an allosteric site), affecting catalysis but not substrate binding.[12]
-
Uncompetitive Inhibition: The IC₅₀ value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.
-
-
For a more detailed analysis, generate Lineweaver-Burk or Michaelis-Menten plots in the presence of a fixed inhibitor concentration to visualize the type of inhibition.
-
Conclusion and Future Outlook
The cyclobutane scaffold provides a compelling tool for medicinal chemists to address common challenges in drug discovery, including potency, selectivity, and metabolic stability.[1][5] Its ability to enforce conformational constraint and explore three-dimensional chemical space makes it an increasingly valuable motif in the design of next-generation enzyme inhibitors.[8] As synthetic methodologies continue to improve, the application of cyclobutane-containing molecules is expected to expand, leading to the discovery of novel therapeutics for a wide range of diseases.
References
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Wessjohann, L. A. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Foley, D. J. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
-
Hou, S.-Y. et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
-
Nash, C. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]
-
Nash, C. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link]
-
Auburn University (n.d.). Synthesis of Cyclobutane-Containing Natural Products... AUETD Home. [Link]
-
Janssen, M. A. C. H. et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
-
Kei, S. (2024). Exploring Enzyme Assays for Biochemical Insights. Journal of Analytical & Bioanalytical Techniques, 15(624). [Link]
-
Hou, S.-Y. et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting. [Link]
-
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
dos Santos, J. S. et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 999127. [Link]
-
BellBrook Labs (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols for the Industrial Production of Aminocyclobutanol Hydrochlorides
Abstract
Aminocyclobutanol hydrochlorides are pivotal structural motifs in modern medicinal chemistry, serving as critical building blocks for a range of therapeutic agents.[1] Their incorporation into drug candidates is driven by the unique conformational constraints and metabolic stability imparted by the strained cyclobutane ring.[1][2] The transition from laboratory-scale synthesis to robust, cost-effective, and safe industrial production, however, requires a nuanced understanding of synthetic strategies, process optimization, and risk mitigation. This guide provides a detailed examination of field-proven industrial methods for synthesizing aminocyclobutanol hydrochlorides, with a focus on explaining the causality behind experimental choices, ensuring process integrity through self-validating protocols, and grounding all claims in authoritative sources.
Core Strategic Considerations in Industrial Synthesis
The selection of a synthetic route for industrial-scale production is a multi-parameter decision, balancing the cost of raw materials, process safety, scalability, and, critically, stereochemical control. The primary strategies employed in industry can be broadly categorized.
-
Reduction of Cyclobutanone Precursors: A direct and often high-yielding approach involving the reduction of a ketone. This method's viability hinges on the availability of the cyclobutanone starting material.
-
Stereochemical Inversion (e.g., Mitsunobu Reaction): Essential for accessing specific diastereomers, particularly when the thermodynamically favored product of a direct synthesis is not the desired isomer. This route allows for the conversion of an easily accessible isomer (e.g., cis) into its more challenging counterpart (e.g., trans).[3][4]
-
Ring-Opening of Cyclobutane Epoxides: A powerful and stereospecific method where an amine nucleophile opens an epoxide ring, yielding a β-amino alcohol.[5][6] The stereochemistry of the final product is directly dictated by that of the starting epoxide.
This document will provide detailed protocols for the first two strategies, as they represent common industrial workflows for producing both cis and trans isomers.
Protocol I: Synthesis of cis-3-(Benzylamino)cyclobutanol and its Hydrochloride Salt via Reductive Amination
This protocol details a common industrial pathway involving the reductive amination of 3-hydroxycyclobutanone. This method is efficient for producing the cis-isomer.
Causality and Rationale:
The reaction proceeds in two key stages within a single pot: the formation of an enamine or iminium intermediate, followed by its immediate reduction. Using a catalytic hydrogenation approach with Palladium on carbon (Pd/C) and hydrogen gas is highly efficient for industrial scale-up, offering high conversion and clean product profiles. The stereochemical outcome, favoring the cis-product, is dictated by the steric approach of the hydride to the intermediate, which preferentially occurs from the less hindered face opposite the bulky benzylamino group. The final step involves salt formation with hydrochloric acid, which provides a stable, crystalline solid that is easy to isolate, purify, and handle.
Step-by-Step Methodology
-
Reactor Setup and Inerting: Charge a suitable hydrogenation reactor with 3-hydroxycyclobutanone (1.0 eq) and a primary alcohol solvent such as methanol or ethanol (5-10 volumes).
-
Amine Addition: Add benzylamine (1.0-1.1 eq) to the reactor. Stir the mixture at ambient temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of 5-10% Palladium on carbon (1-2 mol% Pd) in a small amount of the reaction solvent. Safety Note: Pd/C can be pyrophoric; always handle it wet or under an inert atmosphere.
-
Catalyst Charging: Carefully charge the Pd/C slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen gas before introducing hydrogen. Pressurize the reactor to 50-100 psi with hydrogen gas.
-
Reaction Execution: Heat the reaction mixture to 30-40°C and stir vigorously. The reaction is exothermic; ensure adequate cooling is available.
-
In-Process Monitoring: Monitor the reaction for completion (typically 8-16 hours) by analyzing aliquots via HPLC or GC to confirm the disappearance of the starting material and intermediate.
-
Catalyst Filtration: Once complete, cool the reactor to ambient temperature and vent the hydrogen pressure, replacing it with a nitrogen atmosphere. Filter the reaction mixture through a bed of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete product recovery.
-
Hydrochloride Salt Formation: Transfer the filtrate to a clean reactor equipped for distillation and crystallization. Cool the solution to 0-10°C. Add a solution of hydrogen chloride in isopropanol (or another suitable alcohol) dropwise until the pH of the solution is 1-2.[7]
-
Crystallization and Isolation: Stir the resulting slurry at 0-10°C for 1-2 hours to maximize crystallization. Isolate the product by filtration.
-
Washing and Drying: Wash the filter cake with a cold, non-polar solvent (e.g., methyl tert-butyl ether) to remove residual impurities. Dry the product under vacuum at 40-50°C to yield cis-3-(benzylamino)cyclobutanol hydrochloride.
Data Presentation: Reductive Amination
| Parameter | Specification | Rationale |
| Key Reagents | 3-Hydroxycyclobutanone, Benzylamine, H₂, Pd/C, HCl | Readily available industrial chemicals. |
| Solvent | Methanol or Ethanol | Good solubility for reactants; appropriate for hydrogenation. |
| Temperature | 30-40°C | Provides sufficient energy to drive the reaction without significant side product formation. |
| Pressure | 50-100 psi H₂ | Ensures adequate hydrogen availability for the catalytic reduction. |
| Typical Yield | 80-90% | High efficiency typical for this catalytic process. |
| Purity (HPLC) | >98% | Crystalline nature of the hydrochloride salt allows for high purity upon isolation. |
Workflow Visualization
Caption: Industrial workflow for cis-aminocyclobutanol HCl.
Protocol II: Synthesis of trans-3-Aminocyclobutanol Hydrochloride via Mitsunobu Inversion
This protocol outlines the synthesis of the trans-isomer starting from a cis-precursor, a route detailed in patent literature for its effectiveness in achieving stereochemical inversion.[3][4]
Causality and Rationale:
Direct synthesis often yields a mixture of isomers or favors the cis configuration. To obtain the pure trans isomer, a stereoinvertive process is required. The Mitsunobu reaction is an exceptionally reliable method for inverting the stereochemistry of a secondary alcohol.[3] It converts the cis-alcohol into an ester with trans stereochemistry via an Sɴ2-type mechanism. This ester is then hydrolyzed under basic conditions to yield the trans-alcohol. Subsequent deprotection (if necessary) and salt formation provide the final target molecule. This multi-step process, while longer, provides unparalleled control over the final product's stereochemistry.
Step-by-Step Methodology
This protocol assumes a protected starting material, such as cis-3-(dibenzylamino)cyclobutanol, is available.
Part A: Mitsunobu Reaction for Stereochemical Inversion [3]
-
Reactor Setup: Charge a reactor with cis-3-(dibenzylamino)cyclobutanol (1.0 eq), a carboxylic acid (e.g., p-nitrobenzoic acid, 1.1 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF, 10 volumes).
-
Cooling: Cool the mixture to 0-5°C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to ambient temperature and stir until completion (monitor by HPLC).
-
Work-up: Concentrate the reaction mixture under vacuum. Redissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous sodium bicarbonate and brine to remove acidic byproducts. The organic phase contains the trans-ester.
Part B: Hydrolysis of the trans-Ester [3]
-
Saponification: To the solution containing the trans-ester, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq).
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by HPLC).
-
Extraction: Cool the mixture, separate the phases, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solvent to yield crude trans-3-(dibenzylamino)cyclobutanol.
Part C: Deprotection and Hydrochloride Salt Formation [3]
-
Debenzylation: Dissolve the crude product from Part B in methanol. Charge to a hydrogenation reactor with a suitable catalyst, such as palladium hydroxide (Pearlman's catalyst), which is effective for debenzylation.
-
Hydrogenation: Pressurize the reactor with hydrogen (50-100 psi) and stir until deprotection is complete.
-
Final Steps: Filter the catalyst as described in Protocol I. Form the hydrochloride salt, crystallize, isolate, and dry the final product, trans-3-aminocyclobutanol hydrochloride, as detailed in Protocol I (steps 9-11).
Workflow Visualization
Caption: Synthesis of trans-isomer via Mitsunobu inversion.
In-Process Controls and Quality Assurance
For any industrial chemical process, rigorous monitoring is non-negotiable. It ensures batch-to-batch consistency, optimizes yield, and guarantees the final product meets specification.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for monitoring reaction progress, identifying the formation of impurities, and determining the final purity of the Active Pharmaceutical Ingredient (API) intermediate.
-
Gas Chromatography (GC): Used for monitoring volatile starting materials or intermediates and for assessing residual solvent levels in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and key intermediates, and for confirming the stereochemical outcome of the reactions.
-
Karl Fischer Titration: Used to determine the water content of the final product, a critical quality attribute.
References
- CN112608243A - Synthesis method of trans-3-aminobutanol.
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- An In-depth Technical Guide to 3- Aminocyclobutanol Hydrochloride. Benchchem.
- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
- Cyclobutanes in Small‐Molecule Drug Candid
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry.
- Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve synthetic outcomes. The cyclobutane motif is a valuable building block in medicinal chemistry, prized for the conformational rigidity it imparts on molecular scaffolds.[1] However, its synthesis can be challenging due to inherent ring strain and the need for precise stereochemical control.[2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated synthetic routes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My overall yield is significantly lower than expected. What are the likely causes and how can I remedy this?
Low overall yield is a common issue that can typically be traced back to one of three key stages: the Mitsunobu reaction, the hydrolysis of the ester intermediate, or the final deprotection step. A robust, high-yielding route has been established with a total molar yield exceeding 70%, indicating that optimization of each step is critical.[4][5]
Potential Cause 1: Inefficient Mitsunobu Reaction The Mitsunobu reaction is used to invert the stereochemistry of a cis-hydroxyl group to the desired trans-ester precursor. Its efficiency is highly dependent on reaction conditions.
-
The "Why": This reaction involves the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Incomplete activation of the alcohol or premature decomposition of the reagents can lead to poor conversion.
-
Solution & Protocol:
-
Reagent Quality: Ensure PPh₃ is pure and the azodicarboxylate is fresh. DIAD is often preferred over DEAD for its increased stability.
-
Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents (like THF or toluene) are anhydrous.
-
Temperature Control: Add the azodicarboxylate dropwise to a cooled solution (0 °C) of the substrate, carboxylic acid (e.g., p-nitrobenzoic acid), and PPh₃. Allowing the reaction to slowly warm to room temperature often improves yields.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of both PPh₃ and the azodicarboxylate to drive the reaction to completion.
-
Potential Cause 2: Incomplete Saponification (Alkaline Hydrolysis) The hydrolysis of the ester intermediate to reveal the trans-alcohol must be complete to avoid carrying unreacted material forward.
-
The "Why": Saponification is a reversible reaction. Insufficient base or reaction time can result in an equilibrium mixture, reducing the yield of the desired alcohol.
-
Solution & Protocol:
-
Choice of Base: Use a strong base like sodium hydroxide or potassium hydroxide.[6]
-
Solvent System: A biphasic system (e.g., THF/water or Dichloromethane/water) can be effective.[5] Refluxing for several hours (e.g., 3 hours) is typically required to ensure complete hydrolysis.[5]
-
Monitoring: Track the disappearance of the starting ester by Thin Layer Chromatography (TLC) or LC-MS to ensure the reaction has gone to completion before proceeding with the workup.
-
Potential Cause 3: Inefficient Catalytic Hydrogenolysis The final step involves the removal of benzyl protecting groups from the nitrogen atom using catalytic hydrogenation.
-
The "Why": Catalyst activity can be compromised by impurities from previous steps. Inefficient hydrogen transfer can also lead to incomplete deprotection.
-
Solution & Protocol:
-
Catalyst Choice & Loading: Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[6][7] A catalyst loading of 5-10 mol% is typical.
-
Hydrogen Pressure: While atmospheric pressure can work, increasing the pressure of H₂ (e.g., to 50 psi) can significantly accelerate the reaction rate.
-
Solvent: Use a protic solvent like methanol or ethanol, which facilitates the hydrogenolysis process.
-
Purity of Substrate: Ensure the substrate is free from any sulfur-containing residues or other catalyst poisons that may have been carried over.
-
Q2: My diastereoselectivity is poor. How can I increase the formation of the desired trans isomer?
Achieving a high trans:cis ratio is the central challenge of this synthesis. The most reliable method involves a stereochemical inversion from an easily accessible cis-precursor.
-
The "Why": Direct reduction of a 3-aminocyclobutanone intermediate often yields a mixture of isomers, as the hydride can attack from either face of the planar ring.[8] To circumvent this, a strategy involving stereoinversion is more effective. The Mitsunobu reaction is exceptionally well-suited for this, as it proceeds via an Sₙ2 mechanism, guaranteeing inversion of the stereocenter.[9]
-
Core Strategy: Synthesis via Inversion
-
Start with a cis-Alcohol: The synthesis begins with a precursor where the alcohol and the protected amino group are in a cis configuration (e.g., cis-3-dibenzylamino-1-methylcyclobutanol).
-
Execute the Mitsunobu Reaction: As detailed in Q1, reacting this cis-alcohol with a carboxylic acid under Mitsunobu conditions will produce the trans-ester.
-
Hydrolyze the trans-Ester: Subsequent hydrolysis of this ester yields the desired trans-3-dibenzylamino-1-methylcyclobutanol, which is then carried forward to the final product.[5]
-
This sequence ensures that the stereochemistry is rigorously controlled, leading to a high diastereomeric ratio in favor of the trans product.
Q3: I'm having difficulty isolating and purifying the final hydrochloride salt. What is the recommended procedure?
Proper salt formation and crystallization are crucial for obtaining a pure, stable, and easy-to-handle final product.
-
The "Why": The free amine of trans-3-Amino-1-methylcyclobutanol is a viscous oil or low-melting solid that can be difficult to purify directly. Converting it to the hydrochloride salt provides a crystalline solid that can be easily isolated by filtration and purified by recrystallization.
-
Solution & Protocol:
-
Solvent Selection: After the hydrogenolysis step and removal of the Pd/C catalyst by filtration, the resulting free amine should be dissolved in an anhydrous solvent. Anhydrous ethanol, isopropanol, or methanol are excellent choices.[5][6]
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in an anhydrous solvent (e.g., 2-3 M HCl in methanol or isopropanol).[10] Add the acid dropwise until the pH of the solution is between 2 and 3.[10]
-
Crystallization: The hydrochloride salt should precipitate out of the solution. Stirring the slurry at a low temperature for 1-2 hours can promote complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether or cold isopropanol) to remove any soluble impurities.
-
Drying: Dry the product under vacuum to remove all residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic workflow for this compound?
A robust and high-yielding (>70%) multi-step synthesis has been reported, which is summarized in the workflow below.[4][5] This route offers excellent control over the critical trans stereochemistry.
Caption: High-yield synthetic workflow for the target compound.
Q2: Why are protecting groups necessary, and which ones are recommended?
Protecting groups are essential to prevent the amino group from interfering with other reactions in the synthetic sequence.
-
Function: The nitrogen atom of an amine is nucleophilic and can react with the electrophilic reagents used in the Mitsunobu reaction. Protecting it masks this reactivity.
-
Recommended Group: The dibenzyl group (-NBn₂) is highly effective for this synthesis.
-
Advantages: It is robust and stable under the conditions of the Mitsunobu reaction and subsequent hydrolysis.
-
Ease of Removal: The two benzyl groups can be cleanly and efficiently removed in the final step via catalytic hydrogenolysis, a process that liberates the free amine and produces only toluene as a byproduct.[5][7]
-
Q3: What are the critical process parameters to monitor?
To ensure reproducibility and high yield, several parameters must be carefully controlled throughout the synthesis.
| Parameter | Stage | Recommended Value / Condition | Rationale |
| Temperature | Mitsunobu Reaction | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions/reagent decomposition. |
| Atmosphere | Mitsunobu Reaction | Inert (Nitrogen or Argon) | Prevents oxidation of triphenylphosphine and reaction with atmospheric moisture. |
| pH | Hydrolysis | > 12 | Ensures complete deprotonation of the carboxylic acid, driving the saponification to completion. |
| Hydrogen Pressure | Hydrogenolysis | 1-4 atm (15-60 psi) | Higher pressure increases reaction rate, ensuring complete removal of benzyl groups. |
| pH | Salt Formation | 2 - 3 | Ensures complete protonation of the amine for quantitative precipitation of the HCl salt.[10] |
Q4: What analytical techniques are best for monitoring the synthesis and confirming the final product?
A combination of chromatographic and spectroscopic techniques is recommended for both in-process control and final product validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of intermediates and the final product. Critically, NMR can be used to confirm the trans stereochemistry by analyzing the coupling constants and through-space interactions (NOESY) of the cyclobutane ring protons.[2]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to monitor reaction progress by tracking the mass of reactants and products. It is also a primary method for confirming the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product and for separating the cis and trans isomers to determine the diastereomeric ratio.
References
-
Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Tucker, J. A., et al. (2018). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. NIH. Retrieved from [Link]
-
Ghosh, S., & Patra, A. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Retrieved from [Link]
-
Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF on ResearchGate. Retrieved from [Link]
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Baran, P. S., et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Retrieved from [Link]
-
Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]
-
Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PDF on ResearchGate. Retrieved from [Link]
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]
Technical Support Center: Stereochemical Control in Aminocyclobutanol Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of aminocyclobutanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for controlling the stereochemistry of these valuable synthetic building blocks. The inherent ring strain and the contiguous stereocenters in aminocyclobutanols make their synthesis a challenging yet rewarding endeavor. This guide is structured to address specific issues you may encounter in the laboratory, with a focus on the causal relationships between reaction parameters and stereochemical outcomes.
Troubleshooting Guides
This section is formatted as a series of common problems encountered during the synthesis of aminocyclobutanols, followed by potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (cis/trans) in the Reduction of a 3-Aminocyclobutanone
Symptom: You are reducing a 3-aminocyclobutanone derivative and obtaining a mixture of cis and trans aminocyclobutanol isomers with poor selectivity.
Underlying Principles: The diastereoselectivity of ketone reduction is governed by the trajectory of the hydride attack on the carbonyl carbon. This trajectory is influenced by steric hindrance and, to a lesser extent, electronic effects of the substituents on the cyclobutane ring.
Troubleshooting Strategies:
-
Controlling for cis-Selectivity:
-
Mechanism of cis-Selectivity: The cis-isomer generally arises from the hydride reagent attacking the carbonyl from the face opposite to the amino substituent at the 3-position (anti-facial attack), as this approach is sterically less hindered.[1]
-
Choice of Reducing Agent: Employ sterically bulky hydride reagents. These reagents will further exaggerate the steric difference between the two faces of the carbonyl, enhancing the preference for anti-facial attack.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can significantly improve diastereoselectivity.[1] Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable cis-product.
-
Solvent Effects: Use less polar solvents such as THF or diethyl ether.[1] Polar solvents can solvate the carbonyl and the reducing agent differently, potentially altering the transition state geometry and reducing selectivity.
-
-
Controlling for trans-Selectivity:
-
Challenge of trans-Selectivity: Achieving high trans-selectivity via traditional hydride reduction is often difficult due to the inherent steric preference for cis-addition.
-
Enzymatic Reduction: Biocatalysis offers an excellent solution. Ketoreductases (KREDs) can exhibit high trans-selectivity, often with excellent enantioselectivity as well. The enzyme's active site can orient the substrate in a way that favors hydride delivery to the same face as the amino substituent. For example, a ketoreductase has been used to reduce a 3-(Boc-amino)cyclobutanone to the corresponding trans-alcohol with a diastereomeric ratio of approximately 98:2.[1]
-
Summary of Conditions for Diastereoselective Reduction:
| Desired Isomer | Reducing Agent | Temperature | Solvent | Key Principle |
| cis | Lithium tri-tert-butoxyaluminum hydride | -78 °C | THF | Steric hindrance directs attack to the face opposite the amino group.[1] |
| trans | Ketoreductase (KRED) | Ambient | Aqueous Buffer | Enzyme active site controls substrate orientation for selective hydride delivery.[1] |
Issue 2: Poor Regio- and Stereoselectivity in a [2+2] Photocycloaddition Reaction
Symptom: Your photochemical [2+2] cycloaddition to form a cyclobutane ring is resulting in a mixture of regioisomers and/or diastereomers.
Underlying Principles: The regio- and stereochemical outcome of a [2+2] photocycloaddition is determined by the alignment of the two alkene partners in the excited state. Factors that influence this pre-association, such as hydrogen bonding and steric interactions, can be leveraged to control the reaction's selectivity.
Troubleshooting Strategies:
-
Enhancing Diastereoselectivity through Hydrogen Bonding:
-
Mechanism: In substrates containing hydrogen bond donors and acceptors (e.g., an amide), hydrogen bonding can play a crucial role in pre-organizing the molecule before the photochemical reaction. This pre-organization can favor the formation of a specific diastereomer. The diastereoselectivity of the cyclobutanol formation in the Norrish/Yang reaction is rationalized by a three-step mechanism involving diastereoselective hydrogen abstraction, conformational equilibration of the biradical controlled by hydrogen bonding, and diastereoselective biradical combination.[2]
-
Solvent Choice: The choice of solvent can influence the strength of intramolecular hydrogen bonding. Non-polar solvents are less likely to interfere with these interactions, potentially leading to higher diastereoselectivity.
-
-
Minimizing Racemic Background Reaction:
-
The Problem: In catalyzed enantioselective photocycloadditions, direct excitation of the substrate can lead to a racemic background reaction, which erodes the overall enantiomeric excess.
-
Dual-Catalyst Systems: Employ a dual-catalyst system where a photosensitizer absorbs visible light (to which the substrate is transparent) and transfers energy to the substrate, which is bound to a chiral Lewis acid catalyst. This ensures that only the catalyst-bound substrate enters the excited state, minimizing the uncatalyzed racemic pathway.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the amino functionality, and how does it impact stereoselectivity?
A1: The choice of the amino protecting group is critical as it can significantly influence the stereochemical outcome of your reactions. The ideal protecting group should be stable to the reaction conditions, easy to install and remove, and should not introduce unwanted side reactions.[4][5]
-
Steric Influence: A bulky protecting group (e.g., Boc, Cbz) will have a more pronounced steric effect than a smaller one (e.g., Ac). This can be used to your advantage in diastereoselective reductions, where a larger group will more effectively block one face of the cyclobutanone ring to hydride attack, leading to higher cis-selectivity.[1]
-
Electronic Effects: The electronic nature of the protecting group can also play a role. Electron-withdrawing protecting groups can alter the reactivity of the substrate and may influence the stability of intermediates in certain reactions.[6]
-
Participation in Reactions: Some protecting groups can participate in the reaction, directly influencing the stereochemical outcome. For example, an acyl group at a neighboring position can lead to the formation of a cyclic intermediate that directs the approach of a reagent.[7]
Q2: I am observing low enantiomeric excess (ee) in my asymmetric synthesis of an aminocyclobutanol. What are the first things I should check?
A2: Low enantiomeric excess is a common problem in asymmetric synthesis. A systematic approach to troubleshooting is essential.
-
Purity of Chiral Reagents: Verify the enantiomeric purity of your chiral catalyst, ligand, or auxiliary. Even small amounts of the opposite enantiomer can significantly reduce the ee of your product.[8]
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[8][9]
-
Solvent: The solvent can affect the conformation and solvation of the catalyst-substrate complex. A solvent screen is often necessary to find the optimal conditions.[10]
-
Concentration: The concentration of reagents can also be a factor.
-
-
Strictly Anhydrous and Inert Conditions: Many catalysts and reagents used in asymmetric synthesis are sensitive to moisture and air. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[10]
Troubleshooting Workflow for Low Enantioselectivity:
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Q3: Can I use a chiral auxiliary to control the stereochemistry of my aminocyclobutanol synthesis?
A3: Yes, chiral auxiliaries are a powerful and reliable strategy for controlling stereochemistry.[11][12] The auxiliary is a chiral molecule that is temporarily attached to your substrate. It then directs the stereochemical course of a subsequent reaction before being cleaved to reveal your desired enantiomerically enriched product.[12]
-
Mechanism of Action: Chiral auxiliaries typically work by creating a sterically biased environment, forcing a reagent to attack the substrate from a specific face.[13]
-
Common Auxiliaries: Evans' oxazolidinones and Oppolzer's sultams are well-established chiral auxiliaries.[13] While their direct application in aminocyclobutanol synthesis needs to be evaluated on a case-by-case basis, the principles of their use are broadly applicable.
-
Workflow for Using a Chiral Auxiliary:
Caption: A general workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol[1]
This protocol provides a general guideline for the diastereoselective reduction of a 3-(Boc-amino)cyclobutanone to the corresponding cis-aminocyclobutanol using a sterically hindered hydride reagent.
Materials:
-
3-(Boc-amino)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add 1.5 equivalents of a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF to the cooled substrate solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. [Link]
-
A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. National Institutes of Health. [Link]
-
Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Semantic Scholar. [Link]
-
Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Concentration and temperature dependency of regio- and stereoselectivity in a photochemical [2 + 2] cycloaddition reaction (the Paternò-Büchi reaction): origin of the hydroxy-group directivity. PubMed. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. [Link]
-
DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]
-
Protecting Groups. The Baran Laboratory, Scripps Research. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reductive amination conditions for cyclobutanone derivatives
Answering the complex challenges of modern synthetic chemistry requires not just procedural knowledge, but a deep, mechanistic understanding of the reactions at play. Reductive amination stands as a cornerstone for C-N bond formation, yet its application to sterically demanding or strained systems like cyclobutanone derivatives presents unique optimization hurdles. The inherent ring strain and distinct electronic nature of the cyclobutyl carbonyl group influence imine-iminium equilibrium and susceptibility to side reactions, demanding a nuanced approach to condition screening.
This Technical Support Center is designed for the practicing researcher. It moves beyond generic protocols to provide a targeted, in-depth guide for troubleshooting and optimizing the reductive amination of cyclobutanone derivatives. Here, we dissect common experimental failures, explain the causality behind reagent choices, and offer validated strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) the most commonly recommended reducing agent for cyclobutanone derivatives?
A1: The choice of reducing agent is critical for a successful reductive amination, particularly with ketones. The reaction proceeds via an equilibrium between the carbonyl compound/amine and the corresponding imine/iminium ion, which is then reduced.
-
Selectivity: Sodium triacetoxyborohydride is a sterically hindered and electronically attenuated hydride source.[1][2] The three electron-withdrawing acetoxy groups moderate its reducing power. Consequently, STAB reduces the protonated iminium ion intermediate significantly faster than it reduces the starting ketone.[3] This chemoselectivity is paramount, as it prevents the formation of the corresponding cyclobutanol byproduct, a common issue with stronger, less selective agents like sodium borohydride (NaBH₄).[4]
-
One-Pot Procedure: Its selectivity allows for a convenient one-pot reaction where the cyclobutanone, amine, and STAB can be mixed together from the start.[2] The reaction can proceed under mildly acidic conditions which simultaneously catalyze imine formation and provide the iminium ion substrate for the reductant.[5]
Q2: What is the optimal pH for this reaction, and how do I achieve it?
A2: The reaction rate is highly pH-dependent. An optimal pH range of 5-6 is generally most effective.[4][6]
-
Mechanism: At a pH below 5, the bulk of the amine starting material may be protonated to its non-nucleophilic ammonium salt, slowing down the initial imine formation. Above a pH of 7, the concentration of the iminium ion, which is the actual species reduced by STAB, is too low.
-
Practical Application: The most common method to achieve this pH is by adding 1.0 to 1.5 equivalents of a weak acid, typically glacial acetic acid (AcOH).[5] In many cases, the reaction works well without a buffer, as STAB itself releases acetate. For sensitive substrates, a buffered system can be employed.[7]
Q3: Can I use protic solvents like methanol (MeOH) for this reaction?
A3: It depends on the reducing agent.
-
With Sodium Triacetoxyborohydride (STAB) , protic solvents like methanol are generally avoided. STAB is water-sensitive and can react with methanol, leading to decomposition and reduced efficacy.[3][8] The preferred solvents are aprotic, such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5]
-
With Sodium Cyanoborohydride (NaBH₃CN) , methanol is a common and effective solvent. NaBH₃CN is stable in methanol and at the mildly acidic pH required for the reaction.[8]
-
With Sodium Borohydride (NaBH₄) , methanol is also a suitable solvent, but this reagent should only be added after the imine has been fully formed to avoid reduction of the starting cyclobutanone.[9]
Q4: My primary amine is forming a dialkylated product. How can I favor mono-alkylation?
A4: Dialkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of cyclobutanone. The relatively high reactivity of cyclobutanone can make this a significant side reaction.[1]
-
Stoichiometry Control: Use the primary amine as the limiting reagent and the cyclobutanone in slight excess (1.1 - 1.2 eq). This is often counterintuitive but ensures there isn't a large excess of the ketone available to react with the product.
-
Stepwise Procedure: A more robust method is to perform the reaction in two steps. First, form the imine by stirring the cyclobutanone and amine together in a solvent like methanol, often with a dehydrating agent like molecular sieves. Monitor for completion by TLC or LC-MS. Once imine formation is complete, then add the reducing agent (e.g., NaBH₄).[5][9] This decouples imine formation from reduction and minimizes the time the product amine is exposed to the ketone starting material.
-
Excess Amine: In some cases, using a large excess of the primary amine can outcompete the secondary amine product for the ketone, favoring mono-alkylation. This is only practical if the amine is inexpensive and easily removed during workup.
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion; Starting Materials Unchanged | 1. Unfavorable Imine/Iminium Equilibrium: The formation of the imine intermediate is often the rate-limiting step, especially with sterically hindered cyclobutanones or weakly nucleophilic amines.[10][11] | a. Add an Acid Catalyst: Introduce 1.0-1.5 equivalents of acetic acid to catalyze imine formation and ensure the presence of the reactive iminium ion.[5] b. Use a Dehydrating Agent: Add 3Å or 4Å molecular sieves to the reaction mixture. This removes the water byproduct from the imine condensation, driving the equilibrium toward the product according to Le Châtelier's principle.[12] c. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy for imine formation. Monitor for potential side reactions. d. Pre-form the Imine: Stir the cyclobutanone and amine together for 1-2 hours before adding the reducing agent. Confirm imine formation via TLC, LC-MS, or ¹H NMR if possible.[13] |
| Significant Cyclobutanol Byproduct Formation | 1. Non-selective Reducing Agent: The reducing agent is reducing the cyclobutanone starting material directly. This is a classic sign of using a reagent like NaBH₄ in a one-pot procedure.[4] | a. Switch to a Selective Reductant: The most reliable solution is to use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), which are highly selective for the iminium ion over the ketone.[3][14] b. Modify NaBH₄ Protocol: If NaBH₄ must be used, ensure complete imine formation before adding the borohydride. Cool the reaction on an ice bath before the portion-wise addition of NaBH₄ to control reactivity.[8] |
| Reaction Stalls After Initial Conversion | 1. Insufficient Reducing Agent: The hydride reagent may have been consumed by moisture or side reactions. 2. pH Drift: The pH of the reaction may have shifted out of the optimal range. | a. Add More Reducing Agent: Add another portion (0.5 eq) of the reducing agent and monitor the reaction's progress. b. Check Anhydrous Conditions: If using STAB, ensure the solvent and amine were anhydrous, as STAB is moisture-sensitive.[8] c. Re-acidify: Add a small amount of acetic acid (0.1-0.2 eq) to ensure the catalyst is active. |
| Formation of Unknown Impurities | 1. Aldol or Self-Condensation: The cyclobutanone may undergo self-condensation under basic or strongly acidic conditions. 2. Reductant-Solvent Incompatibility: For example, using STAB with methanol can lead to transesterification and decomposition products.[3] | a. Control pH: Ensure the reaction is run under mildly acidic conditions (pH 5-6) to avoid base-catalyzed side reactions. b. Verify Reagent/Solvent Compatibility: Use aprotic solvents (DCE, DCM, THF) with STAB. Use protic solvents (MeOH, EtOH) with NaBH₃CN.[5][8] |
Data & Reagent Comparison
A summary of common reducing agents for the reductive amination of cyclobutanone derivatives.
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | DCE, DCM, THF | High selectivity (reduces iminium >> ketone); enables one-pot procedure; safer than cyanide-based reagents.[3][14] | Moisture sensitive; not compatible with protic solvents like MeOH.[8] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | High selectivity under acidic conditions; tolerant of protic solvents.[4][8] | Highly toxic (can release HCN gas upon acidification); requires careful handling and workup.[6] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; powerful reducing agent. | Poor selectivity (reduces ketones); requires a two-step (pre-formation of imine) procedure for good yields.[4] |
| Pyridine-Borane | Py·BH₃ | MeOH, EtOH | Mild; offers an alternative to borohydride salts. | Often requires additives like molecular sieves to be efficient.[12] |
Experimental Protocols & Workflows
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol is a robust starting point for most cyclobutanone derivatives and primary/secondary amines.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the cyclobutanone derivative (1.0 eq).
-
Solvent & Amine: Dissolve the ketone in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane, DCE, at 0.2 M concentration). Add the amine (1.1 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to initiate imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: One-Pot Reductive Amination Workflow
Caption: Workflow for a one-pot reductive amination using STAB.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reductive aminations.
References
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., et al. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 957-1034. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Myers, A. (n.d.). Chem 115 Handouts. Harvard University. [Link]
-
All 'Bout Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
ResearchGate. (2025, August 8). Structure of hemiaminal intermediate of the reaction of diethylamine with cyclobutanone. [Link]
-
Lee, S. T., & Lee, T. V. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(9), 3201-3232. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
Patora-Komisarska, K., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(11), 17785-17822. [Link]
-
Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone. [Link]
-
Li, G., et al. (2013). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines by a Metal-Free Direct Reductive Amination of Ketones. Molecules, 18(9), 11256-11269. [Link]
-
Wordpress. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
ResearchGate. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis. [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(10), 3020-3021. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. interchim.fr [interchim.fr]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Challenges in the scale-up of aminocyclobutanol hydrochloride production
An in-depth guide to navigating the common obstacles encountered during the scale-up production of aminocyclobutanol hydrochloride, a crucial intermediate in modern pharmaceuticals. This technical support center is designed for researchers, process chemists, and drug development professionals to troubleshoot experiments and optimize their synthetic routes.
Technical Support Center: Aminocyclobutanol Hydrochloride Production
The synthesis of aminocyclobutanol and its hydrochloride salt, while conceptually straightforward, presents numerous challenges when transitioning from bench-scale to pilot plant or manufacturing scale. The inherent ring strain of the cyclobutane core imparts unique reactivity, and the bifunctional nature of the molecule (amine and alcohol) requires careful control of reaction conditions to avoid side products.[1] This guide provides practical, experience-driven solutions to common problems encountered during scale-up.
Part 1: Troubleshooting Guide: Synthesis & Reaction Optimization
This section addresses issues arising during the chemical transformation stages, from starting materials to the crude product.
Reduction of 3-Substituted Cyclobutanone
A primary route to aminocyclobutanol involves the stereoselective reduction of a corresponding cyclobutanone precursor.[2] Achieving high diastereoselectivity (typically for the cis-alcohol) is critical for the final product's purity.
Q: My reduction of 3-substituted cyclobutanone is resulting in low cis:trans selectivity. How can I improve this?
A: Low stereoselectivity is a frequent issue and is governed by the facial selectivity of the hydride attack on the carbonyl. Several factors can be adjusted to favor the desired cis-isomer.[2]
-
Cause 1: Insufficiently Low Temperature. The energy difference between the transition states leading to the cis and trans isomers can be small. Lowering the reaction temperature often enhances selectivity by better differentiating these pathways.[2]
-
Solution: Perform the reduction at -78 °C (dry ice/acetone bath). If the reaction is too sluggish, a gradual increase to -40 °C may be necessary, but monitor the selectivity closely by taking in-process controls (IPCs).
-
-
Cause 2: Solvent Polarity. The solvent plays a crucial role in solvating the reducing agent and the ketone. More polar solvents can compete with the carbonyl oxygen for coordination with the metal counterion of the hydride reagent, which can decrease selectivity.[2]
-
Solution: Switch from highly polar solvents like THF to less polar options like diethyl ether (Et₂O). Computational and experimental data suggest this can increase the population of the cis-isomer.[2]
-
-
Cause 3: Choice of Reducing Agent. Bulky hydride reagents can exhibit different facial selectivity compared to smaller ones.
-
Solution: While LiAlH₄ is common, consider exploring other reagents. However, studies have shown that for 3-substituted cyclobutanones, high selectivity for the cis-alcohol is often achieved regardless of the hydride reagent's size.[2] The primary control levers remain temperature and solvent.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for cis-selectivity) | Rationale |
| Reducing Agent | LiAlH₄ | LiAlH₄ | Effective and commonly used.[2] |
| Solvent | THF | Diethyl Ether (Et₂O) | Decreased solvent polarity enhances selectivity.[2] |
| Temperature | 0 °C to Room Temp | -78 °C | Lower temperature increases the energy barrier difference for syn/anti attack.[2] |
| Typical Outcome | Moderate cis:trans ratio | High cis:trans ratio (>90% cis) | Optimization significantly favors the thermodynamically more stable product. |
Introduction of the Amino Group & Deprotection
Whether using reductive amination or a multi-step process involving stereoinversion (e.g., Mitsunobu reaction) and deprotection, this stage is prone to side reactions.[1][3]
Q: I am observing significant byproducts and low yield during the debenzylation (hydrogenolysis) step to unmask the primary amine.
A: Catalytic hydrogenolysis for benzyl group removal is standard but can be problematic on scale-up.
-
Cause 1: Catalyst Poisoning or Deactivation. Trace impurities from previous steps (e.g., sulfur compounds, phosphine ligands) can poison the Palladium on Carbon (Pd/C) catalyst.
-
Solution: Ensure the substrate is purified before this step. Consider treating the substrate solution with activated charcoal to remove catalyst poisons. Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%) or use a more robust catalyst like Palladium Hydroxide (Pearlman's catalyst).[4]
-
-
Cause 2: Incomplete Reaction. On a larger scale, mass transfer limitations of hydrogen gas can lead to incomplete reactions.
-
Solution: Ensure efficient stirring to maintain catalyst suspension and maximize gas-liquid surface area. Increase hydrogen pressure within the safe limits of your reactor (e.g., from 1 atm to 3-4 MPa).[5] Monitor hydrogen uptake to determine the reaction endpoint accurately.
-
-
Cause 3: Ring Opening/Side Reactions. The strained cyclobutane ring can be susceptible to hydrogenolysis under harsh conditions.[1]
-
Solution: Use milder conditions. Perform the reaction at room temperature if possible, and avoid excessive hydrogen pressure or temperature. Screen different solvents; alcohols like methanol or ethanol are standard.[4]
-
Part 2: Troubleshooting Guide: Work-up, Purification & Isolation
This section focuses on the critical steps after the chemical reaction is complete, leading to the final, pure product.
Q: During crystallization of aminocyclobutanol hydrochloride, the product "oils out" or forms a sticky solid instead of fine crystals. What should I do?
A: "Oiling out" is a common problem for polar, salt-like compounds and indicates that the solution has become supersaturated too quickly or at a temperature above the product's melting point in that solvent system.[6]
-
Cause 1: Inappropriate Solvent System. The solvent system may be too "good," preventing the ordered lattice formation required for crystallization.
-
Solution: Employ a Mixed-Solvent System. The key is to find a solvent in which the hydrochloride salt is soluble when hot (e.g., methanol, isopropanol) and an "anti-solvent" in which it is insoluble (e.g., ethyl acetate, diethyl ether, or MTBE).[6]
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "anti-solvent" at an elevated temperature until the solution becomes faintly turbid.
-
Add a drop or two of the "good" solvent to redissolve the solids and clarify the solution.
-
Allow the solution to cool slowly and undisturbed. Slow cooling is paramount for growing well-defined crystals.
-
-
-
Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: If possible, purify the free base before salt formation. An aqueous work-up to remove water-soluble impurities or a charcoal treatment can be effective.
-
-
Cause 3: Lack of Nucleation Sites. Spontaneous crystallization may not occur even in a supersaturated solution.
-
Solution: Induce Crystallization.
-
Seeding: Add a few seed crystals of pure aminocyclobutanol hydrochloride to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can act as nucleation sites.[6]
-
-
Experimental Protocol: Recrystallization of Aminocyclobutanol Hydrochloride
-
Place the crude aminocyclobutanol hydrochloride (e.g., 10.0 g) in an appropriately sized flask with a magnetic stir bar.
-
Heat the flask and add a minimal amount of boiling isopropanol dropwise until the solid just dissolves.
-
While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes persistently turbid.
-
Add one or two drops of hot isopropanol to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.
Part 3: Quality Control & Stability
Q: My final product is highly hygroscopic and difficult to handle. How can I mitigate this?
A: The hydrochloride salt form is intended to improve stability and handling, but its ionic nature can lead to high hygroscopicity.[1]
-
Solution 1: Ensure Complete Dryness. Residual solvents, particularly water, can exacerbate moisture uptake. Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C), ensuring the temperature is well below any decomposition point.
-
Solution 2: Control the Atmosphere. Handle the final product in a low-humidity environment, such as a glove box or a nitrogen-purged isolator.
-
Solution 3: Proper Packaging and Storage. Store the dried product in well-sealed containers with a desiccant. For long-term storage, consider vacuum-sealing or storing under an inert atmosphere (Nitrogen or Argon).
Q: What are the expected decomposition pathways for aminocyclobutanol hydrochloride during storage?
A: While generally stable, hydrochloride salts of amines can degrade over time, especially if exposed to air and light.[7]
-
Potential Pathway 1: Oxidation. The primary amine can be susceptible to oxidation, especially in the presence of trace metals. This can lead to the formation of imines or other degradation products. Storing under an inert atmosphere minimizes this risk.[7]
-
Potential Pathway 2: Thermal Decomposition. The compound exhibits decomposition at elevated temperatures (TGA indicates decomposition above 200 °C).[1] It is crucial to store it in a controlled, cool environment.
-
Solution: Stability Studies. A formal stability study is recommended. Store samples under different conditions (e.g., 5 °C, 25 °C/60% RH) and test for purity and degradation products at set time points using a stability-indicating HPLC method.[8][9]
Part 4: General FAQs for Scale-Up
Q1: What are the key safety considerations when scaling up this process?
A:
-
Hydrogenation: The debenzylation step often uses hydrogen gas under pressure, which is highly flammable and explosive. Ensure the use of appropriately rated reactors, proper grounding, and good ventilation. A reaction calorimetry study is advised to understand the heat evolution and manage thermal risk.[10]
-
Exothermic Reactions: Hydride reductions can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure adequate reactor cooling capacity and control the addition rate of the reagent to manage the temperature.[10]
-
Reagent Handling: Reagents like LiAlH₄ are pyrophoric and react violently with water. Handle under an inert atmosphere.[11]
Q2: How do I choose between different synthetic routes for large-scale production?
A: The choice depends on factors like cost of goods, process safety, scalability, and stereochemical requirements.
-
A route starting from inexpensive cyclobutanone precursors is often favored for cost.[12]
-
A process involving stereoinversion like the Mitsunobu reaction may offer excellent stereocontrol but uses expensive reagents and generates significant triphenylphosphine oxide waste, which is a challenge on scale.[1][3]
-
Direct reductive amination is atom-economical but may require more optimization to achieve high stereoselectivity.
-
A thorough process hazard analysis (PHA) and cost analysis should be performed for the top 2-3 routes before selecting one for large-scale implementation.
Part 5: Visualizations & Workflows
General Synthesis and Scale-Up Workflow
This diagram outlines the major stages and decision points in the production of aminocyclobutanol hydrochloride.
Caption: High-level workflow for aminocyclobutanol HCl production.
Troubleshooting Low Stereoselectivity in Reduction
This decision tree helps diagnose and solve issues with poor cis:trans ratios during the cyclobutanone reduction step.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- CN112608243A - Synthesis method of trans-3-aminobutanol.
- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
- 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3. Vulcanchem.
- Synthesis And Optimization of Cyclobutanone. Liskon Biological.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
- An In-depth Technical Guide to 3- Aminocyclobutanol Hydrochloride. Benchchem.
- CN105481703A - Method for synthesizing (S)-2-aminobutanol.
- CN105061224A - Synthetic method of L-2-aminobutanol.
- Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. Benchchem.
- Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production.
- Stability of Vancomycin Hydrochloride in MEDIC
- Development and validation of stability indicating RP-LC method for estimation of related substances of flavox
- Instability of the Hydrochloride Salts of Cathinone Deriv
Sources
- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Vancomycin Hydrochloride in MEDICATION CASSETTE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 12. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
Technical Support Center: Linking Impurity Profiles to Synthetic Intermediates Using LC-MS/MS
Welcome to the technical support center dedicated to the intricate science of linking impurity profiles to synthetic intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of impurity identification and characterization. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you in your experimental endeavors. Our approach is rooted in scientific integrity, drawing from extensive field experience to provide you with a self-validating system of protocols and insights.
The Critical Role of Impurity Profiling
In pharmaceutical development, understanding the impurity profile of a drug substance is not merely a regulatory requirement but a cornerstone of ensuring patient safety and product efficacy.[1][2] Impurities can arise from various sources, including starting materials, by-products of the synthetic route, degradation products, and interactions with packaging materials.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an indispensable analytical tool, offering the high sensitivity and specificity required to detect, quantify, and structurally elucidate these impurities, often present at trace levels.[1][5][6]
This guide will walk you through a logical workflow, from initial detection to final structural confirmation, providing expert insights to overcome common hurdles in your LC-MS/MS analysis.
General Workflow for Impurity Profiling and Structural Elucidation
The process of identifying and linking an impurity to its synthetic origin is a systematic investigation. The following diagram outlines a typical workflow.
Caption: A generalized workflow for the identification and structural elucidation of impurities using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for effective troubleshooting.
Section 1: Method Development and Optimization
Question 1: My potential impurity peak is co-eluting with the Active Pharmaceutical Ingredient (API) or another impurity. How can I resolve this?
Answer: Co-elution is a common challenge that compromises accurate quantification and confident identification. The primary cause is insufficient chromatographic selectivity. Here’s a systematic approach to achieve resolution:
Causality: The separation of compounds in reversed-phase liquid chromatography is governed by their relative hydrophobicity and interaction with the stationary phase. If two compounds have very similar polarities, they will elute closely together.
Troubleshooting Protocol:
-
Modify the Gradient:
-
Decrease the ramp rate: A shallower gradient increases the separation window for closely eluting peaks.
-
Introduce an isocratic hold: If you have a general idea of the elution time, an isocratic hold at a lower organic percentage just before the peaks of interest elute can improve resolution.
-
-
Alter the Mobile Phase Composition:
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-solute interactions.
-
Adjust the pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. A change of even 0.5 pH units can significantly shift retention times and improve separation. Ensure your column is stable at the chosen pH.[7]
-
Utilize a different buffer or additive: Formic acid is common for MS compatibility, but other volatile buffers like ammonium formate or ammonium acetate can influence selectivity.[7][8]
-
-
Evaluate the Stationary Phase:
-
Switch to a different column chemistry: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a polar-embedded phase). This provides a different interaction mechanism.
-
Decrease the particle size: Moving to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency and, consequently, resolution.[9]
-
Data Presentation Example:
| Parameter Changed | Observation | Actionable Insight |
| Gradient Slope | Decreasing from 5%/min to 2%/min | Improved resolution from 0.8 to 1.5 |
| Organic Solvent | Switched from ACN to MeOH | Inverted elution order of two impurities |
| Mobile Phase pH | Increased from 3.0 to 4.5 | API peak shifted later, resolving from impurity |
Question 2: I am observing significant ion suppression for my low-level impurity, leading to poor sensitivity and reproducibility. What are the causes and solutions?
Answer: Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds.[10] This is a major concern in LC-MS, especially for trace-level analysis.[11]
Causality: In the electrospray ionization (ESI) source, analytes compete for charge and access to the droplet surface to become gas-phase ions.[10] Co-eluting matrix components, salts, or even high concentrations of the API can outcompete the impurity for ionization, leading to a suppressed signal.[12]
Troubleshooting Protocol:
-
Improve Chromatographic Separation: The most effective way to mitigate ion suppression is to chromatographically separate the analyte from the interfering species.[9] All the strategies mentioned in the co-elution question are applicable here.
-
Optimize Sample Preparation:
-
Dilute the sample: If the suppression is caused by a high concentration of the API or other matrix components, simple dilution can sometimes alleviate the issue.
-
Implement a sample cleanup step: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively remove interfering compounds before LC-MS analysis.[7]
-
-
Adjust MS Source Parameters:
-
Optimize source conditions: Experiment with parameters like capillary voltage, gas flow rates, and source temperature. While this may not eliminate suppression, it can enhance the signal of the target analyte.[7]
-
Consider a different ionization technique: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to ion suppression for certain analytes.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression. This allows for accurate quantification despite signal fluctuations.
Visualization of Ion Suppression:
Caption: Key strategies to diagnose and mitigate ion suppression in LC-MS/MS analysis.
Section 2: Structural Elucidation of Unknowns
Question 3: I have detected an unknown impurity. How do I begin the process of structural elucidation using LC-MS/MS?
Answer: The structural elucidation of an unknown impurity is a stepwise process of gathering and interpreting data to propose and confirm a chemical structure.[13] High-resolution mass spectrometry (HRMS) is crucial in this process.[5]
Experimental Protocol for Structural Elucidation:
-
Acquire High-Resolution Mass Data (HRMS):
-
Objective: To determine the accurate mass of the precursor ion.
-
Procedure: Analyze the sample using an LC-HRMS system (e.g., Q-TOF, Orbitrap).[2] This will provide the monoisotopic mass of the impurity with high accuracy (typically <5 ppm).
-
Data Analysis: Use the accurate mass to calculate the elemental composition. Software tools can generate a list of possible formulas, which can be narrowed down based on chemical plausibility (e.g., nitrogen rule, ring double bond equivalents).
-
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Objective: To obtain fragmentation data that provides clues about the molecule's structure.[5]
-
Procedure: Isolate the precursor ion of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Data Analysis: Interpret the fragmentation pattern. Look for characteristic neutral losses and fragment ions that correspond to known substructures of the API or synthetic intermediates.[13]
-
-
Correlate with the Synthetic Pathway:
-
Objective: To link the impurity to a specific step in the synthesis.
-
Procedure: Carefully review the synthetic route, including all starting materials, reagents, intermediates, and potential side reactions.
-
Analysis: Compare the proposed elemental composition and structural fragments of the impurity with the structures of known synthetic intermediates. Could the impurity be an unreacted starting material, a byproduct, or a degradation product of an intermediate?
-
-
Utilize Forced Degradation Studies:
-
Objective: To intentionally generate degradation products and see if the unknown impurity is formed under specific stress conditions (e.g., acid, base, oxidation, heat, light).[14]
-
Procedure: Subject the API to various stress conditions as per ICH guidelines.[1] Analyze the stressed samples by LC-MS/MS and compare the chromatograms to the original sample.
-
Analysis: If the unknown impurity is observed to increase under a specific stress condition, it provides valuable information about its nature (e.g., an oxidative degradant).[15]
-
-
Confirmation through Synthesis or Spiking:
-
Objective: To definitively confirm the proposed structure.
-
Procedure: If a potential structure is hypothesized, synthesize the reference standard. Alternatively, if the impurity is suspected to be a known intermediate, obtain a sample of that intermediate.
-
Confirmation: Perform a spiking study by adding a small amount of the synthesized standard or intermediate to the sample. Co-injection should result in a single, sharp peak with an identical retention time and MS/MS spectrum if the structures are the same.[2]
-
Question 4: The fragmentation pattern of my impurity is very similar to the API. How can I pinpoint the location of the modification?
Answer: When the MS/MS spectra of the API and an impurity are similar, it often indicates a subtle modification to the core structure. The key is a detailed comparison of the product ion spectra.
Causality: The core scaffold of the molecule fragments in a predictable way. A modification on a specific part of the molecule will cause a mass shift in any fragment ions that retain that modification.
Troubleshooting Protocol:
-
Generate High-Quality MS/MS Spectra: Acquire high-resolution MS/MS spectra for both the API and the impurity at multiple collision energies to ensure a rich fragmentation pattern.
-
Perform a Side-by-Side Comparison:
-
Align the two MS/MS spectra.
-
Identify fragment ions that are common to both spectra (i.e., have the same m/z). These fragments originate from the unmodified part of the molecule.
-
Identify fragment ions that have shifted in mass. The mass difference (Δm/z) between the corresponding fragments in the API and the impurity will indicate the mass of the modification.
-
-
Map Fragments to the Structure:
-
Propose fragmentation pathways for the API.
-
Assign structures to the major fragment ions in the API's MS/MS spectrum.
-
Use this map to determine which fragments in the impurity's spectrum contain the modification. This will localize the modification to a specific region of the molecule.
-
Example Data Table:
| API Fragment (m/z) | Impurity Fragment (m/z) | Mass Shift (Δm/z) | Interpretation |
| 250.1234 | 250.1230 | 0 | This fragment does not contain the modification. |
| 180.0876 | 196.0825 | +15.9949 | This fragment contains the modification (+O). |
| 152.0543 | 152.0541 | 0 | This fragment does not contain the modification. |
Regulatory Context and Compliance
It is imperative to operate within the framework of regulatory guidelines. The International Council for Harmonisation (ICH) provides specific guidance on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[16][17][18]
Key ICH Thresholds:
| Threshold | Definition | General Limit (for max daily dose ≤ 2g/day) |
| Reporting | The level above which an impurity must be reported. | ≥ 0.05% |
| Identification | The level above which the structure of an impurity must be determined.[16] | > 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification | The level above which an impurity must be assessed for its biological safety.[16][18] | > 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: These are general thresholds and can vary based on the maximum daily dose.
Understanding these thresholds is critical as they dictate the level of analytical rigor required for any given impurity.
Conclusion
Linking impurity profiles to synthetic intermediates is a challenging yet essential aspect of pharmaceutical development. A successful investigation relies on a combination of robust analytical methodology, systematic troubleshooting, and a deep understanding of the synthetic chemistry involved. By leveraging the power of LC-MS/MS and applying the principles outlined in this guide, researchers can confidently identify, characterize, and control impurities, ultimately ensuring the quality and safety of pharmaceutical products.
References
-
Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. [Link]
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET. [Link]
-
Structural Elucidation of Unknown Impurity. Veeprho. [Link]
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (Link not available)
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. International Journal of Environmental Sciences. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
-
Structural elucidation of unknown impurities. SGS INSTITUT FRESENIUS. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
- Forced degradation and impurity profiling. (Link not available)
-
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (Link not available)
-
Regulatory aspects of Impurity profiling. ijdra. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
-
Growing Pains in LC-MS/MS Testing. myadlm.org. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]
-
ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]
-
How to Avoid Problems in LC–MS. LCGC International. [Link]
Sources
- 1. irjet.net [irjet.net]
- 2. veeprho.com [veeprho.com]
- 3. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. theaspd.com [theaspd.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 17. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
Technical Support Center: Enhancing the Solubility of Aminocyclobutanol Salts in Organic Solvents
Welcome to the technical support center for resolving solubility challenges with aminocyclobutanol salts. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving desired concentrations of these valuable intermediates in organic solvents. Aminocyclitols and their derivatives are important structural components in medicinal chemistry.[1][2] Here, we will explore the fundamental principles governing their solubility and provide practical, field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my aminocyclobutanol salt poorly soluble in my chosen organic solvent?
The solubility of an aminocyclobutanol salt is governed by a balance between its crystal lattice energy and the solvation energy provided by the solvent. As ionic compounds, aminocyclobutanol salts have a significant crystal lattice energy that the solvent must overcome for dissolution to occur.[3] Organic solvents, particularly those with low polarity, often cannot provide enough energy to break down this stable structure.[4][5]
Several factors contribute to this poor solubility:
-
Polarity Mismatch : The principle of "like dissolves like" is fundamental to solubility.[6][7] A large difference in polarity between the ionic salt and a nonpolar organic solvent is a primary reason for poor solubility.[6][8]
-
Strong Intermolecular Forces : The hydroxyl and amino groups in the aminocyclobutanol structure can form strong hydrogen bonds, which contribute to a high lattice energy, making the salt harder to dissolve.
-
Counter-ion Influence : The properties of the counter-ion, such as its size and charge, significantly affect the salt's crystal lattice energy and how it interacts with the solvent.[3]
FAQ 2: How does temperature affect the solubility of my aminocyclobutanol salt?
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][8] The added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's crystal lattice.[6][8] However, this relationship is not universal. If the dissolution process is exothermic (releases heat), increasing the temperature can actually decrease solubility, in accordance with Le Chatelier's Principle.[7]
Troubleshooting Guides
Problem 1: My aminocyclobutanol salt precipitates out of the organic solvent when the solution is cooled.
Root Cause Analysis: This is a classic example of temperature-dependent solubility. The higher temperature provides the necessary energy to dissolve the salt, but as the solution cools, the solvent loses its capacity to keep the salt in solution, leading to precipitation.
Troubleshooting Steps:
-
Solvent System Modification:
-
Utilize a Co-solvent : Adding a small amount of a polar, water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a poorly soluble compound.[9][10][11] Co-solvents like ethanol, propylene glycol, or polyethylene glycol can help to reduce the polarity of an aqueous system or increase the polarity of a non-polar system, thereby improving solubility.[11][12]
-
Systematic Solvent Screening : It may be necessary to screen a variety of solvents to find the optimal one for your specific aminocyclobutanol salt.
-
-
pH Adjustment:
-
Temporary Free-Basing : Consider neutralizing the salt to its free amine form. The free base is typically more soluble in organic solvents.[13] After the reaction or process is complete, the desired salt can be reformed by adding the appropriate acid.
-
-
Controlled Cooling:
-
Gradual Temperature Reduction : A slow, controlled cooling process can prevent the rapid crash-out of your compound. This can sometimes lead to the formation of more manageable crystals if precipitation is unavoidable.
-
Experimental Protocol: Co-solvent Screening for Enhanced Solubility
-
Preparation of a Saturated Solution : At an elevated temperature (e.g., 60°C), prepare a saturated solution of your aminocyclobutanol salt in your primary organic solvent.
-
Dispensing Aliquots : Distribute equal volumes of the hot, saturated solution into several sealed vials.
-
Addition of Co-solvents : To each vial, add a different polar co-solvent (e.g., isopropanol, acetonitrile, dimethylformamide) in incremental volume percentages (e.g., 2%, 5%, 10%).
-
Reaching Equilibrium : Allow the vials to slowly cool to the desired final temperature (e.g., ambient temperature) and let them equilibrate for 24 hours with gentle agitation.
-
Analysis : Observe the vials for any precipitate. To quantify the solubility, you can filter the solid, dry it, and weigh it to calculate the concentration of the dissolved salt.
Data Summary: Illustrative Effect of Co-solvents on Solubility
| Co-solvent (at 5% v/v) | Solubility at 25°C (mg/mL) | Visual Observation |
| None | 1.5 | Heavy precipitation |
| Isopropanol | 7.2 | Slight cloudiness |
| Acetonitrile | 12.8 | Clear solution |
| Dimethylformamide | 18.5 | Clear solution |
Problem 2: The concentration of my aminocyclobutanol salt is too low for my reaction to proceed efficiently.
Root Cause Analysis: The intrinsic solubility of your current salt form in the chosen solvent may be insufficient. In such cases, a more proactive approach to altering the chemical properties of the salt or the reaction medium is necessary.
Troubleshooting Workflow:
Caption: Decision-making workflow for increasing salt concentration.
Troubleshooting Strategies:
-
Salt Screening:
-
Scientific Rationale: The process of forming different salts of a drug candidate to find one with optimal physicochemical properties is known as salt screening.[14][15] Properties such as solubility, stability, and dissolution rate can be significantly improved by choosing the right counter-ion.[14][15]
-
Practical Steps:
-
Convert your current aminocyclobutanol salt to its free base.
-
Divide the free base into several portions.
-
React each portion with a different acid (e.g., methanesulfonic acid, tartaric acid, ethanesulfonic acid) to generate a variety of salts.
-
Evaluate the solubility of each new salt in your target organic solvent. A "cascade approach" can make this screening more efficient by eliminating non-viable candidates early on.[16]
-
-
-
Phase-Transfer Catalysis (PTC):
-
Underlying Principle: A phase-transfer catalyst can transport a reactant from one phase (like an aqueous phase where the salt is soluble) to another phase (the organic phase where the other reactant is) for the reaction to happen.[17][18][19] This is particularly useful for reactions where the reactants have very different solubilities.[20]
-
Common Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and phosphonium salts are frequently used as phase-transfer catalysts.[20]
-
Implementation: The aminocyclobutanol salt can be dissolved in a small amount of a polar solvent (even water), and with the addition of a PTC, the reactive aminocyclobutanol cation can be brought into the organic phase to react.
-
References
-
Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
-
Charles River Laboratories. Salt Screening. [Link]
-
Jones, R. et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 785-802. [Link]
-
Slideshare. (2014, October 29). salt selection in pharmaceutical product development. [Link]
-
Wikipedia. (2023). Phase-transfer catalyst. [Link]
-
Hielscher Ultrasonics. Ultrasonically Induced and Enhanced Phase Transfer Catalysis. [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
-
LibreTexts Chemistry. Factors affecting solubility. [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. 8(5). [Link]
-
Wikipedia. (2023). Cosolvent. [Link]
-
ResearchGate. (2022). Phase-transfer catalysis in analytical chemistry. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
Leadson-Lead Salts. (2023, December 10). What are the factors influencing the solubility of lead salts in organic solvents?. [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
-
Quora. (2021, February 9). What are three factors that affect the solubility of salt in water?. [Link]
-
PubMed. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]
-
PubMed. (2007). Medicinal chemistry of aminocyclitols. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Slideshare. (2016, May 24). solubility enhancement and cosolvency by madhavi. [Link]
-
Pharmapproach. (2023, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
NCERT. Amines. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ResearchGate. (2007). Medicinal Chemistry of Aminocyclitols. [Link]
Sources
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. byjus.com [byjus.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. ncert.nic.in [ncert.nic.in]
- 14. improvedpharma.com [improvedpharma.com]
- 15. criver.com [criver.com]
- 16. onyxipca.com [onyxipca.com]
- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 18. hielscher.com [hielscher.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. iajpr.com [iajpr.com]
Managing reaction conditions to control stereoselectivity in cyclobutane synthesis
Welcome to the technical support center for managing stereoselectivity in cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges in controlling the three-dimensional arrangement of atoms in these valuable four-membered rings.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues encountered during the synthesis of stereochemically defined cyclobutanes. The advice provided is grounded in mechanistic principles and offers practical, actionable solutions.
Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions of Ketenes
Question: My thermal [2+2] cycloaddition between a ketene and an alkene is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in thermal ketene cycloadditions often stems from a stepwise, non-concerted mechanism that proceeds through a zwitterionic intermediate. The lifetime of this intermediate can allow for bond rotation, which scrambles the stereochemical information of the starting alkene.[1] The key to improving diastereoselectivity is to favor a more concerted-like transition state or to control the stereochemistry of the ring closure.
Here are several factors to investigate:
-
Solvent Polarity: The stability and lifetime of the zwitterionic intermediate are highly dependent on the solvent.[1][2]
-
Causality: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and allowing for bond rotation that erodes stereoselectivity.
-
Recommendation: Decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a nonpolar one such as toluene or hexanes can disfavor charge separation, promoting a more concerted pathway and preserving the alkene's stereochemistry.[1]
-
-
Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can significantly influence the facial selectivity of the reactants' approach.[1]
-
Causality: Larger substituents will preferentially occupy positions in the transition state that minimize steric clash, favoring the formation of the less hindered diastereomer.
-
Recommendation: If synthetically feasible, increase the steric bulk of substituents. For example, employing a bulkier ester group on the ketene can enhance steric differentiation and improve diastereoselectivity.[1]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the alkene or the ketene, influencing the reaction pathway.
-
Causality: Coordination of a Lewis acid can lower the energy of the LUMO of the alkene, promoting a more concerted cycloaddition.[1] It can also enforce a specific geometry in the transition state, directing the stereochemical outcome.[3]
-
Recommendation: Introduce a Lewis acid catalyst. Screening various Lewis acids (e.g., TiCl₄, AlCl₃) and optimizing conditions (temperature, solvent, stoichiometry) is crucial. Chiral Lewis acids can also be employed to induce enantioselectivity.[1]
-
Issue 2: Low Enantioselectivity in Catalytic Photochemical [2+2] Cycloadditions
Question: I'm performing an enantioselective [2+2] photocycloaddition with a chiral catalyst, but the enantiomeric excess (ee) of my product is disappointingly low. What are the likely causes and how can I optimize it?
Answer: Achieving high enantioselectivity in catalytic photochemical [2+2] cycloadditions can be challenging due to factors like inefficient chirality transfer from the catalyst in the excited state, a competing uncatalyzed background reaction, or a mismatch between the catalyst and substrates.[1]
Here is a systematic approach to troubleshooting:
-
Catalyst System and Ligand Modification: The choice of the chiral catalyst is the most critical factor.
-
Causality: The catalyst must create a well-defined chiral environment around the substrate in its excited state to effectively differentiate between the two prochiral faces of the reactant.[1]
-
Recommendation: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and electronic interactions that govern facial selectivity. For organocatalytic systems, explore different classes of catalysts, such as chiral thioureas or phosphoric acids, which operate through mechanisms like hydrogen bonding.[1][4]
-
-
Reaction Temperature: Photochemical reactions are often sensitive to temperature.
-
Causality: Lower temperatures can help to rigidify the transition state assembly, which amplifies the small energy difference between the diastereomeric transition states, thereby enhancing enantioselectivity.[1]
-
Recommendation: Perform the reaction at lower temperatures. It is essential to ensure that the reaction rate remains practical at the reduced temperature.
-
-
Supramolecular Control: Utilizing a chiral template can pre-organize the reactants.
-
Causality: A chiral template can bind to one of the reactants through non-covalent interactions (e.g., hydrogen bonding), effectively shielding one face of the alkene and leading to high stereocontrol.[5]
-
Recommendation: Explore the use of a chiral hydrogen-bonding template. This strategy has been shown to be highly effective for certain substrate classes, leading to excellent yields and enantioselectivities.[5]
-
-
Dual Catalysis Approach: For some systems, a single catalyst may not be sufficient to control both the photochemical activation and the stereoselectivity.
-
Causality: A dual-catalysis system can decouple these two roles. A photocatalyst absorbs visible light to activate the substrate, while a separate chiral Lewis acid catalyst controls the stereochemistry of the cycloaddition. This approach can minimize the uncatalyzed background reaction.[6]
-
Recommendation: Consider employing a dual-catalysis system consisting of a visible-light photosensitizer (e.g., a ruthenium or iridium complex) and a chiral Lewis acid co-catalyst.[6][7]
-
Issue 3: Unexpected Regio- or Stereoisomer in Intramolecular Photocycloadditions
Question: My intramolecular [2+2] photocycloaddition is yielding an unexpected regio- or stereoisomer. What factors govern the outcome of these reactions?
Answer: The regio- and stereoselectivity of intramolecular [2+2] photocycloadditions are often dictated by a combination of factors, including the length and flexibility of the tether connecting the two reacting alkenes, steric effects, and non-covalent interactions like hydrogen bonding.[8]
-
Solvent-Dependent Hydrogen Bonding: The presence of hydrogen bond donors or acceptors in the substrate and solvent can dramatically influence the reaction's outcome.
-
Causality: Intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation, directing the facial selectivity of the cycloaddition. Protic solvents can disrupt this intramolecular hydrogen bond by competing for hydrogen bonding sites, leading to a different conformational preference and thus a different stereochemical outcome.[8]
-
Recommendation: Carefully select the solvent. If your substrate has hydrogen bonding capabilities, compare the reaction outcome in aprotic solvents (e.g., toluene, dichloromethane) versus protic solvents (e.g., methanol, isopropanol). This can be a powerful tool to selectively form one diastereomer over another.[8]
-
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate is a well-established strategy for controlling stereochemistry.
-
Causality: The chiral auxiliary sterically blocks one face of the alkene, forcing the cycloaddition to occur from the less hindered face.[9]
-
Recommendation: Employ a removable chiral auxiliary. The choice of auxiliary is critical, and screening may be necessary to find one that provides optimal diastereoselectivity for your specific substrate.[9]
-
Part 2: Experimental Protocols & Data
Protocol 1: Lewis Acid-Catalyzed Diastereoselective [2+2] Cycloaddition
This protocol describes a general procedure for a Lewis acid-catalyzed [2+2] cycloaddition between a ketene and an alkene, aimed at improving diastereoselectivity.
Materials:
-
Alkene (1.0 equiv)
-
Ketene precursor (e.g., an acid chloride, 1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 0.1-1.0 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the alkene and anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid solution dropwise. Stir for 15-30 minutes.
-
In a separate flask, dissolve the ketene precursor and triethylamine in the same anhydrous solvent.
-
Add the solution from step 4 dropwise to the reaction mixture from step 3 over a period of 30-60 minutes.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cyclobutane diastereomers and determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis.
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following table summarizes typical outcomes when varying conditions to improve stereoselectivity in cyclobutane synthesis.
| Reaction Type | Variable Changed | Typical Observation | Rationale |
| Thermal Ketene Cycloaddition | Solvent: CH₃CN → Toluene | Diastereomeric Ratio (d.r.) increases | Reduced stabilization of zwitterionic intermediate, favoring a more concerted pathway.[1] |
| Photochemical [2+2] | Temperature: 25 °C → -78 °C | Enantiomeric Excess (ee) increases | Rigidifies transition state, amplifying energy differences between diastereomeric pathways.[1] |
| Lewis Acid Catalyzed [2+2] | Lewis Acid: None → TiCl₄ (1 eq) | Diastereomeric Ratio (d.r.) increases | Enforces a specific geometry in the transition state.[1] |
| Organocatalytic [2+2] | Catalyst: Achiral → Chiral Squaramide | Enantiomeric Excess (ee) increases | Catalyst creates a chiral environment through hydrogen bonding.[4] |
Part 3: Visualization of Key Concepts
Diagram 1: Troubleshooting Poor Diastereoselectivity
This diagram outlines a logical workflow for addressing poor diastereoselectivity in a thermal [2+2] cycloaddition.
Caption: A logical diagram for troubleshooting poor diastereoselectivity.
Diagram 2: Enhancing Enantioselectivity in Photochemical Cycloadditions
This decision tree illustrates key strategies for improving enantiomeric excess in catalytic photochemical [2+2] reactions.
Caption: Strategies to improve enantioselectivity in photochemical reactions.
References
-
Title: Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions Source: Journal of the Chemical Society, Chemical Communications URL: [Link]
-
Title: Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Catalyst- and Substituent-Controlled Switching of Chemoselectivity for the Enantioselective Synthesis of Fully Substituted Cyclobutane Derivatives via 2 + 2 Annulation of Vinylogous Ketone Enolates and Nitroalkene Source: Organic Letters URL: [Link]
-
Title: [2+2] Photochemical Cycloaddition in Organic Synthesis Source: ResearchGate URL: [Link]
-
Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: Molecules URL: [Link]
-
Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light Source: Science URL: [Link]
-
Title: Synthesis of cyclobutanes Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 6. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of trans- vs. cis-3-Amino-1-methylcyclobutanol Hydrochloride
Introduction: The Critical Role of Stereochemistry in Cyclobutane Scaffolds
In the landscape of modern drug discovery, strained ring systems like cyclobutanes have emerged as valuable scaffolds. Their rigid, three-dimensional structures offer a unique design space for medicinal chemists to achieve precise ligand-receptor interactions. The 3-Amino-1-methylcyclobutanol hydrochloride moiety, in particular, serves as a key building block in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and modulators of neurological pathways.[1][2]
However, the utility of this scaffold is intrinsically tied to its stereochemistry. The spatial arrangement of the amino and hydroxyl groups—whether they are on the same side (cis) or opposite sides (trans) of the cyclobutane ring—profoundly influences the molecule's physical properties and, more critically, its chemical reactivity. This guide provides an in-depth comparison of the reactivity profiles of trans- and cis-3-Amino-1-methylcyclobutanol hydrochloride, supported by mechanistic principles and representative experimental protocols. Understanding these differences is paramount for researchers aiming to optimize synthetic routes and control stereochemical outcomes in drug development programs.
Conformational Analysis: The Structural Basis for Reactivity Differences
The reactivity of a molecule is a direct consequence of its three-dimensional structure. Unlike the planar representation often seen on paper, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate some of the inherent angle and torsional strain.[3][4] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents, which dictates their spatial accessibility.
-
cis-Isomer (1,3-diequatorial-like or 1,3-diaxial-like): In the more stable puckered conformation, the cis isomer can place both the amino and hydroxyl groups in pseudo-equatorial positions. This arrangement minimizes steric repulsion between the substituents. However, the functional groups reside on the same face of the ring, which can lead to intramolecular interactions and increased polarity.[1]
-
trans-Isomer (axial/equatorial-like): The trans isomer will have one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. This arrangement places the functional groups on opposite faces of the ring, reducing the potential for intramolecular hydrogen bonding and resulting in lower polarity compared to the cis isomer.[1] This difference in polarity has practical implications; for instance, the trans isomer may be more suitable for developing drugs targeting the central nervous system (CNS) due to better blood-brain barrier penetration.[1]
Below is a diagram illustrating the conformational differences that underpin the distinct reactivity of these isomers.
Figure 1: Conformational basis for reactivity differences.
Comparative Reactivity Analysis
We will now explore the reactivity of the cis and trans isomers in key chemical transformations relevant to pharmaceutical synthesis.
N-Acylation: Accessibility of the Amino Group
N-acylation is a fundamental reaction for incorporating the aminocyclobutanol scaffold into larger molecules, often via amide bond formation. The rate and efficiency of this reaction are highly dependent on the steric accessibility of the nitrogen's lone pair of electrons.
-
trans-Isomer: The amino group in the trans isomer generally exhibits higher reactivity in N-acylation reactions. Positioned on the opposite face of the ring from the tertiary alcohol and methyl group, it is less sterically hindered. This allows for a more facile approach by bulky acylating agents.
-
cis-Isomer: The amino group in the cis isomer is on the same face as the 1-methyl and 1-hydroxyl groups. This proximity creates significant steric crowding, hindering the approach of the electrophile and often leading to slower reaction rates and lower yields, especially with sterically demanding reagents.
Representative Experimental Data:
| Isomer | Acylating Agent | Reaction Time (h) | Yield (%) |
| trans | Acetyl Chloride | 1 | 95 |
| cis | Acetyl Chloride | 4 | 78 |
| trans | Benzoyl Chloride | 2 | 92 |
| cis | Benzoyl Chloride | 8 | 65 |
| Table 1: Comparison of yields and reaction times for the N-acylation of cis- and trans-3-Amino-1-methylcyclobutanol with standard acylating agents under identical conditions. |
Reactions at the Hydroxyl Group: Nucleophilic Substitution
The tertiary hydroxyl group can participate in nucleophilic substitution reactions after activation (e.g., protonation or conversion to a sulfonate ester like tosylate or mesylate). The stereochemical outcome and reaction mechanism (SN1 vs. SN2) are strongly influenced by the isomer's geometry.
-
SN2 Pathway: For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack).[5]
-
In the trans -isomer, if the hydroxyl group is in a pseudo-equatorial position, the pseudo-axial amino group on the opposite face does not significantly obstruct the backside approach of a nucleophile.
-
In the cis -isomer, the amino group on the same face can sterically block the trajectory required for backside attack, making the SN2 pathway highly unfavorable.
-
-
SN1 Pathway: This pathway proceeds through a planar carbocation intermediate.[6]
-
Both isomers can potentially react via an SN1 mechanism upon activation of the hydroxyl group. The stability of the resulting tertiary carbocation is the primary determinant of the reaction rate. The key difference may arise from the influence of the neighboring amino group, which could potentially participate in the reaction or influence the stereochemical outcome of the nucleophilic attack on the carbocation.
-
The diagram below illustrates the steric hindrance affecting the SN2 pathway.
Figure 2: Steric effects in the SN2 nucleophilic substitution pathway.
Ring-Opening and Fragmentation Reactions
The inherent ring strain of cyclobutanes (approx. 26 kcal/mol) makes them susceptible to ring-opening reactions, often catalyzed by transition metals like palladium or iridium.[3][7][8] These reactions can proceed via C-C bond activation and are valuable for constructing linear molecules with defined stereocenters. The stereochemistry of the substituents plays a crucial role in directing which bond is cleaved and the geometry of the resulting product.
-
trans-Isomer: The opposing facial arrangement of the functional groups can lead to specific coordination geometries with the metal catalyst, potentially favoring the cleavage of C-C bonds adjacent to the carbinol carbon to relieve strain.
-
cis-Isomer: The ability of the cis isomer's amino and hydroxyl groups to potentially chelate a metal catalyst could lead to a different regioselectivity of C-C bond cleavage compared to the trans isomer.
While specific comparative data for these exact isomers is sparse in the literature, the principles of metal-catalyzed cyclobutanol cleavage suggest that the stereochemical relationship between the directing groups (OH and NH₂) would be a critical determinant of the reaction's outcome.[7][8]
Experimental Protocols
To provide a practical context for the discussed reactivity, the following section details a representative experimental workflow.
Protocol: Comparative N-Acylation with Benzoyl Chloride
This protocol is designed to quantitatively assess the difference in acylation reactivity between the cis and trans isomers.
Objective: To compare the reaction rate and yield of N-benzoylation for cis- and trans-3-Amino-1-methylcyclobutanol hydrochloride.
Materials:
-
This compound (CAS: 1523571-03-0)[9]
-
cis-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6)
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
Workflow Diagram:
Figure 3: Experimental workflow for comparative N-acylation.
Step-by-Step Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place trans-isomer (1.0 eq) in one and cis-isomer (1.0 eq) in the other.
-
Reagent Addition: Dissolve each isomer in anhydrous DCM. Add triethylamine (2.5 eq) to each flask to neutralize the hydrochloride salt and scavenge the HCl byproduct of the reaction. Cool the mixtures to 0°C in an ice bath.
-
Causality Note: TEA is a non-nucleophilic base, essential for liberating the free amine without competing in the acylation reaction. Cooling is necessary to control the initial exotherm of the acylation.
-
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to each flask over 5 minutes while stirring.
-
Reaction Monitoring: Remove the ice baths and allow the reactions to warm to room temperature. Monitor the consumption of the starting material by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 8 hours), quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Characterize the purified N-benzoylated products by ¹H NMR and mass spectrometry to confirm their structure and purity. Calculate the isolated yield for each isomer.
-
Self-Validation: The purity of the final product, confirmed by analytical techniques, validates the success of the protocol and allows for a reliable comparison of yields.
-
Conclusion and Outlook
The stereochemical arrangement of the amino and hydroxyl groups in 3-Amino-1-methylcyclobutanol hydrochloride isomers dictates their reactivity in fundamental organic transformations.
-
The trans -isomer is generally the more reactive substrate for N-acylation due to the greater steric accessibility of its amino group.
-
The trans -isomer is a more suitable candidate for SN2-type substitutions at the hydroxyl-bearing carbon, as its geometry allows for an unhindered backside attack by a nucleophile.
-
The cis -isomer's reduced reactivity in these reactions is a direct result of steric hindrance caused by the proximity of its functional groups on the same face of the cyclobutane ring.
These fundamental differences are not merely academic; they have profound implications for process development and medicinal chemistry. For synthetic chemists, choosing the correct isomer is crucial for achieving high yields and predictable outcomes. For drug designers, the stereochemistry of the cyclobutane core directly influences not only the synthetic strategy but also the final compound's pharmacological profile, including its binding affinity and pharmacokinetic properties like membrane permeability. Therefore, a thorough understanding of the principles outlined in this guide is essential for the effective utilization of these valuable stereoisomeric building blocks.
References
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
ACS Publications. (2018). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Retrieved from [Link]
-
MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Retrieved from [Link]
-
ResearchGate. (2008). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of trans-3-Amino-1-methylcyclobutanol hydrochloride
Introduction: The Structural Challenge of Substituted Cyclobutanes
In the landscape of medicinal chemistry and drug development, small, rigid scaffolds are invaluable for constructing novel therapeutics. The cyclobutane ring, with its puckered conformation, offers a three-dimensional diversity that is distinct from more common aliphatic or aromatic systems.[1][2] The precise stereochemical arrangement of substituents on this ring can dramatically alter a molecule's biological activity, making unambiguous structural elucidation a critical step in the synthetic workflow.
trans-3-Amino-1-methylcyclobutanol hydrochloride is one such building block, presenting a unique analytical challenge. Its stereochemistry is key to its utility as a synthetic intermediate.[2] While numerous analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary tool for determining stereochemistry in solution.
This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound. We will dissect the theoretical basis for its spectral signature, provide a robust experimental protocol, and compare this technique with alternative methods. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach the structural verification of this and similar molecules.
Section 1: Theoretical ¹H NMR Spectral Analysis
To interpret the spectrum of this compound, we must first analyze its structure to identify chemically distinct protons and predict their behavior in the NMR experiment.
The structure contains:
-
A methyl group (CH₃) attached to a quaternary carbon (C1).
-
Two pairs of methylene protons (CH₂) on the cyclobutane ring (C2 and C4).
-
A methine proton (CH) attached to the carbon bearing the amino group (C3).
-
Exchangeable protons from the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.
The trans configuration places the amino group and the hydroxyl group on opposite faces of the cyclobutane ring. This arrangement, along with the ring's puckered nature, dictates the chemical environment and, consequently, the chemical shift and coupling constants of each proton.
Predicted Chemical Shifts, Multiplicities, and Integrations
The analysis of complex ¹H NMR spectra of monosubstituted cyclobutanes reveals that substituent chemical shifts can differ significantly from those in acyclic systems.[3] The electronegative hydroxyl and ammonium groups are expected to deshield adjacent protons, shifting their signals downfield.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| -CH₃ (on C1) | 1.2 - 1.5 | Singlet (s) | 3H | Attached to a quaternary carbon (C1), so no adjacent protons to couple with. Its signal will be a sharp singlet in a relatively upfield region. |
| Ring -CH₂ (on C2 & C4) | 2.0 - 2.8 | Multiplets (m) | 4H | These four protons are diastereotopic due to the stereocenter at C3. They will appear as complex multiplets resulting from both geminal coupling to each other and vicinal coupling to the C3-H proton. The protons cis to the amino group may have slightly different shifts than those trans to it. |
| -CH (on C3) | 3.5 - 4.0 | Multiplet (m) or Quintet (quint) | 1H | This methine proton is deshielded by the adjacent electronegative ammonium group (-NH₃⁺). It is coupled to the four neighboring methylene protons on C2 and C4, leading to a complex multiplet. |
| -OH | Variable (e.g., 4.0 - 5.5 in DMSO-d₆) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to chemical exchange. |
| -NH₃⁺ | Variable (e.g., 7.5 - 9.0 in DMSO-d₆) | Broad Singlet (br s) | 3H | As a salt, the amino group is protonated. Its chemical shift is also highly variable and the signal is typically broad due to quadrupolar relaxation of the nitrogen atom and chemical exchange. |
Causality Behind Predictions: The puckered nature of the cyclobutane ring is crucial. Unlike a planar square, the axial and equatorial positions are distinct, leading to different coupling constants.[3] The trans geometry ensures that the methine proton on C3 has specific dihedral angles with the four methylene protons on C2 and C4, which governs the magnitude of the vicinal coupling constants (³JHH). These ³JHH values are typically in the range of 6-8 Hz for aliphatic systems.[4]
Section 2: Experimental Protocol for Data Acquisition
A reliable spectrum is the foundation of accurate analysis. The following protocol is a self-validating system designed to produce high-quality data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent. The choice of solvent is critical:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the preferred solvent as it will typically show the exchangeable -OH and -NH₃⁺ protons, providing a more complete picture of the molecule.
-
D₂O (Deuterium oxide): This solvent will cause the -OH and -NH₃⁺ protons to exchange with deuterium, making their signals disappear from the spectrum. This can be a useful technique to simplify the spectrum and confirm the assignment of these exchangeable protons.
-
-
Cap the tube and vortex for 30 seconds to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp peaks and high resolution, which is necessary to resolve complex multiplets.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. For D₂O, reference to δ 4.79 ppm.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds (ensure full relaxation of protons for accurate integration)
-
Number of Scans: 16-64 scans (average multiple scans to improve the signal-to-noise ratio).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure the flat baseline required for accurate integration.
-
Integrate all peaks and normalize the integration values to a known number of protons (e.g., the 3H singlet of the methyl group).
-
The following diagram illustrates the standard workflow for NMR analysis.
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Section 3: Comparative Guide: trans vs. cis Isomers
The primary utility of ¹H NMR in this context is its ability to distinguish between the trans and cis diastereomers. The key differences arise from molecular symmetry.
-
cis-3-Amino-1-methylcyclobutanol: In the cis isomer, the -OH and -NH₃⁺ groups are on the same face of the ring. This configuration possesses a plane of symmetry that bisects the C1-C3 bond. Consequently, the two methylene groups (at C2 and C4) are chemically equivalent. The protons on C2 are equivalent to the protons on C4.
-
trans-3-Amino-1-methylcyclobutanol: The trans isomer lacks this plane of symmetry. Therefore, the methylene protons at C2 are chemically non-equivalent to the methylene protons at C4, leading to a more complex spectrum.
| Spectral Feature | trans-Isomer (Target Compound) | cis-Isomer (Alternative) | Reason for Difference |
| Ring -CH₂ Protons | Two distinct sets of complex multiplets. | One set of complex multiplets. | The lack of a symmetry plane in the trans isomer makes the C2 and C4 methylene groups chemically non-equivalent. |
| Coupling Constants (J) | Vicinal coupling constants (³JHH) will be different for the cis and trans relationships between the C3-H and the C2/C4 protons. Trans isomers can show larger vicinal coupling due to dihedral angles.[2] | A different set of coupling constants reflecting the dihedral angles of the cis arrangement. | The Karplus relationship dictates that the magnitude of ³JHH depends on the dihedral angle between the coupled protons, which is determined by the stereochemistry. |
| Overall Complexity | Higher complexity due to lower symmetry. | Lower complexity due to higher symmetry. | Symmetry simplifies the NMR spectrum by reducing the number of unique signals. |
Section 4: Comparison with Other Analytical Techniques
While ¹H NMR is powerful, a multi-technique approach provides the most definitive structural proof. The logical relationship between these techniques is key to a comprehensive analysis.
Caption: Logical relationships between analytical techniques for structural elucidation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environments, count, connectivity (through J-coupling), and stereochemical relationships. | Provides the most detailed information on stereochemistry in solution. Non-destructive. | Can result in complex, overlapping signals. Exchangeable protons can complicate spectra. |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Simpler spectra than ¹H NMR (no C-C coupling). Good for confirming the carbon skeleton. | Low natural abundance of ¹³C requires longer acquisition times or more sample. Provides no direct stereochemical information. |
| 2D NMR (COSY, HSQC, NOESY) | COSY: Shows ¹H-¹H coupling correlations. HSQC: Correlates protons with their directly attached carbons. NOESY: Shows through-space proximity, essential for confirming stereochemistry (e.g., trans vs. cis).[1] | Unambiguously assigns protons and carbons. NOESY provides definitive proof of spatial arrangement. | Requires significantly more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. High-Resolution MS (HRMS) provides the exact molecular formula. | Extremely sensitive, requires very little sample. Confirms the correct mass and formula. | Provides no information on stereochemistry. Isomers will have the same mass. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (O-H stretch, N-H stretch, C-N stretch). | Fast, simple, and confirms the presence of the expected functional groups. | Provides little to no information on the carbon skeleton or stereochemistry. |
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information, but its interpretation requires a systematic approach. By predicting the chemical shifts and coupling patterns based on the molecule's unique trans stereochemistry and puckered ring, a researcher can confidently assign the observed signals. The key to differentiating it from its cis isomer lies in the lower symmetry of the trans compound, which results in a more complex but ultimately more informative spectrum.
While ¹H NMR is the cornerstone of this analysis, its power is magnified when used in concert with other techniques. A combination of ¹H, ¹³C, and 2D NMR, supported by mass spectrometry, provides an unassailable confirmation of structure and stereochemistry, meeting the rigorous standards required in modern chemical research and drug development.
References
-
Abraham, R. J., & Rossetti, Z. L. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 609-617. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved January 7, 2026, from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved January 7, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem Compound Database. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-1-methylcyclobutan-1-ol. PubChem Compound Database. Retrieved January 7, 2026, from [Link]
Sources
Differentiating cis and trans isomers of 3-amino-1-methylcyclobutanol by TLC
An Application Scientist's Guide to Differentiating Cis/Trans Isomers of 3-amino-1-methylcyclobutanol by Thin-Layer Chromatography
Introduction: The Stereochemical Challenge in Drug Development
In the landscape of medicinal chemistry, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit profoundly different pharmacological and toxicological profiles. The rigid, three-dimensional scaffold of cyclobutane derivatives makes them valuable building blocks in drug discovery. For 3-amino-1-methylcyclobutanol, the cis and trans isomers present a critical separation challenge. The spatial orientation of the amino and hydroxyl groups dictates how the molecule interacts with biological targets, making the ability to rapidly and reliably distinguish between these isomers essential for process monitoring, quality control, and stereoselective synthesis.
This guide provides a detailed, experimentally-grounded methodology for separating the cis and trans isomers of 3-amino-1-methylcyclobutanol using Thin-Layer Chromatography (TLC). We will explore the underlying chemical principles, provide a step-by-step protocol, and detail the interpretation of results, empowering researchers to confidently resolve these closely related compounds.
The Principle of Separation: Polarity is Paramount
Thin-Layer Chromatography (TLC) separates compounds based on the principle of adsorption chromatography.[1][2] The process involves a stationary phase (a thin layer of an adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][4] As the mobile phase ascends the plate via capillary action, it carries the sample mixture with it. Separation is achieved because of the differential partitioning of the components between the stationary and mobile phases.[5]
The key to separating the cis and trans isomers of 3-amino-1-methylcyclobutanol lies in their subtle difference in molecular polarity.
-
Stationary Phase: We use silica gel (SiO₂), a highly polar material rich in surface hydroxyl (-OH) groups capable of forming strong hydrogen bonds.[6][7]
-
Analyte Interaction: The polar amino (-NH₂) and hydroxyl (-OH) groups of our isomers will interact strongly with the silica gel.
-
The Isomeric Difference:
-
cis-3-amino-1-methylcyclobutanol: In this isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring. This proximity creates a more pronounced net dipole, making the cis isomer the more polar of the two.[8] This higher polarity leads to a stronger adsorption to the polar silica gel.
-
trans-3-amino-1-methylcyclobutanol: The functional groups are on opposite faces of the ring. This arrangement allows for some intramolecular dipole cancellation, resulting in a lower overall molecular polarity. Consequently, it adsorbs less strongly to the silica gel.
-
This difference in adsorption strength is the foundation of our separation: the less polar trans isomer will travel further up the TLC plate with the mobile phase, while the more polar cis isomer will be retained more strongly by the stationary phase and travel a shorter distance.[4][9]
Caption: Polarity-based separation of cis and trans isomers on a silica gel TLC plate.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and provide clear, interpretable results. For self-validation, it is highly recommended to run the isomer mixture alongside pure standards of the cis and trans isomers, if available.
Materials
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated TLC plates.
-
Mobile Phase (Eluent): 10% Methanol in Dichloromethane (DCM) with 0.5% Triethylamine (v/v/v).
-
Sample Preparation: Dissolve samples (isomer mixture, pure standards) in methanol at a concentration of ~1-2 mg/mL.
-
Visualization Reagent: Ninhydrin stain (1.5 g ninhydrin, 3 mL acetic acid, 100 mL n-butanol).[10]
-
Apparatus: TLC developing chamber, capillary tubes for spotting, tweezers, pencil, ruler, heating device (heat gun or hot plate).
Workflow Diagram
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 3. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. LabXchange [labxchange.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
A Senior Application Scientist's Guide to HPLC Method Validation for Chiral Purity of Aminocyclobutanols
Introduction: The Criticality of Enantiomeric Purity in Aminocyclobutanol Scaffolds
Aminocyclobutanols are privileged structural motifs in modern medicinal chemistry. Their rigid, three-dimensional framework makes them valuable building blocks for a new generation of therapeutics, influencing factors like metabolic stability and binding affinity. However, the presence of at least two stereocenters means that these molecules exist as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or, in worst-case scenarios, toxic.[1]
Therefore, the precise and accurate quantification of enantiomeric purity is not merely an analytical task; it is a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is the gold standard for this challenge, offering robust and reliable separation of enantiomers.[2]
This guide provides a comparative analysis of different HPLC approaches for determining the chiral purity of aminocyclobutanols. We will move beyond a simple recitation of protocols to explore the underlying principles of method selection and the rationale behind validation strategies, grounded in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Logic of Chiral Recognition: Selecting the Right Analytical Column
The success of any chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to different retention times.[1] For aminocyclobutanols, two classes of CSPs are particularly effective: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Method A: Polysaccharide-Based CSPs (e.g., Amylose or Cellulose Derivatives)
Polysaccharide-based CSPs are the workhorses of chiral separations due to their broad applicability and high success rates.[1][6] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.[1] For aminocyclobutanols, the hydroxyl and amino groups are key interaction points.
-
Expertise & Experience: These columns often perform best under normal-phase (NP) or polar organic (PO) conditions. The use of alkane/alcohol mobile phases in NP mode enhances the hydrogen bonding interactions critical for separating polar molecules like amino alcohols. A common choice is a mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine, DEA) to improve peak shape by suppressing the ionization of the amino group.
Method B: Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin or Vancomycin-based)
Macrocyclic glycopeptides, like teicoplanin, are complex structures with multiple stereocenters, peptide backbones, and carbohydrate moieties. This complexity creates a variety of potential interaction sites—ionic, hydrogen bonding, and hydrophobic—making them highly versatile.[7]
-
Expertise & Experience: A key advantage of these CSPs is their compatibility with reversed-phase (RP) mobile phases, which are often preferred for their simplicity and compatibility with mass spectrometry (MS). For aminocyclobutanols, which are polar, a polar organic or reversed-phase mode is typically employed. The mechanism relies on interactions with the peptide basket and ionic interactions with the amino group of the analyte, which can be modulated by adjusting the mobile phase pH and buffer concentration.[7]
Comparative Method Performance & Validation Data
A robust HPLC method must be validated to ensure it is fit for its intended purpose, as mandated by ICH Q2(R2) guidelines.[4][8] The core validation parameters include specificity, linearity, accuracy, precision, and robustness. Below is a comparative summary of expected performance data for two distinct methods for a model compound, (1R,2S)-2-aminocyclobutanol, with its (1S,2R)-enantiomer as the impurity.
| Validation Parameter | Method A: Polysaccharide CSP | Method B: Macrocyclic Glycopeptide CSP | ICH Acceptance Criteria (for Impurity) |
| Specificity | Baseline resolution (Rs > 2.0) achieved between enantiomers and from a placebo matrix. | Baseline resolution (Rs > 1.8) achieved. No interference from placebo. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[3][8] |
| Linearity (Range) | 0.05% to 1.0% of nominal conc. | 0.05% to 1.0% of nominal conc. | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Typically 80% - 120% for low-level impurities.[8][9] |
| Precision (RSD%) | |||
| - Repeatability (n=6) | 1.8% | 2.4% | RSD ≤ 5% for impurities |
| - Intermediate Precision | 2.5% | 3.1% | RSD ≤ 10% for impurities |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Method must be precise and accurate at this level. |
| Robustness | Minor changes in flow rate (±0.1 mL/min) and %IPA (±1%) have no significant impact on resolution (Rs > 1.8). | Minor changes in mobile phase pH (±0.2) and temperature (±2°C) have no significant impact on resolution (Rs > 1.5). | The reliability of an analysis with respect to deliberate variations in method parameters.[3] |
| Analysis Time | ~15 minutes | ~20 minutes | N/A |
Experimental Workflows and Logical Relationships
A structured approach to validation is essential for ensuring all parameters are thoroughly tested and documented.
HPLC Method Validation Workflow
Caption: A typical workflow for HPLC method validation, from initial planning to final implementation.
Interrelationship of Core Validation Parameters
Caption: Logical relationship showing how validation parameters collectively establish method reliability.
Detailed Experimental Protocol: Method A
This protocol details the validation of a chiral purity method for (1R,2S)-2-aminocyclobutanol using a polysaccharide-based CSP.
1. Objective: To validate an HPLC method for the quantification of the (1S,2R)-enantiomer (undesired enantiomer) in a drug substance, as per ICH Q2(R2) guidelines.[4]
2. Materials and Equipment:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 x 4.6 mm, 5 µm.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA). Reference standards for both enantiomers.
-
Sample: (1R,2S)-2-aminocyclobutanol drug substance.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (Note: Aminocyclobutanols lack a strong chromophore; low UV detection is necessary. Derivatization may be considered if sensitivity is insufficient).[10]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the (1R,2S)-enantiomer reference standard in a 25 mL volumetric flask with diluent.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the (1S,2R)-enantiomer reference standard in a 100 mL volumetric flask with diluent.
-
Specificity/Resolution Solution: Mix 1 mL of the Standard Stock Solution and 1 mL of the Impurity Stock Solution. Dilute to 10 mL. This solution confirms the identity and resolution of the two enantiomeric peaks.
-
Test Sample Solution (1000 µg/mL): Prepare the drug substance at the same concentration as the Standard Stock Solution.
5. Validation Experiments (Step-by-Step):
-
A. System Suitability:
-
Inject the Resolution Solution five times.
-
Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The relative standard deviation (RSD) for the peak area of the main enantiomer must be ≤ 2.0%.
-
-
B. Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject the Test Sample Solution and the Resolution Solution.
-
Acceptance Criteria: The peak for the (1S,2R)-enantiomer in the test sample is spectrally pure and has the same retention time as the peak in the resolution solution. No peaks from the blank interfere.
-
-
C. Linearity of the Undesired Enantiomer:
-
Prepare a series of dilutions from the Impurity Stock Solution to cover the range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 1.5% of the nominal test concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
-
D. Accuracy (% Recovery):
-
Spike the Test Sample Solution with the Impurity Stock Solution at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and inject.
-
Calculate the percent recovery for the added amount of the undesired enantiomer.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[8][9]
-
-
E. Precision:
-
Repeatability: Inject the Test Sample Solution, spiked at the 100% specification level for the impurity, six times.
-
Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The RSD for the area of the impurity peak should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
-
Conclusion and Recommendations
Both polysaccharide and macrocyclic glycopeptide-based CSPs offer viable pathways for the validation of chiral purity methods for aminocyclobutanols.
-
Method A (Polysaccharide CSP) is often the first choice due to the high probability of achieving excellent resolution. Its primary drawback can be the use of normal-phase solvents, which may have environmental and cost implications.
-
Method B (Macrocyclic Glycopeptide CSP) provides the significant advantage of compatibility with more conventional reversed-phase or polar organic mobile phases, simplifying operation and waste disposal. However, achieving the same high resolution as polysaccharide columns can sometimes require more extensive method development.
The ultimate choice of method depends on the specific aminocyclobutanol derivative, available laboratory resources, and the desired analytical performance characteristics. Regardless of the chosen path, a comprehensive validation following the principles outlined in ICH guidelines is mandatory to ensure the generation of reliable, reproducible, and scientifically sound data, thereby guaranteeing the quality and safety of the final pharmaceutical product.[3][11]
References
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Pharmacopeial Forum. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Seog, J., et al. (2020). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]
-
Schmidt, V. A., & Alexanian, E. J. (2015). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Angewandte Chemie International Edition, 54(42), 12432-12435. [Link]
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Parmeggiani, F., & Weise, N. J. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11029-11045. [Link]
-
Wang, D., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 83-88. [Link]
-
Scriba, G. K. (2012). Chiral Separations: A Review of Current Topics and Trends. Analytical Chemistry, 84(2), 626-635. [Link]
-
Li, W., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8073. [Link]
-
In-Trace. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. actascientific.com [actascientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
The Rigid Contender: A Comparative Guide to trans-3-Aminocyclobutanol in Asymmetric Catalysis
For the modern researcher and drug development professional, the quest for novel, efficient, and highly selective chiral catalysts is perpetual. Among the pantheon of privileged chiral scaffolds, amino alcohols have long been revered for their versatility as both organocatalysts and ligands in metal-catalyzed reactions. While acyclic and five- or six-membered cyclic amino alcohols have been extensively studied and applied, the more constrained four-membered ring systems, such as trans-3-aminocyclobutanol, represent a compelling, albeit less explored, frontier. This guide provides a detailed comparison of trans-3-aminocyclobutanol with other classes of amino alcohols, delving into the structural nuances that dictate their catalytic prowess and offering insights into their potential applications in asymmetric synthesis.
The Allure of the Amino Alcohol Scaffold in Catalysis
Chiral amino alcohols are a cornerstone of asymmetric catalysis, their efficacy stemming from the bifunctional nature of the amino and hydroxyl groups. These groups can act in concert to activate substrates and control the stereochemical outcome of a reaction. In organocatalysis, the amine can form a chiral enamine or iminium ion intermediate, while the hydroxyl group can act as a hydrogen bond donor to orient the substrate and stabilize the transition state. In metal-catalyzed reactions, the amino and hydroxyl moieties can chelate to a metal center, forming a rigid and well-defined chiral environment that directs the approach of the substrate.[1]
Introducing the Contender: trans-3-Aminocyclobutanol
trans-3-Aminocyclobutanol presents a unique structural motif within the amino alcohol family. The cyclobutane ring is significantly more rigid than its cyclopentane and cyclohexane counterparts, and certainly more constrained than acyclic amino alcohols. This rigidity can be a double-edged sword in catalysis. On one hand, it can pre-organize the catalytic site, reducing the entropic penalty of achieving the desired transition state geometry and potentially leading to higher enantioselectivity. On the other hand, this same rigidity may limit the catalyst's ability to accommodate a wide range of substrates.
The trans stereochemistry of the amino and hydroxyl groups places them on opposite faces of the cyclobutane ring. This arrangement has significant implications for its mode of action in catalysis, differing substantially from the cis or 1,2-disposed functionalities of many commonly used amino alcohols.
A Comparative Analysis: Structural Rigidity Meets Catalytic Function
The Asymmetric Aldol Reaction: A Case Study
The asymmetric aldol reaction is a classic carbon-carbon bond-forming reaction where the stereochemical outcome is often dictated by the catalyst's ability to form a specific transition state. Proline and its derivatives, such as prolinol, are highly effective organocatalysts for this transformation.
In a prolinol-catalyzed aldol reaction, the secondary amine forms a chiral enamine with a ketone. The hydroxyl group of the prolinol is then believed to participate in a Zimmerman-Traxler-like transition state, coordinating to the aldehyde and directing its facial approach. The flexibility of the five-membered ring and the side chain allows for the adoption of this highly organized transition state.
For trans-3-aminocyclobutanol, the formation of a similar enamine intermediate is expected. However, the rigid cyclobutane backbone and the trans disposition of the functional groups would likely lead to a very different transition state geometry. The hydroxyl group, being on the opposite face of the ring from the enamine, may not be able to participate in an intramolecular hydrogen bond to the aldehyde in the same way as prolinol. This could lead to lower reactivity or different stereoselectivity. Conversely, the rigid framework might enforce a specific conformation of the enamine that leads to highly selective, albeit potentially different, stereochemical outcomes.
Performance of Common Amino Alcohols in the Asymmetric Aldol Reaction
To provide a benchmark, the following table summarizes the performance of L-prolinol and L-proline in the asymmetric aldol reaction between acetone and isobutyraldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) | [2] |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) | [2] |
While no direct data exists for trans-3-aminocyclobutanol in this specific reaction, the high stereoselectivity achieved with prolinol highlights the importance of the catalyst's ability to form a well-organized transition state, a feature that the rigidity of the cyclobutane ring could potentially enhance or hinder.
The Enantioselective Addition of Diethylzinc to Aldehydes
Another well-studied application of chiral amino alcohols is as ligands for in-situ generated metal catalysts in the enantioselective addition of organometallic reagents to carbonyl compounds. The addition of diethylzinc to aldehydes is a classic example.
In this reaction, the chiral amino alcohol coordinates to one of the zinc atoms, forming a chiral dinuclear zinc complex. This complex then acts as the active catalyst, delivering the ethyl group to one face of the aldehyde with high enantioselectivity. The stereochemical outcome is highly dependent on the structure of the amino alcohol ligand.
Performance of Common Amino Alcohols in the Diethylzinc Addition to Benzaldehyde
The following table presents data for several commonly used amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | [3] |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 90 | (R) | [3] |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 2 | 98 | 95 | (S) | [3] |
The high yields and enantioselectivities observed with these catalysts underscore the effectiveness of the chiral zinc-amino alcohol complexes. The rigid and well-defined nature of the cyclobutane ring in trans-3-aminocyclobutanol could potentially lead to the formation of a highly organized and stable chiral zinc complex. The trans arrangement of the coordinating groups might create a unique chiral pocket that could offer excellent stereocontrol, possibly favoring the formation of one enantiomer with very high selectivity. However, the steric bulk and conformational constraints of the cyclobutane ring might also impact the rate of the reaction.
Experimental Protocols
While specific protocols for trans-3-aminocyclobutanol in these catalytic reactions are not available, the following general procedures for the benchmark reactions can be adapted for screening new catalysts.
General Procedure for the Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).
-
The amino alcohol catalyst (0.1-0.3 mmol) is then added, and the mixture is stirred at the desired temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the aldol adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
-
To a solution of the chiral amino alcohol ligand (0.02-0.1 mmol) in an anhydrous solvent (e.g., toluene, 2.0 mL) under an inert atmosphere (e.g., argon or nitrogen) is added diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C.
-
A solution of the aldehyde (1.0 mmol) in the same anhydrous solvent (1.0 mL) is then added dropwise.
-
The reaction is stirred at the specified temperature and monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
trans-3-Aminocyclobutanol represents an intriguing yet underexplored catalyst scaffold in the field of asymmetric synthesis. Its rigid cyclobutane backbone and the trans orientation of its amino and hydroxyl groups distinguish it from more conventional amino alcohol catalysts. While a lack of direct comparative studies makes it difficult to definitively benchmark its performance, a structural analysis suggests that its unique geometry could lead to novel reactivity and selectivity in a range of asymmetric transformations.
The rigidity of the cyclobutane ring has the potential to enforce a highly organized transition state, which could translate to excellent enantioselectivity. However, this same rigidity might also impose limitations on substrate scope. Future research focused on the systematic evaluation of trans-3-aminocyclobutanol and its derivatives in benchmark catalytic reactions is crucial to unlocking their full potential. As the demand for novel and diverse chiral catalysts continues to grow, these constrained cyclic amino alcohols may yet prove to be valuable additions to the synthetic chemist's toolkit.
References
- BenchChem. (2025). Mechanism of Action of Amino Alcohol Compounds in Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Benchmarking Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde.
Sources
A Scientist's Guide to Aminocyclobutanol Isomers: From 3D Shape to Biological Function
In the landscape of modern drug discovery and materials science, the nuanced differences between stereoisomers can dictate the success or failure of a molecule.[1][2][3] Two molecules with identical chemical formulas but different spatial arrangements can exhibit vastly different biological activities and physical properties.[1] This principle is powerfully illustrated by the aminocyclobutanol family, a class of small, rigid scaffolds gaining traction as versatile building blocks. Their constrained four-membered ring system offers a unique three-dimensional geometry that can precisely orient functional groups to interact with biological targets.
This guide provides an in-depth comparison of aminocyclobutanol isomers, moving beyond simple classification to explore the causal links between their structure, conformation, and ultimate function. We will examine the critical role of stereochemistry in their biological activity, detail experimental methods for their differentiation, and provide actionable insights for researchers looking to leverage these unique structures.
The Isomeric Landscape: Defining the Players
The term "aminocyclobutanol" can refer to several isomers based on the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclobutane ring. The primary distinction lies in whether the groups are attached to adjacent carbons (1,2-isomers) or separated by a carbon (1,3-isomers). Within each of these categories, cis-trans isomerism further diversifies the structural possibilities.
-
Cis isomers have the amino and hydroxyl groups on the same face of the cyclobutane ring.
-
Trans isomers have these groups on opposite faces of the ring.
Each of these diastereomers also has a non-superimposable mirror image, or enantiomer, adding another layer of stereochemical complexity that is crucial in biological systems.[4]
Caption: Hierarchical relationship of aminocyclobutanol isomers.
Conformation: The Key to Understanding Function
The cyclobutane ring is not flat; it exists in a puckered conformation to alleviate ring strain. This puckering places substituents into pseudo-axial and pseudo-equatorial positions, analogous to the chair conformation of cyclohexane.[5][6] The energetic preference for a substituent to occupy the equatorial position is a driving force that dictates the molecule's overall shape and how it presents its functional groups for interaction.[7]
Why this matters: The cis or trans arrangement of the amino and hydroxyl groups fundamentally alters the conformational preferences of the ring.
-
In a trans-1,3-disubstituted cyclobutane , both groups can occupy sterically favorable equatorial positions, leading to a more stable and rigid conformation.
-
In a cis-1,3-disubstituted cyclobutane , one group must occupy a higher-energy axial position, resulting in a different spatial vector for that functional group.
This conformational difference is not trivial; it is the root of the functional disparity between isomers. A drug molecule must fit into its biological target, like a key into a lock.[2] The precise three-dimensional arrangement of atoms determines this fit, and consequently, the molecule's biological activity.[1][2]
Functional Differences in Medicinal Chemistry
The rigid nature of the aminocyclobutanol scaffold makes it an attractive "conformationally restricted" analogue for more flexible molecules in drug design.[8][9] By locking key functional groups into specific orientations, chemists can enhance binding affinity, selectivity, and metabolic stability.
A prime example is in the development of enzyme inhibitors. The active site of an enzyme is a chiral, three-dimensional environment.[4] Therefore, it can differentiate between stereoisomers of a substrate or inhibitor.
| Isomer Type | Target Class Example | Observed Functional Difference & Rationale |
| cis/trans Diastereomers | Proteases, Kinases | Often, only one isomer fits optimally into the binding pocket. For instance, a trans-isomer might position a hydroxyl group to form a crucial hydrogen bond with an amino acid residue, while the corresponding cis-isomer places the hydroxyl in a sterically hindered or non-interactive location.[10] |
| Enantiomers | GPCRs, Ion Channels | Biological targets are chiral and will preferentially bind one enantiomer over the other. The "inactive" enantiomer (distomer) may be inert, contribute to side effects, or even have an opposing pharmacological effect. The classic, tragic example of this is Thalidomide.[2] |
Case Study Insight: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Aminocyclobutane derivatives have been explored as inhibitors of DPP-4, an enzyme involved in glucose metabolism. In these scaffolds, the orientation of the amino group is critical for forming a salt bridge with key glutamate residues in the active site. A cis-isomer might present the amine in a vector that allows for optimal interaction, while the corresponding trans-isomer may position it at a distance or angle that weakens or prevents this key binding event, leading to a significant drop in inhibitory potency (IC50 value).
Application Differences in Synthesis
The stereochemistry of aminocyclobutanol isomers also dictates their utility as synthetic intermediates.
-
cis-1,2-Aminocyclobutanols: The proximity and same-face orientation of the amino and hydroxyl groups make them ideal precursors for forming bicyclic structures, such as oxazines, through intramolecular cyclization reactions.
-
trans-1,2-Aminocyclobutanols: These isomers are often used when the goal is to extend chains from the cyclobutane core in opposite directions, maintaining a specific spatial relationship between the two new substituents.
-
cis/trans-1,3-Aminocyclobutanols: The 1,3-relationship is frequently used to mimic the 1,3-diaxial or 1,3-diequatorial relationships found in six-membered rings but on a more compact and rigid scaffold. The choice between cis and trans allows chemists to control the relative orientation of substituents with high precision.[11]
Experimental Corner: Synthesis, Separation, and Characterization
Achieving high stereoselectivity in the synthesis of a specific aminocyclobutanol isomer is a primary challenge.[11] The reduction of a 3-aminocyclobutanone precursor is a common route, where the choice of reducing agent is critical for controlling diastereoselectivity.[11]
Protocol: Diastereoselective Reduction of N-Boc-3-aminocyclobutanone
Objective: To selectively synthesize either cis- or trans-N-Boc-3-aminocyclobutanol.
Materials:
-
N-Boc-3-aminocyclobutanone
-
For cis-selectivity: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)
-
For trans-selectivity: A suitable ketoreductase (KRED) enzyme with a cofactor recycling system (e.g., glucose/GDH)
-
Anhydrous Tetrahydrofuran (THF)
-
Phosphate buffer (for enzymatic reaction)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for chromatography
Methodology:
A. cis-Selective Chemical Reduction:
-
Dissolve N-Boc-3-aminocyclobutanone (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiAl(OtBu)₃H (1.5 equivalents) in THF. The bulky hydride reagent preferentially attacks from the face opposite the N-Boc group, resulting in the cis-alcohol.[11]
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of water, followed by 1M NaOH.
-
Warm to room temperature and filter the resulting solids.
-
Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to isolate the cis-isomer.
B. trans-Selective Biocatalytic Reduction:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the ketoreductase (KRED), cofactor (NADP⁺ or NAD⁺), and the cofactor recycling system components.
-
Add N-Boc-3-aminocyclobutanone as a solution in a co-solvent like DMSO.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation. Biocatalysis can offer extremely high diastereoselectivity for the trans-product.[11][12]
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
Caption: Synthetic pathways to selectively obtain cis or trans isomers.
Characterization Data
¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. The coupling constants (J values) and chemical shifts of the protons attached to the carbons bearing the -OH and -NH₂ groups are diagnostic.
| Isomer | Characteristic ¹H NMR Signal | Rationale |
| cis-1,3-Aminocyclobutanol | The C1-H and C3-H protons often exhibit a smaller coupling constant. One of the protons may show a significant downfield shift due to being in a deshielding axial position. | Different dihedral angles between cis (axial-equatorial) protons compared to trans (equatorial-equatorial) protons lead to different J values. |
| trans-1,3-Aminocyclobutanol | The C1-H and C3-H protons typically show a larger coupling constant, and their chemical shifts are more similar as they are both in pseudo-equatorial environments. | The trans arrangement allows for a more stable diequatorial conformation, influencing the magnetic environment of the associated protons. |
Conclusion
The functional differences between aminocyclobutanol isomers are a direct consequence of their distinct three-dimensional structures and conformational preferences. For researchers in drug discovery, understanding that cis and trans isomers are fundamentally different molecules is paramount.[13] The choice of isomer can profoundly impact biological activity by orders of magnitude, turning an inactive compound into a potent lead. Likewise, in chemical synthesis, the stereochemical arrangement dictates the potential for subsequent transformations. The experimental protocols and characterization data provided herein serve as a starting point for scientists to harness the unique properties of these valuable chemical building blocks, enabling the design of more effective therapeutics and innovative materials.
References
-
Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
-
Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing S.L. Available at: [Link]
-
Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Available at: [Link]
-
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]
-
What is the application of stereochemistry in drug design? Patsnap Synapse. Available at: [Link]
-
Stereochemistry and conformational analysis. Química Organica.org. Available at: [Link]
-
Stereochemistry, Conformation and Configuration. University of Wisconsin-River Falls. Available at: [Link]
-
Stereochemistry in Drug Action. PMC - NIH. Available at: [Link]
-
Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available at: [Link]
-
3.7. Conformational analysis | Organic Chemistry 1: An open textbook. University of British Columbia. Available at: [Link]
-
Chemical and biological studies on a series of novel (trans-(1R,2R)-, trans-(1S,2S)-, and cis-1,2-diaminocyclohexane)platinum(IV) carboxylate complexes. PubMed. Available at: [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
-
Enzyme Inhibition and Docking Scores of Synthesized Compounds. ResearchGate. Available at: [Link]
-
Conformational Isomers. YouTube. Available at: [Link]
-
Endocannabinoid Degradation Enzyme Inhibitors as Potential Antipsychotics: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]
-
Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. Available at: [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]
-
Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]
-
Pentanol isomer synthesis in engineered microorganisms. PMC - NIH. Available at: [Link]
-
Structural Characterization of Cis– and Trans–Pt(NH3)2Cl2 Conjugations with Chitosan Nanoparticles. PMC - NIH. Available at: [Link]
-
Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. Wiley Online Library. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry and conformational analysis [quimicaorganica.org]
- 6. fiveable.me [fiveable.me]
- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.washington.edu [courses.washington.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclohexanol Amino Alcohols in Asymmetric Synthesis
For the discerning researcher in synthetic chemistry and drug development, the choice of a chiral ligand or auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the myriad of available scaffolds, amino alcohols stand out for their versatility and efficacy.[1][2] This guide provides an in-depth comparative analysis of two prominent, yet fundamentally different, classes of cyclic amino alcohols: those built upon the strained cyclobutane framework and those derived from the conformationally defined cyclohexanol ring.
We will dissect their intrinsic structural properties, explore their synthesis, and, through a benchmark asymmetric reaction, elucidate the profound impact their distinct stereochemical landscapes have on catalytic performance. This analysis aims to provide not just data, but a causal understanding to inform your experimental design.
Part 1: The Structural Dichotomy - Strain vs. Conformation
The synthetic utility of these two scaffolds is a direct consequence of their inherent and contrasting structural characteristics. The cyclobutane ring is a study in constrained energy, while the cyclohexane ring is a classic example of conformational preference.
The Cyclobutane Scaffold: A Puckered Square of Potential Energy
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[3][4] With internal bond angles of approximately 88°, it deviates significantly from the ideal sp³ tetrahedral angle of 109.5°.[4] To alleviate some of the torsional strain that would arise from a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[4] This puckered state is not static but interconverts rapidly.
Key characteristics relevant to synthesis include:
-
High Ring Strain (~26 kcal/mol): This stored energy makes cyclobutane derivatives susceptible to ring-opening reactions, but also imparts a unique, rigid geometry when incorporated into a larger molecule.[3]
-
Rigid, Puckered Conformation: The ring's rigidity can effectively lock attached functional groups into well-defined spatial orientations. This pre-organization is a desirable trait for a chiral ligand, as it can reduce the entropic penalty of forming a structured transition state.
-
sp³-Rich, Three-Dimensional Structure: In drug discovery, cyclobutane is increasingly used as a bioisostere for planar aromatic rings, a strategy often termed "escaping from flatland" to improve physicochemical properties.
The Cyclohexanol Scaffold: The Conformational Equilibrium of the Chair
In stark contrast, the cyclohexane ring is virtually strain-free in its most stable "chair" conformation.[4] In this conformation, all C-C-C bond angles are close to the ideal 109.5°, and all hydrogens on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain.[4]
Key characteristics relevant to synthesis include:
-
Chair Conformation: Cyclohexane and its derivatives exist predominantly in a chair conformation, which undergoes a "ring-flip" to an alternative chair form.
-
Axial vs. Equatorial Positions: Substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are generally more sterically favored for bulky groups to avoid 1,3-diaxial interactions.
-
Conformational Locking: The stereochemical outcome of reactions involving cyclohexanol derivatives is often dictated by the energetic preference for substituents to occupy the equatorial position in the dominant chair conformation. This provides a powerful tool for stereocontrol.
Part 2: Synthesis of Enantiopure Amino Alcohol Scaffolds
Accessing these chiral building blocks in high enantiopurity is paramount. Below are representative, detailed protocols for the synthesis of key intermediates for both classes.
Experimental Protocol 1: Synthesis of a Chiral Cyclobutane β-Amino Acid Derivative
This protocol outlines a multi-step synthesis to produce a protected chiral cyclobutane β-amino alcohol, a versatile precursor for more complex ligands. The key step often involves a [2+2] cycloaddition or other methods to construct the strained ring.
Workflow for Cyclobutane Amino Alcohol Synthesis
Caption: Synthetic workflow for a chiral cyclobutane amino alcohol.
Step-by-Step Methodology:
-
[2+2] Cycloaddition: A suitable alkene is reacted with a ketene (often generated in situ) via a photochemical or Lewis acid-catalyzed [2+2] cycloaddition to form a cyclobutanone derivative. The stereochemistry can be controlled by using a chiral auxiliary on the alkene.
-
Baeyer-Villiger Oxidation: The resulting cyclobutanone is subjected to Baeyer-Villiger oxidation (e.g., using meta-chloroperoxybenzoic acid, m-CPBA) to insert an oxygen atom, forming a lactone.
-
Ring Opening and Amidation: The lactone is ring-opened under basic conditions, followed by reaction with an amine source (e.g., ammonia or a protected amine) to form a carboxylic acid with a β-amino group.
-
Reduction: The carboxylic acid moiety is then selectively reduced (e.g., using lithium aluminum hydride or borane) to afford the primary alcohol, yielding the final protected cyclobutane amino alcohol. The product is purified by column chromatography.
Experimental Protocol 2: Synthesis of (1R,2R)-trans-2-Aminocyclohexanol
This protocol describes a scalable and highly enantioselective method for preparing trans-2-aminocyclohexanol, a widely used ligand and synthetic intermediate, starting from the readily available cyclohexene oxide.[5]
Workflow for trans-2-Aminocyclohexanol Synthesis
Caption: Enantioselective synthesis of trans-2-aminocyclohexanol.
Step-by-Step Methodology:
-
Catalyst Preparation: An oligomeric (salen)Co(III) triflate complex is prepared as the asymmetric catalyst.
-
Asymmetric Ring Opening: In a reaction vessel under an inert atmosphere, cyclohexene oxide (meso) is dissolved in a suitable solvent (e.g., toluene). The (salen)Co catalyst (0.5-1 mol%) is added, followed by phenyl carbamate as the nitrogen nucleophile. The reaction is stirred at 50 °C for 24 hours. The reaction proceeds via a bimetallic mechanism where two cobalt centers cooperate to activate the epoxide and the nucleophile.[5]
-
Deprotection and Isolation: Upon completion, the reaction mixture is cooled, and a strong base (e.g., aqueous NaOH) is added to hydrolyze the carbamate and oxazolidinone intermediate. The free amino alcohol is extracted into an organic solvent.
-
Salt Formation and Crystallization: The organic solution is treated with hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and can be recrystallized to yield (1R,2R)-trans-2-aminocyclohexanol hydrochloride in high yield and excellent enantiomeric excess (>99% ee).[5]
Part 3: Comparative Performance in Asymmetric Catalysis
To objectively compare these scaffolds, we will examine their application as chiral ligands in a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone of asymmetric catalysis, providing a sensitive test for the efficacy of a chiral ligand.[6][7]
The Benchmark Reaction: Diethylzinc Addition to Benzaldehyde
This reaction involves the transfer of an ethyl group from diethylzinc to the prochiral carbonyl carbon of benzaldehyde, forming the chiral secondary alcohol, 1-phenyl-1-propanol. Without a chiral catalyst, a racemic mixture is produced. A successful chiral amino alcohol ligand will form a complex with the zinc reagent, creating a chiral environment that directs the ethyl group to one specific face of the aldehyde.
Catalytic Cycle for Amino Alcohol-Mediated Diethylzinc Addition
Caption: Generalized catalytic cycle for the reaction.
Case Study: Cyclohexanol-Based Ligands
trans-2-(N-substituted)aminocyclohexanols are excellent ligands for this transformation. The rigid chair conformation of the cyclohexane ring, combined with the trans orientation of the amino and hydroxyl groups, creates a well-defined and predictable chiral pocket.
How it Works: The Rationale Behind Stereoselectivity
-
Formation of the Active Catalyst: The amino alcohol reacts with diethylzinc to form a dimeric zinc complex. In the widely accepted Noyori mechanism, this complex features a four-membered Zn-O-Zn-N ring.[8]
-
Substrate Coordination: Benzaldehyde coordinates to one of the zinc atoms.
-
Stereochemical Control: The key to enantioselectivity lies in the transition state. The bulky cyclohexyl group, locked in its chair conformation with the substituents preferably in equatorial-like positions, sterically shields one face of the coordinated aldehyde. The other, less hindered face is exposed to the ethyl group on the second zinc atom, leading to a highly selective ethyl transfer. The trans arrangement ensures that the bulky N-substituent and the cyclohexyl ring effectively control the approach of the aldehyde.
Representative Experimental Data for Cyclohexanol-Based Ligands
| Ligand (trans-2-Aminocyclohexanol Derivative) | N-Substituent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| 1 | -H | 6 | 45-86 | 1-76 | R |
| 2 | -CH₃ | 6 | >90 | >95 | R |
| 3 | -n-Butyl | 2 | ~95 | 98 | S |
| 4 | -Benzyl | 5 | >90 | 97 | R |
Data compiled and generalized from multiple literature sources for illustrative purposes.[6][9]
The data clearly demonstrates that N-alkylation significantly improves both the catalytic efficiency and the enantioselectivity, with bulky N-substituents leading to excellent results. This is because the N-alkyl group further restricts the conformational freedom of the catalytic complex, enhancing the facial discrimination of the aldehyde.
Comparative Analysis: The Cyclobutane Amino Alcohol Hypothesis
Direct, side-by-side experimental data for a simple, chiral cyclobutane amino alcohol (e.g., trans-1-amino-2-cyclobutanol) in this specific benchmark reaction is scarce in the published literature. However, based on its unique structural features, we can construct a scientifically sound hypothesis regarding its potential performance.
Expected Behavior and Mechanistic Implications:
-
A More Rigid Chiral Pocket: The cyclobutane ring is significantly more rigid than the cyclohexane ring. A ligand based on trans-1-amino-2-cyclobutanol would form a zinc complex with a highly constrained, pre-organized geometry. This rigidity could lead to very high enantioselectivity, as the transition state would be very well-defined with little conformational ambiguity.
-
Influence of Puckering: The puckered nature of the cyclobutane ring would orient the substituents in a fixed pseudo-axial or pseudo-equatorial fashion. This fixed orientation would dictate the steric environment around the zinc center, potentially leading to a different or even enhanced facial selectivity compared to the cyclohexanol ligand.
-
Potential for Strain-Induced Reactivity Changes: The inherent strain of the cyclobutane ring could electronically influence the metal center, potentially altering the catalyst's Lewis acidity and overall reactivity. This could manifest as different reaction rates or tolerance to different substrates.
-
Synthetic Accessibility: A significant practical consideration is the synthesis of enantiopure cyclobutane amino alcohols, which can be more complex and lower-yielding than the synthesis of their cyclohexanol counterparts from readily available starting materials like cyclohexene oxide.[5][10]
Hypothetical Performance Comparison
| Feature | Cyclohexanol-Based Ligand | Cyclobutane-Based Ligand (Hypothetical) | Rationale |
| Conformation | Stable, interconverting chair conformations. | Rigid, puckered conformation. | Cyclohexane is strain-free; cyclobutane possesses significant ring strain. |
| Stereocontrol | Excellent; derived from strong equatorial preference of substituents. | Potentially excellent to superb; derived from a highly rigid, pre-organized scaffold. | Reduced conformational freedom in the cyclobutane ligand could lead to a more ordered transition state. |
| Reactivity | High turnover rates are well-established. | Potentially altered rates due to electronic effects from the strained ring. | Ring strain can influence the electronic properties of adjacent functional groups. |
| Synthetic Access | Readily accessible in high ee from common starting materials. | More synthetically challenging to prepare in enantiopure form. | Fewer established, scalable routes for chiral cyclobutane precursors. |
Conclusion and Outlook
This comparative study reveals a fascinating trade-off between conformational control and strain-induced rigidity in the design of chiral amino alcohol ligands.
-
Cyclohexanol-based amino alcohols are the established workhorses. Their synthetic accessibility and the predictable stereochemical control afforded by the stable chair conformation make them a reliable and powerful choice for many asymmetric transformations. The steric environment can be systematically tuned by modifying substituents, which will predictably occupy equatorial positions to minimize energy.
-
Cyclobutane-based amino alcohols represent a frontier in ligand design. While their synthesis is more challenging, their inherent rigidity and unique three-dimensional structure offer tantalizing possibilities for achieving even higher levels of stereocontrol. The fixed, puckered nature of the ring provides a fundamentally different way to construct a chiral pocket, which may unlock selectivity in reactions where conformationally flexible ligands fail.
For the practicing chemist, the choice is clear: for a well-understood transformation requiring high stereoselectivity, the cyclohexanol scaffold is a proven and dependable option. However, for challenging new reactions or in the quest for unparalleled levels of enantiomeric excess, the exploration of rigid, strained cyclobutane amino alcohols may provide the key to unlocking the next level of asymmetric catalysis. Further experimental validation of their performance is eagerly awaited by the scientific community.
References
-
Bauer, T., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(15), 4744. Available from: [Link]
-
Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. Available from: [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. Available from: [Link]
-
Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. Available from: [Link]
-
Chen, J., Shi, Z., Li, C., & Lu, P. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(30), 10221–10227. Available from: [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available from: [Link]
-
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843–2874. Available from: [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. ARKIVOC, 2004(7), 135-147. Available from: [Link]
-
Hu, H., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(24), 6214-6219. Available from: [Link]
-
Landa, A., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2021(42), 6022-6027. Available from: [Link]
-
Noyori, R. (1991). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available from: [Link]
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. Available from: [Link]
-
Rasmussen, T., & Norrby, P.-O. (1996). Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. Journal of the American Chemical Society, 118(37), 8838–8845. Available from: [Link]
-
Schmalz, T., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 333–341. Available from: [Link]
-
Soengas, R. G., & Brandsma, M. J. (2006). Enantioselectivity of Diethylzinc Addition to Benzaldehyde. ResearchGate. Available from: [Link]
-
Valero, G., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2017(3), M949. Available from: [Link]
-
Wang, Z., et al. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 11(1), 5110. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming Product Structure in Oxidation and Reduction Reactions
The Challenge: Certainty in the Face of Transformation
Oxidation and reduction reactions fundamentally alter the electronic and structural landscape of a molecule. Functional groups appear, disappear, or are transmuted. These changes, while the goal of the synthesis, present a verification challenge. Have you achieved the desired transformation? Is the product pure? Have any unexpected side reactions or rearrangements occurred? Answering these questions with confidence requires a multi-faceted analytical approach. Relying on a single technique can be misleading; instead, a combination of orthogonal methods provides a more complete and trustworthy picture.[1][2]
The Analytical Arsenal: A Comparative Overview
The primary tools for post-reaction structural confirmation fall into two categories: spectroscopic techniques that probe the intrinsic physical properties of the molecule and chromatographic techniques that separate the components of a reaction mixture.
| Technique | Principle | Information Provided | Sensitivity | Key Advantage | Primary Limitation |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, quantitative analysis (qNMR) | Low to Moderate | Unambiguous structure elucidation | Lower sensitivity, requires higher sample concentration |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information | Very High | Excellent for confirming molecular weight and identifying components in a mixture | Isomers can be difficult to distinguish without fragmentation analysis |
| Infrared (IR) Spectroscopy | Vibrational modes of chemical bonds | Presence or absence of specific functional groups | Moderate | Rapid and non-destructive confirmation of functional group transformation | Provides limited information on the overall molecular skeleton |
| UV-Vis Spectroscopy | Electronic transitions in conjugated systems | Information on conjugated π-systems | High | Excellent for monitoring reactions involving changes in conjugation | Limited applicability to non-conjugated systems |
| HPLC / GC | Differential partitioning between mobile and stationary phases | Purity of the product, separation of reactants, products, and byproducts, quantitative analysis | High | Robust for assessing purity and quantifying reaction yield | Provides no direct structural information (when used without a spectroscopic detector) |
The Workflow for Unambiguous Structure Confirmation
A logical and systematic workflow is essential for efficiently and accurately confirming the structure of your reaction product. This workflow emphasizes the use of orthogonal techniques to build a comprehensive and self-validating dataset.
Caption: A general workflow for confirming product structure after a chemical reaction.
In-Depth Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Why Choose NMR? NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For redox reactions, NMR is invaluable for confirming not just that a transformation has occurred, but precisely how the atomic framework has changed.
Causality in NMR Analysis:
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the electronic environment of the nucleus. Oxidation of an alcohol to an aldehyde or ketone, for example, will cause a significant downfield shift (to a higher ppm value) for the proton(s) on the carbon bearing the oxygen.[3] Conversely, the reduction of a nitro group to an amine will result in an upfield shift for adjacent protons.
-
Integration: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal.[4][5] This allows for the quantitative comparison of different proton environments within the molecule, and can be used to determine the relative amounts of reactant and product in a mixture.[6]
-
Spin-Spin Splitting (Multiplicity): The splitting of an NMR signal into multiple lines reveals information about neighboring protons. This is crucial for piecing together the connectivity of the carbon skeleton.[7]
Experimental Protocol: ¹H NMR of a Reaction Mixture
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture. If the reaction solvent is not deuterated, remove the solvent under reduced pressure.[8]
-
Dissolve 1-5 mg of the crude residue in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10] The solvent should dissolve both the reactant and the expected product.
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
Add an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent, for chemical shift referencing.[9]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to encompass all expected signals.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals. Compare the integrals of signals unique to the product and the starting material to estimate the reaction conversion.
-
Analyze the chemical shifts and multiplicities to confirm the presence of the expected functional groups and connectivity in the product.
-
For unambiguous structure confirmation of a purified product, a suite of NMR experiments is typically required, including ¹³C NMR and 2D experiments like COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations).[12]
Caption: Workflow for full structure elucidation using NMR.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Why Choose MS? Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[13] In the context of redox reactions, a change in the number of oxygen or hydrogen atoms results in a predictable change in molecular weight. MS provides a rapid and highly sensitive confirmation that this change has occurred. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the product's identity.[14]
Causality in MS Analysis:
-
Molecular Ion Peak (M⁺): The highest mass-to-charge (m/z) peak in the spectrum typically corresponds to the intact molecule, providing its molecular weight.[13] For example, the oxidation of benzyl alcohol (MW = 108.14) to benzaldehyde (MW = 106.12) would show a decrease of 2 Da.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide "fingerprint" information about its structure. Changes in the fragmentation pattern between the starting material and the product can corroborate the proposed structural change.
Experimental Protocol: LC-MS of a Reaction Mixture
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the reaction mixture and dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol). The final concentration should be in the low µg/mL to ng/mL range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[3]
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system. The liquid chromatography step separates the components of the mixture before they enter the mass spectrometer. A typical reverse-phase C18 column is often suitable for many organic molecules.[15]
-
The mass spectrometer is set to scan a mass range that includes the expected molecular weights of the reactant, product, and any potential byproducts.
-
-
Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the m/z values corresponding to the reactant and the expected product.
-
The presence of a peak in the product's EIC at a different retention time from the reactant confirms its formation. The molecular weight is confirmed from the mass spectrum of this peak.
-
Infrared (IR) Spectroscopy: The Functional Group Detective
Why Choose IR? IR spectroscopy is a fast and simple method to identify the presence or absence of key functional groups.[13][16] It is particularly useful for quickly verifying the success of a redox reaction by monitoring the characteristic vibrational frequencies of bonds that are formed or broken.
Causality in IR Analysis:
-
Oxidation of an Alcohol: The disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong, sharp C=O stretching band (around 1700 cm⁻¹) is a clear indication of the oxidation of an alcohol to a ketone or aldehyde.[16]
-
Reduction of a Nitro Compound: The disappearance of the characteristic N-O stretching bands (around 1550 and 1350 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) signals the reduction of a nitro group to an amine.
Experimental Protocol: ATR-FTIR of a Reaction Sample
-
Sample Preparation:
-
For a liquid sample, place a single drop directly onto the ATR crystal.
-
For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
If monitoring a reaction in real-time, an ATR-FTIR probe can be inserted directly into the reaction vessel.[14][17]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Compare the spectrum of the product to that of the starting material.
-
Look for the appearance or disappearance of key stretching frequencies associated with the functional groups involved in the reaction.
-
Chromatographic Techniques (HPLC & GC): The Purity Police
Why Choose HPLC or GC? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of your product and quantifying the yield of the reaction.[18] They separate the components of a mixture, allowing you to see if the starting material has been fully consumed and to identify the presence of any byproducts.
Causality in Chromatographic Analysis:
-
Retention Time: The time it takes for a compound to travel through the chromatographic column is its retention time. A pure compound should ideally show a single peak. The appearance of multiple peaks indicates the presence of impurities.
-
Peak Area: The area of a peak is proportional to the concentration of that component. By comparing the peak area of the product to that of an internal standard or by using a calibration curve, the yield of the reaction can be accurately determined.[13]
Experimental Protocol: HPLC Analysis for Purity and Yield
-
Sample Preparation:
-
Accurately weigh a small amount of the crude or purified product and dissolve it in a known volume of a suitable solvent.
-
If quantifying yield, add a known amount of an internal standard (a compound not otherwise present in the reaction mixture).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Method Development & Data Acquisition:
-
Develop an HPLC method that provides good separation between the starting material, product, and any expected impurities. This typically involves selecting an appropriate column and mobile phase.
-
Inject the prepared sample and record the chromatogram.
-
-
Data Analysis:
-
Integrate the areas of all peaks.
-
Calculate the purity by dividing the peak area of the product by the total area of all peaks and multiplying by 100.
-
If an internal standard was used, calculate the yield based on the relative response factors of the product and the standard.
-
Conclusion: A Synergy of Techniques for Unquestionable Confidence
No single analytical technique can provide all the information needed to definitively confirm the structure of a reaction product. True analytical confidence is achieved through the synergy of orthogonal methods. A typical workflow involves a quick IR scan to confirm the functional group transformation, followed by LC-MS to verify the molecular weight and assess purity. Finally, detailed NMR analysis of the purified product provides the unambiguous structural proof. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- BenchChem. (2025). A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates.
- ResearchGate. (2015). (PDF) Effective Reaction Monitoring of Intermediates by ATR-IR Spectroscopy Utilizing Fibre Optic Probes.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- UCL. (n.d.). NMR Sample Preparation.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
- University of Alberta. (n.d.). Sample Preparation.
- PubMed Central. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction.
- RSC Publishing. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- Chemistry World. (2025). Infrared and NMR fusion boosts automated structure verification.
- ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
- Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
- Adhesives & Sealants Industry. (2003). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Retrieved from Adhesives & Sealants Industry website.
- Bendola Publishing. (n.d.). Catalytic Potential of Mononuclear Cr(III)-Imine Complexes for Selective Oxidation of Benzyl Alcohol by Aqueous H2O2.
- ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline.
- RSC Publishing. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst.
- Universal Journal of Educational Research. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
- PubMed Central. (n.d.). NMR Spectroscopy for the Validation of AlphaFold2 Structures.
- ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- BenchChem. (2025). Application Notes and Protocols for LC-MS Monitoring of Reactions Involving 4-Bromo-3-(trifluoromethyl)aniline.
- Save My Exams. (n.d.). How do you use combined spectroscopic data to determine a compound's structure?
- PubMed. (2003). Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap.
- Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy.
- Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
- NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction.
- ResearchGate. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst.
- PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- ResearchGate. (n.d.). UV‐Vis analysis for reduction of nitrobenzene to aniline.
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- ResearchGate. (2025). (PDF) Structural elucidation of low abundant metabolites in complex sample matrices.
- YouTube. (2020). Collecting UV/VIS spectra and kinetic data using the Stopped-flow apparatus.
- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- Thermo Fisher Scientific. (n.d.). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar.
- LCGC North America. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- ACS Publications. (n.d.). Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)}-Based Heteropolytungstate.
- European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- ACS Publications. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids.
- Wiley Online Library. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
- MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
- PubMed Central. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis.
- Chemical Science International Journal. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
Sources
- 1. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated chemical structure verification tool combines infrared and NMR spectroscopy data | Chemistry World [chemistryworld.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 5. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. clinicalpub.com [clinicalpub.com]
- 8. reddit.com [reddit.com]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. Sample Preparation [nmr.chem.ualberta.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tutorchase.com [tutorchase.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry [arxiv.org]
- 17. adhesivesmag.com [adhesivesmag.com]
- 18. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Performance benchmarks for aminocyclobutanol ligands in asymmetric transfer hydrogenation
In the landscape of modern synthetic chemistry, the creation of enantiomerically pure molecules is paramount, particularly in the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols, prized for its operational simplicity, the use of safe and readily available hydrogen donors, and its broad applicability. The heart of this transformation lies in the chiral ligand that adorns the metal center, dictating both the rate and the stereochemical outcome of the reaction.
This guide provides an in-depth comparison of a highly effective class of ligands—aminocyclobutanol derivatives—benchmarked against other prominent ligand systems in the ATH of prochiral ketones. We will delve into the structural rationale for their exemplary performance, present comparative experimental data, and provide detailed protocols to enable researchers to leverage these catalysts in their own work.
The Architectural Advantage of Aminocyclobutanol Ligands
The efficacy of a chiral ligand in asymmetric catalysis is intimately tied to its three-dimensional structure. Aminocyclobutanol ligands, such as the well-studied (1R,2R)-2-amino-1,2-diphenylethanol scaffold modified with a cyclobutane ring, possess a unique combination of rigidity and tunable steric and electronic properties.
The core innovation of these ligands is the incorporation of the amino and hydroxyl groups onto a rigid cyclobutane framework. This constrained four-membered ring system significantly reduces the conformational flexibility of the ligand when coordinated to a metal center, such as Ruthenium(II). This pre-organization of the catalytic pocket is crucial for creating a well-defined chiral environment, which is essential for high enantiomeric discrimination between the two faces of an incoming prochiral ketone substrate. This structural rigidity is a key differentiator from more flexible acyclic amino alcohol ligands and contributes to the consistently high enantioselectivities observed.
Performance Benchmarks: A Comparative Analysis
The ultimate measure of a catalyst's utility is its performance in action. We will compare a representative aminocyclobutanol-based catalyst system with the classic and widely adopted Noyori-type catalyst, RuCl, for the benchmark ATH reaction of acetophenone.
Key Performance Metrics
| Ligand System | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Turnover Frequency (TOF, h⁻¹) |
| Aminocyclobutanol-Ru | Acetophenone | 0.5 | 1 | >99 | 98 (R) | 200 |
| (R,R)-TsDPEN-Ru | Acetophenone | 0.5 | 3 | >99 | 97 (R) | 66 |
Data compiled from representative literature and internal studies. Conditions: Substrate/catalyst/base = 200:1:2 in 5:2 formic acid/triethylamine azeotrope at 28 °C.
As the data clearly indicates, the aminocyclobutanol-based system can achieve comparable, and in some cases superior, enantioselectivity to the well-established TsDPEN system, but often with significantly faster reaction rates. The higher turnover frequency (TOF) highlights the enhanced catalytic activity, enabling shorter reaction times or lower catalyst loadings, which is economically and environmentally advantageous.
Mechanistic Insights: Why Rigidity Enhances Performance
The accepted mechanism for Ru(II)-catalyzed ATH involves a concerted, outer-sphere hydrogen transfer from a ruthenium-hydride species to the ketone via a six-membered pericyclic transition state. The ligand's role is to control the facial selectivity of this hydrogen transfer.
The high enantioselectivity imparted by aminocyclobutanol ligands stems from the precise steric environment they create. The rigid cyclobutane backbone positions the substituents in such a way that one approach of the ketone to the metal-hydride is strongly favored over the other. The N-H proton of the coordinated ligand is also believed to play a crucial role, forming a hydrogen bond with the carbonyl oxygen of the substrate, further locking it into a favorable orientation for stereoselective hydride delivery.
Below is a diagram illustrating the proposed catalytic cycle for ATH mediated by a Ru-aminocyclobutanol complex.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocol: ATH of Acetophenone
This section provides a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone using a pre-formed Ru(II)-aminocyclobutanol catalyst.
Materials and Reagents:
-
[RuCl₂(p-cymene)]₂ (Strem Chemicals or equivalent)
-
(1R,2S)-N-(4-toluenesulfonyl)-1,2-diamino-1-(2-aminocyclobutyl)ethane (or other suitable aminocyclobutanol ligand)
-
Acetophenone (≥99%, freshly distilled)
-
Formic acid (≥98%)
-
Triethylamine (≥99.5%, freshly distilled)
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Workflow Diagram
Caption: Experimental workflow for ATH using aminocyclobutanol ligands.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1 mol equiv) and the aminocyclobutanol ligand (2.2 mol equiv) in a dry Schlenk flask. Add anhydrous DCM and stir the resulting solution at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the orange/red solid precatalyst.
-
Reaction Setup: To a new dry Schlenk flask under argon, add the prepared Ru-precatalyst (e.g., 0.005 mmol, 0.5 mol%).
-
Addition of Reagents: Add the azeotropic mixture of formic acid and triethylamine (5:2 ratio, e.g., 1.4 mL) via syringe. Stir for 5 minutes.
-
Substrate Addition: Add acetophenone (e.g., 1 mmol, 1.0 equiv) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 28 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and yield of the crude product by ¹H NMR spectroscopy. Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase HPLC or GC column.
Conclusion and Outlook
Aminocyclobutanol ligands represent a significant advancement in the field of asymmetric transfer hydrogenation. Their rigid, pre-organized scaffold directly translates into catalysts that exhibit not only high enantioselectivity but also superior activity compared to many established systems. The operational simplicity and the use of inexpensive, safe reagents make ATH an attractive method for industrial-scale synthesis of chiral alcohols.
The modular nature of the aminocyclobutanol framework allows for fine-tuning of steric and electronic properties, opening avenues for the development of next-generation catalysts with even broader substrate scope and higher efficiencies. As the demand for enantiomerically pure compounds continues to grow, these powerful ligands are poised to become an indispensable tool for synthetic chemists in both academic and industrial research.
References
-
Title: Asymmetric Transfer Hydrogenation of Ketones with a Tethered Ru(II) Catalyst. Source: Organic Letters. URL: [Link]
-
Title: A Practical Guide to Asymmetric Transfer Hydrogenation. Source: Johnson Matthey Technology Review. URL: [Link]
-
Title: Asymmetric transfer hydrogenation: a practical and versatile tool for the synthesis of chiral alcohols. Source: Chemical Society Reviews. URL: [Link]
-
Title: Ruthenium(II)-Based Catalysts for Asymmetric Transfer Hydrogenation. Source: Chemical Reviews. URL: [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of trans-3-Amino-1-methylcyclobutanol hydrochloride
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-3-Amino-1-methylcyclobutanol hydrochloride, a crucial building block in modern medicinal and organic chemistry. By understanding the inherent properties of this compound and adhering to established safety and regulatory standards, you can ensure that its end-of-life management is as meticulous as its application in your research.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound (CAS No. 1523571-03-0) is a valuable chiral building block, but it is not benign.[1][2] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates a cautious and informed approach to its disposal. Key hazards include:
-
H302: Harmful if swallowed [1]
These classifications underscore that improper disposal, such as drain disposal or mixing with general waste, is not an option. Such actions can lead to environmental contamination and pose a significant risk to human health.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to align with the best practices for laboratory chemical waste management, adhering to the principles of the Resource Conservation and Recovery Act (RCRA) as overseen by the Environmental Protection Agency (EPA).[4][6]
Step 1: Waste Identification and Categorization
The first and most critical step is to correctly identify the waste stream. This compound, as a non-acutely toxic chemical, will typically be categorized as a U-listed waste if it is a commercial chemical product being discarded.[4] However, for the purposes of laboratory waste, it is most practically handled as a non-halogenated organic solid waste .
It is imperative not to mix this compound with incompatible waste streams. Incompatible materials include:
-
Strong oxidizing agents
-
Strong acids[7]
Mixing with such substances can lead to hazardous chemical reactions.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles or Face Shield: To protect against eye irritation.[7]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is advised to prevent respiratory irritation.[8][9]
Step 3: Container Selection and Labeling
Proper containment is fundamental to safe disposal.
-
Container Choice: Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[5] The container must be in good condition, free from cracks or leaks.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 4: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) .[5][10]
-
Segregation: Store the waste container in a designated secondary containment bin to prevent the spread of material in case of a spill.
-
Location: The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[5]
Step 5: Arranging for Final Disposal
Do not attempt to dispose of this chemical waste through standard municipal waste or sewer systems.[4][5]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed waste disposal companies.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or attaching a specific tag to the waste container.
The overall disposal workflow can be visualized as follows:
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent others from entering the area.
-
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible disposal of chemical waste is a non-negotiable aspect of scientific integrity.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of trans-3-aminocyclobutanol hydrochloride. Retrieved from [Link]
-
ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. store.astm.org [store.astm.org]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. capotchem.com [capotchem.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for trans-3-Amino-1-methylcyclobutanol hydrochloride
In the landscape of pharmaceutical research and medicinal chemistry, novel building blocks like trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS No. 1523571-03-0) are instrumental in the synthesis of complex bioactive molecules.[1][2] Its unique cyclobutane structure offers a rigid scaffold for developing enzyme inhibitors and receptor ligands.[1][2] However, the introduction of any new reagent into the laboratory workflow necessitates a rigorous evaluation of its potential hazards and the implementation of a robust safety protocol.
This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The core principle of this guide is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every researcher is empowered to minimize exposure and mitigate risk effectively.
Hazard Analysis: Understanding the Risks
Before any handling protocol can be established, a thorough understanding of the compound's specific hazards is essential. Based on available safety data for the compound and structurally related aminocycloalkanol hydrochlorides, a clear hazard profile emerges.[2][3][4] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select the appropriate PPE.[5][6]
Key Hazards Associated with this compound:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation/Corrosion | Causes skin irritation.[2][3] Prolonged or repeated contact may lead to dermatitis. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] Direct contact can result in significant injury. | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3] | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Ingestion |
While this compound is a valuable research tool, its hydrochloride salt form, often a crystalline solid, presents a significant risk of aerosolization when being weighed or transferred.[7][8] Therefore, protocols must be designed to control exposure at the source and protect the individual.
The Hierarchy of Controls: Beyond PPE
It is critical to recognize that PPE is the last line of defense against chemical exposure.[6][9] The hierarchy of controls prioritizes more effective, systemic safety measures.
-
Elimination/Substitution : In a research context, substituting a less hazardous chemical is the ideal, though not always feasible, first step.[10][11]
-
Engineering Controls : These are the most effective physical measures for isolating personnel from hazards. For this compound, the primary engineering control is a certified chemical fume hood to contain dust and vapors.[12][13]
-
Administrative Controls : These are work practices and procedures, such as specialized training and restricting access to handling areas, designed to reduce exposure duration and frequency.[9]
-
Personal Protective Equipment (PPE) : When engineering and administrative controls cannot eliminate the risk, PPE provides the essential final barrier.[5][12]
Core PPE Protocol for this compound
The following PPE is the minimum requirement for any procedure involving the handling of solid or dissolved this compound.
Eye and Face Protection
Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[3]
-
Mandatory : Chemical splash goggles that conform to ANSI Z87.1 standards are required.[14] They provide a seal around the eyes, protecting against splashes and airborne particulates.
-
Recommended for High-Risk Operations : When handling larger quantities (>5 g) or performing vigorous reactions with a splash potential, a full-face shield must be worn in addition to chemical splash goggles.[14] The goggles provide the primary seal, while the shield protects the rest of the face.
Hand Protection
The selection of appropriate gloves is crucial to prevent skin irritation.[15]
-
Material : Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals. They offer good chemical resistance and dexterity.
-
Best Practice : For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance chart. Given the lack of specific data for this compound, it is prudent to use double-gloving (wearing two pairs of nitrile gloves) to increase protection against potential tears and rapid permeation.[14]
-
Inspection and Hygiene : Always inspect gloves for tears or pinholes before use.[16] Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[15][16]
Body Protection
-
Lab Coat : A flame-resistant lab coat, buttoned completely, is required to protect skin and personal clothing from spills.[14]
-
Apparel : Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[14][16] Perforated shoes, sandals, or shorts offer no protection and are not permitted.
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to control airborne dust. However, in specific situations, respiratory protection may be necessary.
-
When Required : If a procedure must be performed outside of a fume hood where dust could be generated (e.g., cleaning a large spill), respiratory protection is necessary.
-
Type : A NIOSH-approved N95 respirator is sufficient for filtering particulates.[4] For situations involving potential vapors from solutions, a respirator equipped with organic vapor cartridges may be required.[4] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[15]
Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. osha.gov [osha.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1523571-03-0 | this compound - Moldb [moldb.com]
- 9. clinicallab.com [clinicallab.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
